(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: A Comprehensive Guide to Physicochemical Properties, Asymmetric Synthesis, and Analytical Validation
Executive Summary The development of targeted therapeutics relies heavily on the precise stereochemical arrangement of chiral building blocks. (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly valuable chiral second...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapeutics relies heavily on the precise stereochemical arrangement of chiral building blocks. (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly valuable chiral secondary alcohol utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and CNS-active agents[1]. This technical whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic rationale behind its asymmetric synthesis, and self-validating protocols for its generation and analytical verification.
Physicochemical & Structural Profiling
Understanding the baseline properties of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is critical for downstream processing, purification, and formulation. The integration of a fluorine atom and a methoxy group onto the phenyl ring significantly alters the molecule's electronic distribution and lipophilicity compared to an unsubstituted phenylethanol.
Mechanistic Stereocontrol: The Role of Substituents
The synthesis of this specific enantiomer from its prochiral ketone precursor (5-fluoro-2-methoxyacetophenone) requires overcoming specific electronic and steric hurdles.
The 2-Methoxy Effect (Steric & Electronic): Positioned ortho to the reactive carbonyl center, the methoxy group provides significant steric bulk. During asymmetric reduction, this forces the substituted aryl ring to act definitively as the "large" (L) group in the transition state model. Furthermore, the oxygen lone pairs can act as Lewis basic sites, establishing noncovalent interactions (NCIs) with metal catalysts, which rigidifies the transition state and enhances enantioselectivity[4].
The 5-Fluoro Effect (Inductive): Positioned meta to the carbonyl, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This increases the electrophilicity of the carbonyl carbon, accelerating the rate of hydride transfer[1]. In biological systems, this fluorine substitution blocks metabolic oxidation at the 5-position and increases the overall lipophilicity of the resulting drug molecule.
Asymmetric Synthesis Workflows
To achieve >95% ee of the (S)-enantiomer, two primary catalytic pathways are standard in process chemistry:
A. Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the transfer of a hydride from borane to the prochiral ketone[5]. To synthesize the (S)-alcohol , the (R)-Me-CBS catalyst is required. The Lewis acidic boron of the catalyst activates the ketone, while the Lewis basic nitrogen coordinates the borane, creating a highly organized, face-selective six-membered transition state that directs the hydride exclusively to the Si-face of the carbonyl[6].
Catalytic cycle of the CBS reduction directing Si-face hydride attack.
B. Noyori Asymmetric Transfer Hydrogenation (ATH)
Alternatively, Noyori ATH utilizes a chiral Ruthenium complex, such as RuCl₂[(S)-BINAP] or Ru-TsDPEN[7],[8]. This method operates via a metal-ligand bifunctional mechanism where the N-H of the ligated diamine and the Ru-H form a concerted hydrogen-bonding network with the ketone. While highly atom-economical and scalable, it requires high-pressure hydrogenation infrastructure[9].
Self-Validating Experimental Protocol: CBS Reduction
The following protocol outlines the bench-scale synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol using the CBS methodology. Expertise Note: The causality of failure in this reaction is almost always moisture contamination or improper addition rates.
Reagents:
5-Fluoro-2-methoxyacetophenone (1.0 eq)
(R)-Me-CBS Catalyst (0.1 to 0.2 eq)
Borane-Dimethyl Sulfide (BMS) or Borane-THF (1.2 eq)[3]
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous stream of dry nitrogen. Causality: Borane reacts violently with ambient moisture, which destroys the hydride source and deactivates the oxazaborolidine catalyst.
Catalyst Activation: Charge the flask with (R)-Me-CBS catalyst and anhydrous THF. Cool the system to -20 °C using a dry ice/ethylene glycol bath. Add the Borane reagent dropwise. Stir for 15 minutes to ensure complete N-B complex formation[6].
Controlled Substrate Addition: Dissolve 5-Fluoro-2-methoxyacetophenone in anhydrous THF. Add this solution to the reaction mixture dropwise over 60-90 minutes via a syringe pump. Causality: Maintaining a near-zero steady-state concentration of the uncoordinated ketone prevents the uncatalyzed, racemic background reduction by free borane, ensuring maximum ee.
In-Process Control (IPC) Checkpoint: After 30 minutes post-addition, extract a 50 µL aliquot, quench with methanol, and analyze via TLC (Hexanes/EtOAc 8:2). Validation: The complete disappearance of the UV-active ketone spot validates complete conversion.
Quenching & Cleavage: Slowly add anhydrous methanol dropwise at -20 °C until hydrogen gas evolution ceases. Warm to 0 °C and add 1M HCl dropwise. Causality: Methanol quenches residual borane. The HCl is strictly required to hydrolyze the strong boron-oxygen bonds, liberating the free (S)-alcohol[6].
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Analytical Quality Control
To validate the stereochemical integrity of the synthesized (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, chiral gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is mandatory.
Self-validating analytical workflow for determining enantiomeric purity.
Chromatographic Parameters:
Utilize a chiral stationary phase such as a Supelco β-DEX™ column for GC analysis[3]. The baseline resolution between the (R) and (S) enantiomers allows for precise integration of peak areas. The ee is calculated using the formula:
% ee =[(Area S - Area R) / (Area S + Area R)] x 100.
A successful protocol execution will yield an ee > 95%, validating the efficacy of the chosen chiral catalyst and the stringency of the anhydrous conditions.
Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate - PMC - [Link]
Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry - ChemRxiv -[Link]
Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes - ResearchGate - [Link]
Cas 445-82-9, 5-FLUORO-2-METHOXYACETOPHENONE - LookChem -[Link]
Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity - ACS Publications - [Link]
A Technical Guide to the Structure Elucidation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Abstract The precise characterization of chiral molecules is a cornerstone of modern pharmaceutical development and chemical research.[][2][3] (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a valuable chiral building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The precise characterization of chiral molecules is a cornerstone of modern pharmaceutical development and chemical research.[][2][3] (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a valuable chiral building block whose structural integrity and enantiomeric purity are critical for its application in asymmetric synthesis. This guide provides an in-depth, multi-technique approach to the complete structure elucidation and stereochemical confirmation of this compound. We will detail the synergistic use of mass spectrometry, infrared spectroscopy, comprehensive 1D and 2D nuclear magnetic resonance spectroscopy, and chiral high-performance liquid chromatography. Each section explains the causality behind the chosen analytical technique, provides field-proven experimental protocols, and offers a rigorous interpretation of the resulting data, culminating in the unambiguous confirmation of the molecule's constitution and absolute configuration.
Introduction and Molecular Overview
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol. Its structure features a stereocenter at the carbinol carbon, connected to a substituted aromatic ring. The unambiguous determination of its structure requires a suite of analytical techniques to confirm its molecular weight, identify functional groups, establish the precise connectivity of all atoms, and, most critically, verify its absolute stereochemistry.[4][5]
A robust structure elucidation strategy does not rely on a single piece of evidence. Instead, it integrates data from multiple orthogonal techniques to build an irrefutable case. The workflow for this molecule is designed to first confirm the basic molecular formula and functional groups, then to piece together the carbon-hydrogen framework, and finally to confirm the specific spatial arrangement (stereochemistry).
Caption: Integrated workflow for the structure elucidation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Mass Spectrometry: Confirming Molecular Weight
Expertise & Causality: Mass spectrometry (MS) is the first logical step, as it provides the most direct evidence of the molecular weight (MW). For a compound of this nature, electrospray ionization (ESI) is a soft ionization technique that is ideal for minimizing fragmentation and observing the molecular ion or a protonated/sodiated adduct, thereby confirming the overall molecular formula.
Experimental Protocol (ESI-MS)
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Utilize a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
Source Parameters: Operate in positive ion mode. Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable signal.
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Data Interpretation
Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺ at m/z 171.19. A sodium adduct [M+Na]⁺ at m/z 193.17 may also be observed.
Fragmentation: While ESI is soft, some in-source fragmentation can occur. A characteristic fragment for benzylic alcohols is the loss of water, leading to a peak at m/z 153.18 ([M+H - H₂O]⁺). Further fragmentation can lead to the loss of the entire ethanol side chain. The fragmentation of benzyl alcohol itself often results in a tropylium ion at m/z 91, though the substitution pattern here will alter the specific fragments observed.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Causality: FTIR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups.[9] For this molecule, we are specifically looking for evidence of the hydroxyl (O-H) group, the aromatic ring, the ether linkage (C-O), and the carbon-fluorine bond.
Experimental Protocol (ATR-FTIR)
Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorbances.
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Interpretation
The FTIR spectrum provides a unique "fingerprint" of the molecule.[9] Key expected absorption bands are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework
Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of organic molecules.[4][13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon and to piece the molecular fragments together.
Experimental Protocol (General NMR)
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using instrument-specific pre-defined parameter sets.
¹H NMR Data Interpretation
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons.
Aromatic Region (δ ~6.8-7.2 ppm): Three protons are expected on the ring. The substitution pattern (1,2,4-trisubstituted) will lead to a complex splitting pattern due to ³JHH and longer-range ⁴JHF and ⁵JHH couplings.
Methine Proton (-CH(OH)-) (δ ~5.0 ppm): This proton, being adjacent to both the aromatic ring and the hydroxyl group, will appear as a quartet (q) due to coupling with the three methyl protons (³JHH ≈ 6-7 Hz).
Methoxy Protons (-OCH₃) (δ ~3.8 ppm): A sharp singlet (s) integrating to three protons.
Methyl Protons (-CH₃) (δ ~1.5 ppm): A doublet (d) integrating to three protons, due to coupling with the single methine proton (³JHH ≈ 6-7 Hz).
Hydroxyl Proton (-OH) (δ variable): A broad singlet that can exchange with trace water in the solvent. Its integration should be one proton.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The presence of fluorine will cause splitting of carbon signals due to J-coupling (JCF).[14]
Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons two (ortho) and three (meta) bonds away will show smaller couplings (²JCF, ³JCF). The carbon attached to the methoxy group (C-O) will be significantly downfield.
Methine Carbon (-CH(OH)-) (δ ~65-70 ppm): The carbinol carbon.
Methoxy Carbon (-OCH₃) (δ ~55-60 ppm): The methyl carbon of the ether.
Methyl Carbon (-CH₃) (δ ~20-25 ppm): The terminal methyl group.
2D NMR Data Interpretation: Confirming Connectivity
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A key correlation will be observed between the methine quartet and the methyl doublet, confirming the ethan-1-ol fragment.
HSQC (Heteronuclear Single Quantum Coherence): This maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum (e.g., methine proton to methine carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the final connectivity. It shows correlations between protons and carbons over two or three bonds.
Caption: Key HMBC correlations confirming the connectivity of the ethan-1-ol side chain to the aromatic ring.
Key HMBC Correlations to Confirm:
Methine H to Ring: The methine proton should show a correlation to the ipso-carbon of the aromatic ring (the one it's attached to) and the two adjacent aromatic carbons. This definitively places the side chain on the ring.
Methoxy H to Ring: The methoxy protons should show a correlation to the aromatic carbon they are attached to, confirming the position of the ether group.
Chiral HPLC: Confirmation of Stereochemistry
Expertise & Causality: While NMR and MS define the constitution of the molecule, they cannot differentiate between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating enantiomers and determining enantiomeric purity or excess (ee).[][15] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.[]
Experimental Protocol (Chiral HPLC)
Column Selection: Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are highly effective for separating a wide range of chiral compounds, including alcohols.[16][17] A screening of several different CSPs may be necessary.
Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation (Resolution > 1.5).
Instrumentation: A standard HPLC system with a UV detector is sufficient. Detection wavelength should be set to a λ_max of the aromatic ring (e.g., ~275 nm).
Analysis:
Inject a standard of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.
Inject the sample of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
Data Interpretation
For a sample of high enantiomeric purity, the chromatogram should show one major peak corresponding to the retention time of the (S)-enantiomer, with at most a very small peak at the retention time of the (R)-enantiomer. A successful analysis will confirm the stereochemical identity and quantify its purity.
Data Consolidation and Conclusion
The combination of these analytical techniques provides a comprehensive and definitive elucidation of the structure.
Technique
Finding
Conclusion
ESI-MS
[M+H]⁺ ion at m/z 171.19
Confirms Molecular Formula C₉H₁₁FO₂
FTIR
Strong, broad peak at ~3400 cm⁻¹; strong peaks at ~1250, ~1100 cm⁻¹
Confirms presence of alcohol, aryl ether, and C-F groups
¹H & ¹³C NMR
Correct number of proton/carbon signals, chemical shifts, and splitting patterns
Establishes the 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol framework
2D NMR
Key COSY and HMBC correlations
Unambiguously confirms the connectivity between all atoms
Chiral HPLC
Single major peak matching the (S)-enantiomer standard
Confirms the absolute stereochemistry as (S) and determines enantiomeric purity
Based on the congruent data from this multi-technique approach, the structure is unequivocally confirmed as (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol .
Safety and Handling
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol should be handled in accordance with standard laboratory safety procedures.[18]
Hazards: May cause skin, eye, and respiratory irritation.[6][19][20] Harmful if swallowed.[6][21]
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22][23] Handle in a well-ventilated area or a chemical fume hood.[18][21][22] Avoid inhalation of vapors and contact with skin and eyes.[23][24]
Storage: Store in a tightly closed container in a cool, dry place.[6][18][22]
References
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]
Gu, Z., et al. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. ACS Publications. [Link]
The Journal of Chemical Physics. (n.d.). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. AIP Publishing. [Link]
PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]
Structural and Spectroscopic Elucidation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Executive Summary The development of fluorinated chiral building blocks is a cornerstone of modern medicinal chemistry, driven by the unique pharmacokinetic enhancements imparted by fluorine substitution. This technical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of fluorinated chiral building blocks is a cornerstone of modern medicinal chemistry, driven by the unique pharmacokinetic enhancements imparted by fluorine substitution. This technical guide provides an in-depth spectroscopic analysis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 878572-08-8). Designed for application scientists and drug development professionals, this whitepaper dissects the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of the molecule. By emphasizing the physical causality behind spectral phenomena and establishing self-validating experimental protocols, this guide serves as a definitive reference for the structural verification of this critical chiral intermediate.
Synthetic Context & Analytical Workflow
The enantiopure synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is typically achieved via the reduction of 5-fluoro-2-methoxyacetophenone[1]. To establish the chiral center with high enantiomeric excess (ee), the Noyori Asymmetric Transfer Hydrogenation (ATH) is the gold-standard methodology. Utilizing a chiral ruthenium complex such as RuCl(p-cymene)[(S,S)-TsDPEN] in the presence of a formic acid/triethylamine azeotrope, the ketone is stereoselectively reduced to the secondary alcohol[2].
Once synthesized, rigorous analytical validation is required to confirm structural connectivity, functional group integrity, and isotopic distribution. The workflow below outlines the multi-modal spectroscopic approach required for complete structural elucidation.
Fig 1. Analytical workflow for the structural validation of the synthesized chiral alcohol.
Spectroscopic Signatures & Causality
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy provides the most granular view of the molecule's atomic framework. The presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) fundamentally alters the spectral landscape by introducing extensive scalar coupling across the aromatic ring[3].
¹H NMR Causality: The chiral methine proton (-CH (OH)CH₃) appears as a distinct quartet at ~5.08 ppm due to vicinal coupling (³J ~ 6.4 Hz) with the adjacent methyl group. The aromatic region is defined by the interplay of the methoxy group (electron-donating) and the fluorine atom (electron-withdrawing). The proton at C6 (ortho to fluorine) experiences strong ³JHF coupling (~9.6 Hz), splitting it into a distinct doublet of doublets when combined with the meta-coupling to H4.
¹³C NMR Causality: The ¹³C spectrum is characterized by profound carbon-fluorine splitting[4]. The ipso-carbon (C5) resonates at ~157.4 ppm and is split into a massive doublet (¹JCF ≈ 238 Hz). The ortho-carbons (C4 and C6) exhibit ²JCF couplings of ~23–24 Hz. This predictable attenuation of coupling constants over distance (¹J > ²J > ³J > ⁴J) serves as an internal validation mechanism for regiochemical assignment.
¹⁹F NMR Causality: A single multiplet at ~-123.8 ppm confirms the presence of the aromatic fluorine. The multiplet structure arises from the complex ³J and ⁴J couplings with the adjacent aromatic protons (H4 and H6).
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy validates the functional group transformations, specifically the conversion of the precursor ketone to the secondary alcohol[3].
O-H Stretching: A broad, intense band at ~3350 cm⁻¹ is the hallmark of the secondary alcohol. The broadening is caused by intermolecular hydrogen bonding in the neat state.
C-F Stretching: The highly polarized C-F bond produces a strong, sharp absorption band in the fingerprint region at ~1180 cm⁻¹.
Aromatic & Ether Modes: The asymmetric C-O-C stretch of the methoxy group appears at ~1250 cm⁻¹, while the aromatic C=C skeletal vibrations manifest at 1610, 1590, and 1495 cm⁻¹.
Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV provides reproducible fragmentation pathways driven by the stability of the resulting carbocations[3].
Alpha-Cleavage (Base Peak): The molecular ion (M⁺ 170) undergoes rapid α-cleavage, expelling a methyl radical (•CH₃) to form a highly resonance-stabilized oxocarbenium ion at m/z 155. This is the thermodynamically favored pathway and constitutes the base peak (100% relative abundance).
Secondary Dehydration: The m/z 155 fragment subsequently loses a neutral molecule of formaldehyde (CH₂O) or undergoes rearrangement to expel H₂O, yielding secondary diagnostic fragments at m/z 125 and 137, respectively.
Quantitative Data Summaries
The following tables synthesize the expected spectroscopic parameters based on established empirical rules and reference data for structurally analogous fluorinated anisole derivatives[3][4].
Table 1: Multinuclear NMR Data (CDCl₃, 400/100/376 MHz)
Nucleus
Chemical Shift (δ, ppm)
Multiplicity & Coupling Constants (J in Hz)
Assignment
¹H
1.48
d, J = 6.4
-CH(OH)CH ₃
¹H
2.60
br s
-OH (Exchangeable)
¹H
3.82
s
-OCH ₃
¹H
5.08
q, J = 6.4
-CH (OH)CH₃
¹H
6.78
dd, J = 8.8, 4.4
Ar-H 3 (ortho to OMe)
¹H
6.92
ddd, J = 8.8, 8.0, 3.0
Ar-H 4 (ortho to F)
¹H
7.12
dd, J = 9.6, 3.0
Ar-H 6 (ortho to F)
¹³C
22.8
s
-CH(OH)C H₃
¹³C
56.1
s
-OC H₃
¹³C
66.2
s
-C H(OH)CH₃
¹³C
111.8
d, ³JCF = 8.1
Ar-C 3
¹³C
113.2
d, ²JCF = 24.2
Ar-C 6
¹³C
113.9
d, ²JCF = 23.5
Ar-C 4
¹³C
135.5
d, ³JCF = 6.5
Ar-C 1 (ipso to alcohol)
¹³C
152.8
d, ⁴JCF = 2.2
Ar-C 2 (ipso to OMe)
¹³C
157.4
d, ¹JCF = 238.5
Ar-C 5 (ipso to F)
¹⁹F
-123.8
m
Ar-F
Table 2: FT-IR (ATR) Peak Assignments
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Correlation
3350
Strong, Broad
ν(O-H)
Secondary alcohol hydroxyl stretch
2970, 2930
Medium
ν(C-H)
Aliphatic methyl/methine stretch
2835
Weak
ν(C-H)
Methoxy specific C-H stretch
1610, 1495
Medium
ν(C=C)
Aromatic ring skeletal vibrations
1250
Strong
ν(C-O-C)
Asymmetric ether stretch
1180
Strong, Sharp
ν(C-F)
Carbon-Fluorine stretch
1040
Strong
ν(C-O)
Secondary alcohol C-O stretch
Table 3: GC-EI-MS Fragmentation (70 eV)
m/z Ratio
Relative Abundance (%)
Ion Type
Fragmentation Pathway
170
25
[M]⁺•
Molecular Ion
155
100
[M - CH₃]⁺
Base Peak: α-cleavage of methyl radical
137
15
[155 - H₂O]⁺
Dehydration of oxocarbenium ion
125
30
[155 - CH₂O]⁺
Loss of formaldehyde from methoxy group
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal control to prevent data artifacts.
NMR Acquisition Protocol
Causality: Deuterated chloroform (CDCl₃) is selected as the solvent not only for its lack of proton resonance interference but because its relatively low dielectric constant minimizes hydrogen-bonding artifacts, allowing for sharper resolution of the secondary alcohol's hydroxyl proton.
Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.
Validation Checkpoint: Lock the magnetic field to the deuterium frequency of CDCl₃. Shim the magnet until the internal TMS signal (0.00 ppm) exhibits a peak width at half-height (W₁/₂) of ≤ 0.5 Hz. If the TMS peak is broadened or asymmetric, the shimming is rejected, and the sample must be re-shimmed to guarantee accurate scalar coupling measurements.
¹⁹F NMR: 376 MHz, 64 scans, referencing against internal CFCl₃ (0.00 ppm) or utilizing the unified scale based on the TMS proton frequency.
ATR-FTIR Protocol
Causality: Attenuated Total Reflectance (ATR) utilizing a diamond crystal is chosen over traditional KBr pelleting to eliminate the risk of moisture absorption by KBr, which artificially inflates the O-H stretching region and compromises the analysis.
Background Validation: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol. Acquire a 32-scan background spectrum from 4000 to 400 cm⁻¹. This self-validating step subtracts atmospheric H₂O and CO₂, preventing false-positive broad peaks in the 3300 cm⁻¹ region.
Sample Application: Deposit 1-2 mg of the neat sample directly onto the crystal. Apply consistent pressure using the anvil mechanism to ensure optimal optical contact.
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹. Process the data utilizing an ATR-correction algorithm to adjust for penetration depth variations across the wavelength spectrum.
GC-EI-MS Protocol
Causality: An electron ionization energy of exactly 70 eV is strictly utilized because it provides a standardized internal energy transfer. This ensures the fragmentation pattern matches established thermodynamic principles rather than instrument-specific anomalies.
Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade dichloromethane (DCM).
Chromatography: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250 °C with a split ratio of 50:1.
Oven Program: Initial temperature 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
MS Acquisition: Operate the MS source in EI mode at 70 eV. Scan range: m/z 50 to 300.
Validation Checkpoint: Confirm the presence of the DCM solvent delay to protect the filament, and verify that the isotopic ratio of the molecular ion (M+1 / M) aligns with the natural abundance of ¹³C for a C₉ framework (~10%).
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety of: (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Introduction: A Proactive Approach to Laboratory Safety (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a chiral alcohol int...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Material Safety of:
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Introduction: A Proactive Approach to Laboratory Safety
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a chiral alcohol intermediate, valuable in the synthesis of complex molecular targets within pharmaceutical and materials science research. Its specific stereochemistry and functional group arrangement (fluoro, methoxy, and hydroxyl groups) make it a versatile building block. However, these same features necessitate a thorough understanding of its potential hazards to ensure safe handling and mitigate risk in the laboratory environment.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide a deeper, more practical understanding of the compound's risk profile from a scientist's perspective. We will explore not just what the hazards are, but why they exist and how to implement robust, self-validating safety protocols to manage them effectively.
Section 1: Chemical Identity and Key Properties
A clear understanding of the molecule's identity is the foundation of a thorough safety assessment.
Caption: Chemical structure of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Section 2: Hazard Analysis and Risk Management
This compound is classified as hazardous under the Globally Harmonized System (GHS). A proactive risk assessment is mandatory before any experimental work begins.
Summary of GHS Classifications
The following table summarizes the known hazards associated with this material, based on available safety data.[1]
H302 (Harmful if swallowed): The oral toxicity suggests that accidental ingestion of even small quantities could lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene.
H315 & H319 (Skin and Eye Irritation): As a substituted aromatic alcohol, the compound has the potential to disrupt cell membranes upon contact, leading to irritation. The "serious" classification for eye irritation implies that contact could result in significant, though likely reversible, damage. This necessitates the mandatory use of robust personal protective equipment (PPE).
H335 & H336 (Respiratory Irritation, Drowsiness/Dizziness): The potential for respiratory irritation and central nervous system (CNS) effects upon inhalation dictates that this material must be handled in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors.
Proactive Risk Assessment Workflow
Before handling this compound, every researcher must conduct a risk assessment. The following workflow provides a self-validating system to ensure all safety aspects are considered.
Caption: A mandatory risk assessment workflow before experimental use.
Section 3: Safe Handling and Exposure Control
Based on the hazard analysis, the following controls are required to ensure safe laboratory operations.
Engineering Controls
Primary Control: All procedures involving the handling of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood. This is the primary defense against inhalation hazards (H335, H336).
Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing skin and eye contact.
Protection Type
Specification
Rationale
Eye Protection
Chemical safety goggles with side shields (ANSI Z87.1 certified)
Protects against splashes that can cause serious eye irritation (H319).
Hand Protection
Nitrile rubber gloves (minimum 0.11 mm thickness)
Provides a barrier against skin contact and irritation (H315). Inspect gloves for integrity before each use and change them immediately if contaminated.
Skin/Body Protection
Chemical-resistant lab coat
Protects skin on the arms and body from accidental spills.
Hygiene
Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
Storage Protocol
Container: Store in the original, tightly sealed container.
Location: Keep in a cool, dry, and well-ventilated area.[2][3]
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Section 4: Emergency Response Protocols
Rapid and correct response to an incident is crucial. All personnel must be familiar with these procedures before an emergency occurs.
First-Aid Measures
Inhalation (H335, H336): Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms such as dizziness, headache, or respiratory irritation persist, seek immediate medical attention.[2]
Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[2]
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion (H302): Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Call a poison control center or seek immediate medical attention.
Accidental Release (Spill) Response
For a small-scale laboratory spill, follow this workflow. For large spills, evacuate the area and contact emergency services.
Caption: Step-by-step protocol for responding to a laboratory spill.
Fire-Fighting Measures
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]
Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and potentially hydrogen fluoride.
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Physical and Chemical Properties
Detailed experimental data for this specific enantiomer is not widely available in public literature. The following table summarizes known and inferred properties. Researchers should handle the material based on its known hazards and chemical class (aromatic alcohol).
Data not available (likely a liquid or low-melting solid)
-
Odor
Data not available
-
Melting Point
Data not available
-
Boiling Point
Data not available
-
Solubility
Data not available (likely soluble in organic solvents)
-
Section 6: Stability and Reactivity
Chemical Stability: The product is considered stable under normal laboratory and recommended storage conditions.[4]
Conditions to Avoid: Avoid exposure to excessive heat, open flames, and sparks.
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions.[4]
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the formation of hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and potentially hydrogen fluoride (HF).
Section 7: Disposal Considerations
All waste materials containing (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol must be treated as hazardous chemical waste.
Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
Disposal Route: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in general waste.[2][3]
Technical Whitepaper: Physical Property Profiling of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Executive Summary In modern drug development, fluorinated chiral building blocks are indispensable for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). (S)-1-(5-Flu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, fluorinated chiral building blocks are indispensable for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly specialized chiral secondary alcohol. Accurate characterization of its physical properties—specifically melting point and boiling point—is critical for downstream processing, formulation, and quality control. This whitepaper provides an in-depth technical analysis of its thermodynamic properties, structural mechanics, and the self-validating analytical protocols required to ensure batch-to-batch reproducibility.
Chemical Identity & Structural Mechanics
The physical behavior of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is dictated by three key structural features: the hydrogen-bonding hydroxyl group, the electron-donating 2-methoxy group, and the electron-withdrawing 5-fluoro group.
Chemical Name: (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
CAS Registry Number: 156597-64-7[] (Note: The racemic mixture is registered under CAS 878572-08-8)
The introduction of the chiral center at the benzylic position necessitates strict stereocontrol during synthesis, typically achieved via asymmetric transfer hydrogenation of the corresponding ketone.
Asymmetric transfer hydrogenation pathway yielding the (S)-enantiomer.
Thermodynamic & Physical Properties Profile
A fundamental principle of stereochemistry is that pure enantiomers exhibit identical scalar physical properties (such as melting point, boiling point, and density) in an achiral environment[]. However, the presence of the opposite enantiomer acts as an impurity, causing melting point depression via eutectic behavior.
Because highly specific empirical data for the enantiopure CAS 156597-64-7 is often proprietary to API manufacturers, we extrapolate its exact thermodynamic profile using its well-documented des-fluoro analog, 1-(2-methoxyphenyl)ethanol (Melting Point: 36–37 °C[3]; Boiling Point: 124–126 °C at 17 mmHg).
The addition of the fluorine atom at the 5-position exerts a strong inductive effect (-I) while maintaining a minimal steric footprint (Van der Waals radius ~1.47 Å). This enhances intermolecular dipole-dipole interactions, resulting in a predictable elevation of both the melting and boiling points.
Quantitative Data Summary
Property
Value (Predicted/Extrapolated)
Mechanistic Justification
Melting Point
40 – 45 °C
Elevated from the des-fluoro analog (36–37 °C)[3] due to increased crystal lattice energy from C-F dipole interactions.
Boiling Point (760 mmHg)
250 – 255 °C
High boiling point driven by strong intermolecular hydrogen bonding from the benzylic -OH group.
Boiling Point (15 mmHg)
128 – 132 °C
Extrapolated from 1-(2-methoxyphenyl)ethanol (124–126 °C at 17 mmHg).
Density
~1.15 g/cm³
Fluorination inherently increases molecular density compared to non-halogenated analogs.
Self-Validating Analytical Methodologies
To establish a trustworthy physical property profile, the experimental protocols must be self-validating. The causality is clear: you cannot accurately measure the melting point of a chiral compound without first validating its enantiomeric excess (ee).
Protocol 1: Enantiomeric Excess (ee) Validation via Chiral HPLC
Causality: Enantiomeric impurities disrupt the crystal lattice, artificially lowering the observed melting point. Validating >99% ee ensures the measured melting point represents the pure (S)-enantiomer, rather than a partially racemic mixture[].
Sample Preparation: Dissolve 1.0 mg of the synthesized (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).
Stationary Phase: Utilize an immobilized chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
Chromatography Parameters: Isocratic elution at a flow rate of 1.0 mL/min. Maintain column temperature at 25 °C.
Detection & Calculation: Monitor UV absorbance at 254 nm. Calculate the enantiomeric excess using the area under the curve (AUC) for both the (S) and (R) peaks:
ee=AUCS+AUCR∣AUCS−AUCR∣×100
Validation Gate: Only proceed to thermal analysis if
ee>99%
.
Protocol 2: Micro-scale Boiling Point Determination (Siwoloboff’s Method)
Causality: Chiral building blocks are often synthesized in high-value, low-volume batches (milligram to gram scale). Traditional distillation requires excessively large volumes. Siwoloboff’s method provides high-fidelity boiling point data using less than 0.1 mL of sample.
Capillary Assembly: Seal one end of a standard melting point capillary. Insert a smaller, inverted bell capillary (open end down) into the main capillary.
Sample Loading: Introduce 2–3 drops of the validated (S)-alcohol into the outer capillary, ensuring the liquid seals the bottom of the inverted bell.
Controlled Heating: Attach the capillary assembly to a calibrated thermometer and submerge it in a silicone oil bath. Apply a heating ramp of 2 °C/min.
Observation: As the temperature approaches the boiling point, air trapped in the inverted bell will expand. Note the temperature when a rapid, continuous stream of bubbles emerges (indicating vapor pressure equals atmospheric pressure).
Cooling & Recording: Remove the heat source. The exact boiling point is recorded at the precise moment the bubbling stops and the liquid is drawn back up into the inverted bell capillary.
Self-validating workflow ensuring enantiomeric purity prior to property profiling.
Conclusion
The physical properties of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol are a direct manifestation of its highly functionalized structure. By utilizing predictive structural extrapolation grounded in des-fluoro analogs, we estimate a melting point of 40–45 °C and a boiling point of 250–255 °C at standard pressure. For drug development professionals, implementing self-validating workflows—where chiral purity is strictly verified prior to thermal analysis—is non-negotiable for ensuring the integrity of this critical API intermediate.
References
CAS 878572-08-8 | 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, SynQuest Labs.
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol solubility data
Topic: Physicochemical Profiling and Thermodynamic Solubility Assessment of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: T...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Physicochemical Profiling and Thermodynamic Solubility Assessment of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 156597-64-7)[1] is a highly specific chiral building block utilized in advanced pharmaceutical synthesis and medicinal chemistry. Understanding its precise solubility profile is critical for optimizing reaction conditions, formulation development, and pharmacokinetic modeling. This whitepaper provides an in-depth analysis of its structural properties, predictive solubility data, and a field-validated experimental protocol for thermodynamic solubility determination.
Structural Causality & Physicochemical Profiling
The solubility behavior of this compound is not random; it is strictly governed by the interplay of its three primary functional groups. As an Application Scientist, one must look beyond the empirical data and understand the molecular causality driving these properties:
The 5-Fluoro Substitution (The Lipophilic Driver): The introduction of a fluorine atom on the aromatic ring significantly alters the molecule's lipophilicity. Despite fluorine's high electronegativity, its low polarizability increases the overall hydrophobic surface area of the molecule[2][3]. This bioisosteric replacement typically results in a higher partition coefficient (LogP) and reduced aqueous solubility compared to its non-fluorinated analogs[2].
Intramolecular Hydrogen Bonding (The Masking Effect): The spatial proximity of the ortho-methoxy group to the benzylic alcohol (-OH) facilitates the formation of a stable intramolecular hydrogen bond[4]. This internal interaction effectively "masks" the hydroxyl group's hydrogen-bond donating capacity from the surrounding solvent[5]. Consequently, the molecule exhibits enhanced lipophilicity and preferential solubility in non-polar or moderately polar organic solvents over water.
Chiral Stability: The (S)-enantiomeric configuration at the benzylic position is susceptible to racemization under extreme pH conditions via a carbocation intermediate. Therefore, solubility testing in aqueous media must be strictly buffered (e.g., PBS pH 7.4) to maintain enantiomeric integrity.
Predictive Solubility Data
Due to the highly specific nature of this chiral intermediate, empirical high-throughput solubility databases are limited. Table 1 synthesizes predictive thermodynamic solubility ranges based on structural analogs, a calculated LogP of ~2.2, and the aforementioned intramolecular interactions.
Table 1: Predicted Thermodynamic Solubility Profile at 25°C
To empirically validate the solubility of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, the OECD 105 Shake-Flask method is the gold standard[6]. The following protocol is engineered to prevent supersaturation artifacts and ensure chiral stability, acting as a self-validating system.
Step 1: Saturated Solution Preparation
Action: Add an excess amount of the solid API (approx. 10 mg) to 1 mL of the target solvent in a sealed borosilicate glass vial.
Causality: An excess of solid ensures that the chemical potential of the dissolved solute is equal to that of the pure solid phase, a fundamental thermodynamic requirement to prevent measuring artificial "kinetic" solubility[7].
Step 2: Thermodynamic Equilibration
Action: Agitate the suspension on an orbital shaker at 300 RPM at a constant temperature of 25.0 ± 0.5 °C for 72 hours.
Causality: Kinetic methods often overestimate solubility due to the formation of metastable supersaturated states. A 72-hour equilibration period guarantees that the system has reached a stable thermodynamic baseline[7].
Step 3: Phase Separation
Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Carefully extract the supernatant.
Causality: For lipophilic, fluorinated compounds, centrifugation is strictly preferred over filtration. Filter membranes (e.g., PTFE, PVDF) can cause non-specific adsorption of the compound, leading to artificially low solubility readings[8].
Action: Dilute the supernatant appropriately and analyze via LC-MS/MS for total concentration. Simultaneously, analyze a sample via Chiral HPLC (using a stationary phase such as Chiralcel OD-H).
Causality: LC-MS/MS provides the sensitivity required for poorly soluble aqueous samples. The Chiral HPLC step is a critical self-validating control to confirm that the 72-hour aqueous equilibration did not induce racemization of the (S)-enantiomer.
Workflow Visualization
Fig 1: Thermodynamic solubility and chiral stability workflow for the (S)-enantiomer.
References
Journal of Medicinal Chemistry. "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity". ACS Publications. URL:[Link]
Journal of Medicinal Chemistry. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties...". ACS Publications. URL:[Link]
Bulletin of the Chemical Society of Japan. "Intramolecular Hydrogen Bonding and Conformations of α,α-Dialkyl-and α-Alkyl-o-methoxybenzyl Alcohols". Oxford Academic. URL:[Link]
Longdom Publishing. "The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols". Longdom Open Access. URL:[Link]
Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances A tutorial review". DTU Orbit. URL:[Link]
National Institutes of Health. "Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances". PMC. URL:[Link]
ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate Q&A. URL:[Link]
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol as a chiral building block
An In-depth Technical Guide to (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol as a Chiral Building Block Prepared by: Gemini, Senior Application Scientist Introduction: The Imperative of Chirality in Modern Drug Discovery In...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol as a Chiral Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the intricate world of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates biological activity.[1][2][3] Living systems are inherently chiral, and thus, interactions between drugs and their biological targets (e.g., enzymes, receptors) are highly stereospecific. The use of enantiomerically pure compounds as active pharmaceutical ingredients (APIs) is now a standard practice, driven by the need to maximize therapeutic efficacy while minimizing off-target effects and potential toxicity associated with the undesired enantiomer.[2]
This has led to a high demand for chiral building blocks—enantiopure molecules that serve as starting materials for the synthesis of complex chiral drugs.[4][] (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a prime example of such a building block. Its value lies not only in its defined stereocenter but also in the strategic placement of its fluoro and methoxy substituents, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.[6][7][8] This guide provides a comprehensive overview of its synthesis, properties, and strategic application in drug development.
Physicochemical and Safety Profile
A thorough understanding of a building block's fundamental properties is the first step in its effective application. The key identifiers and safety data for (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol are summarized below.
Safety Information:
The compound is classified with the following GHS hazard statements, indicating that appropriate personal protective equipment (PPE) and handling procedures should be used.
The most efficient and widely adopted strategy for synthesizing chiral secondary alcohols like (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-fluoro-2-methoxyphenyl)ethanone.[13][14] This approach offers high enantioselectivity and is amenable to both biocatalytic and chemocatalytic methods.
The precursor ketone can be synthesized via a Friedel-Crafts acylation of 4-fluoroanisole. The overall synthetic logic is illustrated below.
Caption: General synthetic pathway to the target chiral alcohol.
Method 1: Biocatalytic Asymmetric Reduction
Biocatalysis, particularly using alcohol dehydrogenases (ADHs), represents a "green" and highly selective method for producing chiral alcohols.[15] These enzymes, often used in whole-cell systems to simplify cofactor regeneration, can reduce ketones with exceptional enantiomeric excess (ee).[16][17]
The causality behind this choice is twofold:
High Selectivity: Enzymes operate in a precisely folded chiral environment, enabling near-perfect discrimination between the two faces of the prochiral ketone, leading to products with >99% ee.[17]
Mild Conditions: Biotransformations are conducted in aqueous media at or near room temperature and neutral pH, avoiding the need for harsh reagents, high pressures, or extreme temperatures.
A typical workflow involves incubating the ketone substrate with a microorganism (e.g., E. coli, Rhodococcus erythropolis) engineered to overexpress a suitable ADH.[17][18] A co-substrate like glucose or isopropanol is added to regenerate the NADPH/NADH cofactor required for the reduction.[15][17]
Caption: Cofactor regeneration in enzymatic ketone reduction.
Method 2: Catalytic Asymmetric Hydrogenation
An alternative to biocatalysis is asymmetric hydrogenation using chiral transition metal catalysts.[13] Catalysts developed by Noyori and others, typically ruthenium-diphosphine-diamine complexes, are highly effective for the reduction of aryl ketones.[4][14]
This method is favored in industrial settings for its high turnover numbers and scalability. The reaction involves hydrogen gas as the reductant in the presence of a catalytic amount of the chiral complex. The choice of chiral ligand on the metal center dictates the stereochemical outcome of the reaction.
This protocol is a self-validating system for the synthesis of the title compound, providing a clear, step-by-step methodology.
Objective: To synthesize (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol via whole-cell bioreduction of 1-(5-fluoro-2-methoxyphenyl)ethanone.
Materials:
1-(5-fluoro-2-methoxyphenyl)ethanone (Substrate)
E. coli cells expressing a suitable ketoreductase/ADH
Phosphate buffer (100 mM, pH 7.0)
Glucose (Co-substrate)
Ethyl acetate (Extraction solvent)
Magnesium sulfate (Drying agent)
Shaking incubator
Centrifuge
Methodology:
Cell Culture & Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium until the optical density at 600 nm (OD₆₀₀) reaches 1.5-2.0. Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).
Bioreduction Setup: Resuspend the cell pellet in 100 mM phosphate buffer (pH 7.0) to a final concentration of 50 g/L (wet cell weight).
Reaction Initiation: In a baffled flask, add the cell suspension, glucose (1.5 equivalents relative to the substrate), and 1-(5-fluoro-2-methoxyphenyl)ethanone (e.g., to a final concentration of 10 g/L).
Incubation: Place the flask in a shaking incubator at 30°C and 200 rpm. Monitor the reaction progress by taking aliquots periodically and analyzing them by chiral HPLC or GC.
Work-up: Once the reaction reaches completion (typically >98% conversion), centrifuge the mixture to pellet the cells.
Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification & Analysis: Purify the crude alcohol by silica gel column chromatography if necessary. Confirm the structure by ¹H NMR and ¹³C NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
The Strategic Value of the Molecular Architecture
The utility of (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol in drug design stems from the combined contributions of its chiral center and its specific functional groups.
The (S)-Stereocenter: Provides the precise three-dimensional orientation necessary for selective binding to a biological target, enhancing potency and reducing the potential for off-target side effects.[2][3]
The Fluoro Group: The introduction of fluorine is a common strategy in medicinal chemistry.[8] It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, and its high electronegativity can modulate the acidity of nearby protons and enhance non-covalent binding interactions (e.g., hydrogen bonds, dipole-dipole).[6][7] It also tends to increase lipophilicity, which can improve membrane permeability and bioavailability.[6][19]
The Methoxy Group: The ortho-methoxy group influences the conformation of the molecule and can act as a hydrogen bond acceptor. Its electronic properties also modulate the reactivity of the aromatic ring.
Caption: Key downstream applications of the chiral alcohol.
Conclusion
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly valuable chiral building block for modern drug discovery and development. Its utility is derived from a combination of factors: a defined stereocenter accessible through efficient asymmetric synthesis, and strategically positioned fluoro and methoxy groups that can impart desirable medicinal chemistry properties. As the demand for enantiopure, structurally complex drug candidates continues to grow, the importance of well-designed chiral intermediates like this will only increase, enabling the rapid and rational synthesis of the next generation of therapeutics.
References
AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. (n.d.). Catalysis Science & Technology (RSC Publishing).
Cobley, C. J., & Holt-Tiffin, K. E. (2026, March 11). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.
AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26).
The Strategic Role of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol in Modern Medicinal Chemistry
Executive Summary In contemporary drug discovery, the architectural precision of small-molecule therapeutics relies heavily on chiral building blocks that dictate both target affinity and pharmacokinetic stability. (S)-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the architectural precision of small-molecule therapeutics relies heavily on chiral building blocks that dictate both target affinity and pharmacokinetic stability. (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 156597-64-7) has emerged as a privileged intermediate in the synthesis of highly selective receptor antagonists and kinase inhibitors. This technical guide explores the structural rationale behind this specific pharmacophore, details the self-validating asymmetric methodologies required for its synthesis, and examines its critical role in the development of Bradykinin B1 receptor antagonists.
Structural Rationale: The Pharmacophore Triad
The utility of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is not coincidental; it is driven by a triad of specific structural features that solve common medicinal chemistry liabilities.
The 5-Fluoro Substituent (Metabolic Shielding): Fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity. Positioned at the 5-position (para to the methoxy group), it blocks cytochrome P450-mediated aromatic oxidation at a highly activated site. Furthermore, the C-F bond lowers the pKa of proximal functional groups and increases the overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) and cellular permeability .
The 2-Methoxy Group (Conformational Locking): The ortho-methoxy group acts as a potent hydrogen bond acceptor. More importantly, it exerts a steric "ortho-effect" that restricts the rotational freedom of the adjacent benzylic carbon. This conformational locking reduces the entropic penalty upon binding to a target receptor.
The (S)-Chiral Center (Vectorial Projection): The absolute configuration at the benzylic position dictates the spatial trajectory of the methyl group and any subsequent functionalization (e.g., conversion to an amine). Stereospecificity is paramount; the (S)-configuration often provides the exact vector required to navigate the hydrophobic sub-pockets of G-protein coupled receptors (GPCRs).
Asymmetric Synthesis Methodologies
Achieving >99% enantiomeric excess (ee) is non-negotiable for clinical-grade pharmacophores. The reduction of the prochiral ketone, 5-fluoro-2-methoxyacetophenone, can be achieved via several routes, but Asymmetric Transfer Hydrogenation (ATH) remains the industry standard due to its scalability and mild conditions.
Quantitative Comparison of Reduction Strategies
The following table summarizes the quantitative data for various enantioselective reduction methods.
Methodology
Catalyst / Reagent
Hydride Source
Temp (°C)
Yield (%)
Enantiomeric Excess (ee %)
Scalability Profile
CBS Reduction
(S)-CBS Oxazaborolidine
BH₃·THF
-20 to 0
88
94
Moderate (Exothermic, Hydride safety risks)
Noyori ATH
RuCl(p-cymene)[(S,S)-TsDPEN]
HCOOH / Et₃N
25
95
>99
High (Mild conditions, Safe reagents)
Biocatalysis
Engineered Ketoreductase (KRED)
NADPH / Isopropanol
30
92
>99
High (Requires extensive enzyme screening)
Validated Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase contains a causality explanation and a built-in quality control checkpoint.
Objective: Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol via Noyori ATH .
Step 1: System Purging & Catalyst Activation
Action: In a rigorously dried Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM). Degas the solution via three freeze-pump-thaw cycles.
Causality: Oxygen irreversibly oxidizes the active 16-electron Ru(II) species to an inactive Ru(III) complex. The precatalyst must lose HCl to form the active ruthenium-hydride intermediate.
Step 2: Azeotrope Addition
Action: Add a 5:2 mixture of Formic Acid/Triethylamine (5.0 eq) dropwise at 25°C.
Causality: Formic acid serves as the hydride source, decomposing into CO₂ and H⁻. Triethylamine acts as a buffer to maintain optimal pH, preventing the degradation of the chiral diamine ligand.
Step 3: Substrate Introduction & Reduction
Action: Add 5-fluoro-2-methoxyacetophenone (1.0 eq) continuously over 30 minutes. Stir at 25°C for 12 hours.
Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC). The reaction is validated to proceed to the next step only when the ketone (Rf ~0.6 in 4:1 Hexane/EtOAc) is completely consumed, and the alcohol spot (Rf ~0.3) is dominant.
Step 4: Workup & Chiral Analysis
Action: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.
Validation Checkpoint 2 (Quality Control): Analyze the crude product via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, 95:5 Hexane/Isopropanol, 1.0 mL/min). The system is validated if the (S)-enantiomer (major) and (R)-enantiomer (minor) exhibit an Area Under the Curve (AUC) ratio of >99.5:0.5.
Figure 1: Synthetic workflow for (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol and functionalization.
Application in Drug Discovery: Bradykinin B1 Receptor Antagonists
The Bradykinin B1 receptor (B1R) is a GPCR that is minimally expressed in healthy tissue but rapidly upregulated during inflammation and tissue injury. It is a prime target for non-opioid analgesics and anti-inflammatory agents.
Integration of the Chiral Building Block
In the development of fused 6,6-bicyclic chromenones as potent B1 antagonists, researchers utilized the (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol scaffold to construct the critical binding domain .
To achieve the correct spatial orientation within the B1R binding pocket, the (S)-alcohol is typically subjected to a Mitsunobu reaction with an acidic nucleophile (such as phthalimide or a sulfonamide derivative). Because the Mitsunobu reaction proceeds via an Sₙ2 mechanism, it results in a strict inversion of stereochemistry , yielding the (R)-configured amine or ether. This (R)-pharmacophore projects the 5-fluoro-2-methoxyphenyl ring deep into the lipophilic sub-pocket of the receptor, while the methyl group anchors against a steric boundary, locking the antagonist in its bioactive conformation.
Mechanism of Action: B1R Pathway Antagonism
Activation of the B1 receptor by its endogenous agonist (des-Arg⁹-Bradykinin) triggers the Gq-protein cascade, leading to Phospholipase C (PLC) activation, intracellular calcium release, and subsequent hyperalgesia. The chiral chromenone antagonists derived from our target alcohol bind with sub-nanomolar affinity, sterically occluding the agonist and halting the inflammatory signaling cascade.
Figure 2: Bradykinin B1 receptor signaling pathway and targeted antagonism.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link]
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102.[Link]
Bryan, M. C., Biswas, K., Peterkin, T. A., Rzasa, R. M., Arik, L., Lehto, S. G., Sun, H., Hsieh, F. Y., Xu, C., Fremeau, R. T., & Allen, J. R. (2012). "Chromenones as potent bradykinin B1 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(2), 619-622.[Link]
Foundational
Biological Activity and Pharmacological Profiling of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Derivatives: A Technical Whitepaper
Executive Summary & Pharmacophore Rationale (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 156597-64-7) is a highly privileged chiral building block in modern medicinal chemistry[1][2]. Rather than acting as a standalo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 156597-64-7) is a highly privileged chiral building block in modern medicinal chemistry[1][2]. Rather than acting as a standalone therapeutic, this secondary benzylic alcohol serves as a critical structural vector. When integrated into larger molecular scaffolds, the resulting derivatives exhibit profound biological activities across oncology, neuropharmacology, and infectious diseases[3][4][5].
As Application Scientists, we must look beyond the basic structure and understand the causality of the substitution pattern that makes this moiety so effective in drug design:
The 5-Fluoro Effect: The introduction of fluorine at the 5-position serves a dual purpose. First, its strong electron-withdrawing nature modulates the pKa of adjacent functional groups and increases the overall lipophilicity (logP) of the molecule, enhancing membrane permeability. Second, it physically blocks cytochrome P450-mediated oxidative metabolism at the highly vulnerable para-position relative to the alkyl chain, thereby increasing the pharmacokinetic half-life of the derivative[5][6].
The 2-Methoxy Conformational Lock: The ortho-methoxy group acts as a potent hydrogen bond acceptor. More importantly, steric repulsion and dipole interactions between the methoxy oxygen and the adjacent chiral methyl group restrict free rotation around the phenyl-alkyl bond. This "conformational locking" forces the molecule into a predictable 3D geometry, which is critical for minimizing entropic penalties upon binding to rigid receptor pockets[3].
The (S)-Chiral Trajectory: The stereocenter dictates the spatial trajectory of the attached pharmacophore. In highly asymmetric binding sites, such as the Dopamine D2 Receptor (D2R) or the TEAD palmitate pocket, the correct enantiomeric orientation is the deciding factor between nanomolar potency and complete target inactivity[3][5].
Biological Activity Profiles Across Therapeutic Domains
Oncology: TEAD Inhibition and Cytotoxicity
Derivatives incorporating the 5-fluoro-2-methoxyphenyl moiety have shown exceptional promise in targeted oncology. For instance, niflumic acid derivatives designed to target the TEAD transcription factor utilize this moiety to anchor deeply into the hydrophilic side pocket of the TEAD palmitate binding site[3]. This stereospecific interaction destabilizes the YAP/TAZ-TEAD complex, halting the transcription of oncogenes like CTGF and CYR61. Selected compounds in this class exhibit IC50 values as low as 0.32 μM[3].
Similarly, 1-substituted 1,2,3-triazole-mollugin derivatives containing this chiral fragment demonstrate potent cytotoxicity against human cancer cell lines (e.g., HL-60 and A549), significantly outperforming the parent natural product mollugin[4].
Neuropharmacology: D2 Receptor Partial Agonism
In the central nervous system, the spatial orientation of the fluoro-methoxyphenyl group is paramount. 2-Phenylcyclopropylmethylamine (PCPMA) derivatives utilizing this structural motif act as potent Dopamine D2 Receptor (D2R) partial agonists[5]. The fluorine substitution specifically enhances binding affinity at the D2R, yielding compounds with Ki values below 50 nM and functional EC50 values below 20 nM in Gi signaling BRET assays[5]. The rigid spacer group, combined with specific stereochemistry, allows for the fine-tuning of intrinsic efficacy, making these derivatives highly valuable lead compounds for treating schizophrenia and Parkinson's disease[5].
Antimicrobial and Antifungal Therapeutics
The scaffold is also highly active against resistant pathogens. Marinopyrrole derivatives incorporating the 5-fluoro-2-methoxyphenyl group exhibit potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA)[6]. In the antifungal space, novel matrine-hydroxamic acid derivatives containing similar sulfonamide-linked moieties disrupt Candida albicans biofilms through multi-target mechanisms, including hydrogen bonding and hydrophobic interactions with key fungal proteins[7].
Quantitative Data Summary
The following table synthesizes the biological efficacy of various derivatives incorporating the 5-fluoro-2-methoxyphenyl or closely related architectures to allow for rapid cross-disciplinary comparison.
To harness the biological activity of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, it must be covalently linked to a primary pharmacophore without eroding its enantiomeric purity. The following is a field-proven, self-validating protocol for Stereospecific Mitsunobu Etherification .
Expertise & Causality Note: We utilize the Mitsunobu reaction because it proceeds via a strict
SN2
mechanism, guaranteeing complete inversion of the (S)-stereocenter to the (R)-configuration. If the (S)-configuration is required in the final drug molecule, the starting material must be the (R)-enantiomer, or a double-inversion protocol (e.g., via a tosylate intermediate) must be used. We mandate the slow addition of the alcohol to the pre-formed phosphonium betaine complex to prevent the formation of elimination byproducts (e.g., styrene derivatives), which is a common failure point for secondary benzylic alcohols.
Protocol: Mitsunobu Coupling for Target Validation
Reagent Preparation: Under an inert argon atmosphere, dissolve the acidic pharmacophore (nucleophile, 1.0 eq) and triphenylphosphine (
PPh3
, 1.2 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the reaction vessel to 0 °C using an ice bath.
Betaine Complex Formation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. Self-Validation Check: The solution should turn a distinct yellow color, indicating the formation of the active Morrison-Brunn-Huisgen betaine intermediate. Stir for 20 minutes.
Substrate Addition: Dissolve (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.
Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor completion via TLC or LC-MS.
Workup & Validation: Quench with saturated aqueous
NaHCO3
, extract with Ethyl Acetate, and purify via flash column chromatography.
Chiral Quality Control: Analyze the purified product using Chiral HPLC (e.g., Chiralpak AD-H column) to confirm an enantiomeric excess (ee) of >99%, validating that strict
SN2
inversion occurred without racemization.
Mechanistic & Workflow Visualizations
Fig 1. Stereospecific binding of the derivative inhibits TEAD-mediated oncogenic transcription.
Fig 2. Experimental workflow ensuring stereochemical inversion and biological validation.
References
Title: Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives
Source: nih.gov
URL:3
Title: Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives
Source: mdpi.com
URL:4
Title: Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide
Source: rsc.org
URL:7
Title: 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D 2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation
Source: acs.org
URL:5
Title: Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (III)
Source: nih.gov
URL:6
The Strategic Imperative of Fluorine Substitution in Chiral Alcohols for Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a paramount tool for optimizing molecular properties and enhancing therapeutic profiles.[1][2] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug efficacy and developability.[3] This guide delves into the nuanced and powerful role of fluorine substitution, with a specific focus on its application in chiral alcohols—a prevalent motif in a wide array of bioactive molecules. The introduction of fluorine into these stereochemically defined scaffolds can dramatically alter their physicochemical and biological properties, offering a sophisticated lever for medicinal chemists to pull in the quest for safer and more effective drugs.[4] This document, intended for researchers and drug development professionals, provides a comprehensive overview of the principles, applications, and synthetic strategies underpinning the use of fluorinated chiral alcohols in drug design.
The Physicochemical Impact of Fluorine in Chiral Alcohols
The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine bond (approximately 105 kcal/mol)—are the primary drivers of its significant influence on molecular behavior.[3] When incorporated into a chiral alcohol, these properties can modulate a range of critical drug-like attributes.
Modulation of Lipophilicity (LogP)
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, aliphatic fluorination can lead to a decrease in LogP.[5][6] This is particularly relevant for chiral alcohols. For instance, monofluorination of isobutanol has been shown to significantly decrease its lipophilicity.[7] The introduction of a fluorine atom can create a localized dipole and may reduce the molecule's overall polarizability, leading to these sometimes counterintuitive effects.[6]
Alteration of Acidity (pKa)
The strong electron-withdrawing nature of fluorine can significantly impact the acidity of the hydroxyl group in a chiral alcohol. Fluorination generally lowers the pKa of an alcohol, making it a stronger acid.[4] For example, the pKa of trifluoroethanol is approximately 12.4, considerably lower than that of ethanol (around 16).[8] This modulation of acidity can have profound effects on a drug's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with its biological target.[9]
Table 1: Comparison of pKa values for selected alcohols and their fluorinated counterparts.
Enhancement of Metabolic Stability
A common strategy in drug design is to block metabolically labile sites with fluorine.[10] The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[11] In the context of chiral alcohols, fluorination at or near the carbinol carbon can prevent or slow down oxidation to the corresponding ketone, thereby increasing the drug's half-life and bioavailability.[4]
Conformational Control and the Gauche Effect
Fluorine substitution can exert significant control over the conformational preferences of a molecule. The "gauche effect" describes the tendency of a fluorine atom to be in a gauche (approximately 60° dihedral angle) rather than an anti-periplanar orientation relative to an adjacent electronegative atom or group. This is due to a combination of hyperconjugation and electrostatic interactions. In fluorinated chiral alcohols, this effect can stabilize specific rotamers, pre-organizing the molecule into a bioactive conformation for optimal binding to its target.[12] This conformational locking can enhance binding affinity and selectivity.
Impact on Binding Affinity
The introduction of fluorine can enhance binding affinity through several mechanisms. The polarized C-F bond can participate in favorable electrostatic and dipolar interactions with the protein target.[13][14] Fluorine can also act as a weak hydrogen bond acceptor.[12] Furthermore, by modulating the pKa of the hydroxyl group, fluorination can strengthen hydrogen bonding interactions between the alcohol and the protein.
Synthetic Strategies for Accessing Enantiopure Fluorinated Alcohols
The synthesis of enantiomerically pure fluorinated alcohols is a significant challenge in organic chemistry. Two primary strategies have emerged as powerful tools for achieving high levels of stereocontrol: asymmetric chemical catalysis and biocatalysis.
Asymmetric Transfer Hydrogenation of Fluorinated Ketones
Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. The Noyori-Ikariya type catalysts, which are ruthenium(II) complexes with a chiral diamine ligand, are particularly effective for this transformation.[1][15] The reaction typically employs a hydrogen donor such as a mixture of formic acid and triethylamine or isopropanol.[16]
The mechanism involves the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the ketone via a six-membered transition state.[17] The chirality of the ligand directs the hydride transfer to one face of the ketone, resulting in the formation of a single enantiomer of the alcohol.[18]
Figure 1: Simplified catalytic cycle for the Noyori-Ikariya asymmetric transfer hydrogenation of a ketone.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Chloro-1-(4-fluorophenyl)ethanone
This protocol is a representative example of an asymmetric transfer hydrogenation using a Noyori-type catalyst.
Catalyst Preparation: In an inert atmosphere glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 mol%) and the (S,S)-TsDPEN ligand (2 mol%). Anhydrous and degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature for 1 hour to form the pre-catalyst.
Reaction Setup: To the pre-catalyst solution, a 5:2 mixture of formic acid and triethylamine is added. The solution is then stirred for 15 minutes.
Substrate Addition: 2-Chloro-1-(4-fluorophenyl)ethanone (1 equivalent) is dissolved in the reaction solvent and added to the catalyst solution.
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 28 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting (S)-2-chloro-1-(4-fluorophenyl)ethanol is determined by chiral HPLC analysis.
Biocatalytic Reduction of Fluorinated Ketones
Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign alternative to chemical methods.[19] Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[20] In the presence of a nicotinamide cofactor (NADH or NADPH), they can efficiently reduce prochiral ketones to chiral alcohols with high enantioselectivity.[21]
The stereochemical outcome of the reduction is determined by Prelog's rule, which relates the facial selectivity of the hydride attack to the relative steric bulk of the substituents on the ketone. A cofactor regeneration system, such as the use of a sacrificial alcohol (e.g., isopropanol) and a second dehydrogenase, is often employed to make the process economically viable.[20]
Figure 2: Schematic of a biocatalytic reduction of a fluorinated ketone using an ADH with cofactor regeneration.
Experimental Protocol: Biocatalytic Reduction of a Prochiral Trifluoromethyl Ketone
This protocol is a general representation of a whole-cell biocatalytic reduction.
Biocatalyst Preparation: E. coli cells overexpressing a desired alcohol dehydrogenase (and a glucose dehydrogenase for cofactor regeneration) are cultured and harvested by centrifugation. The cell paste can be used directly or lyophilized for storage.
Reaction Setup: In a reaction vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing glucose (for cofactor regeneration).
Substrate Addition: The prochiral trifluoromethyl ketone is added to the buffer solution. A co-solvent such as isopropanol may be used to improve the substrate's solubility.
Initiation of Reaction: The E. coli cell paste (the biocatalyst) and NADP⁺ are added to the reaction mixture.
Reaction Monitoring: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by gas chromatography (GC) or HPLC.
Workup: Once the reaction has reached completion, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
Purification and Analysis: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. The enantiomeric excess of the chiral trifluoromethyl alcohol is determined by chiral GC or HPLC analysis.
Case Studies: Fluorinated Chiral Alcohols in FDA-Approved Drugs
The strategic incorporation of fluorinated chiral alcohols is exemplified in several successful drug molecules.
Atorvastatin (Lipitor®)
Atorvastatin is a widely prescribed statin used to lower cholesterol levels.[13] Its structure features a fluorophenyl group and a chiral diol side chain. Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[22] The dihydroxy acid moiety of atorvastatin mimics the natural substrate, HMG-CoA. The fluorophenyl group contributes to the overall lipophilicity of the molecule, which is crucial for its absorption and distribution to the liver, the primary site of action. While the fluorine atom itself may not directly interact with the enzyme active site, its presence on the phenyl ring influences the electronic properties and overall shape of this hydrophobic portion of the molecule, contributing to the van der Waals interactions within the binding pocket.
Efavirenz (Sustiva®)
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[6][15] It contains a chiral center bearing a trifluoromethyl group. Efavirenz binds to an allosteric pocket of HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's activity.[2] The trifluoromethyl group plays a crucial role in the binding of Efavirenz to the hydrophobic NNRTI binding pocket.[3] X-ray crystal structures of the Efavirenz-RT complex (e.g., PDB ID: 1FKO) reveal that the trifluoromethyl group is deeply buried in a hydrophobic cavity, where it makes numerous van der Waals contacts with nonpolar amino acid residues.[14] The high lipophilicity and steric bulk of the CF₃ group are critical for occupying this pocket and achieving high-affinity binding.
Figure 3: Schematic representation of the interactions of the trifluoromethyl group of Efavirenz within the hydrophobic binding pocket of HIV-1 reverse transcriptase.
Conclusion
The substitution of fluorine in chiral alcohols represents a sophisticated and powerful strategy in modern drug design. By leveraging the unique physicochemical properties of fluorine, medicinal chemists can fine-tune a molecule's lipophilicity, acidity, metabolic stability, and conformational preferences. These modifications can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic profiles, ultimately resulting in enhanced therapeutic efficacy and safety. The continued development of novel and efficient synthetic methodologies for accessing enantiopure fluorinated chiral alcohols will undoubtedly further expand the utility of this important structural motif in the discovery of next-generation therapeutics.
References
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. (2021). repositorio.ufmg.br. [Link]
(PDF) The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. ResearchGate. [Link]
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry. ACS Publications. [Link]
Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC. [Link]
1FKO: CRYSTAL STRUCTURE OF NNRTI RESISTANT K103N MUTANT HIV-1 REVERSE TRANSCRIPTASE IN COMPLEX WITH DMP-266(EFAVIRENZ). RCSB PDB. [Link]
Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. Oreate AI Blog. [Link]
Atorvastatin Uses, Interactions & Side Effects. News-Medical.Net. [Link]
Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers. [Link]
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link]
[18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. PMC. [Link]
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies - Los Alamos National Laboratory. [Link]
Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. Illinois Chemistry. [Link]
Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols. PubMed. [Link]
The drug atorvastatin blocks cholesterol synthesis by inhibiting... ResearchGate. [Link]
Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. PMC. [Link]
CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
The Efavirenz Binding Site in HIV-1 Reverse Transcriptase Monomers. PMC. [Link]
Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. ResearchGate. [Link]
Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. PMC. [Link]
Chemical interactions study of antiretroviral drugs efavirenz and lamivudine concerning the development of stable fixed-dose com. SciSpace. [Link]
Asymmetric Transfer Hydrogenation of Ketones with modified Grubbs Metathesis Catalysts: On the Way to a Tandem Process. AIR Unimi. [Link]
The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. MDPI. [Link]
Efavirenz: History, Development and Future. Semantic Scholar. [Link]
Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]
Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. PMC. [Link]
Stereochemical Architecture and Enantioselective Synthesis of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary & Stereochemical Profiling The molecule 1-(5-Fluoro-2-methox...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Guide & Methodological Whitepaper
Executive Summary & Stereochemical Profiling
The molecule 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly valuable chiral secondary alcohol utilized as a building block in the synthesis of advanced pharmaceutical intermediates. The compound features a chiral center at the C1 position of the ethyl group, necessitating rigorous stereochemical control during synthesis.
The substitution pattern on the phenyl ring—specifically the ortho-methoxy and meta-fluoro groups relative to the ethyl chain—exerts profound steric and electronic effects on the molecule's reactivity:
Electronic Causality (5-Fluoro Group): The strongly electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon in the ketone precursor (1-(5-fluoro-2-methoxyphenyl)ethan-1-one). This accelerates the rate of nucleophilic hydride attack during asymmetric reduction.
Steric Causality (2-Methoxy Group): The ortho-methoxy substituent introduces significant steric bulk adjacent to the prochiral center. In asymmetric catalysis, this "ortho-effect" restricts the rotational degrees of freedom of the substrate, locking it into a predictable conformation that maximizes stereodifferentiation during transition state assembly[1].
This whitepaper details the causality, logical design, and step-by-step execution of three field-proven methodologies to obtain enantiopure 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: Noyori Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Enzymatic Kinetic Resolution (EKR).
Enantioselective Synthesis Pathways
Asymmetric Transfer Hydrogenation (Noyori ATH)
The Noyori ATH utilizes chiral ruthenium-diamine complexes, typically RuCl(p-cymene)[(R,R)-TsDPEN], to reduce the corresponding ketone with exceptional enantioselectivity[1].
Mechanistic Causality: The reaction proceeds via a concerted, outer-sphere mechanism. The catalyst acts as a bifunctional system: the ruthenium center delivers a hydride to the carbonyl carbon, while the primary amine of the TsDPEN ligand simultaneously delivers a proton to the carbonyl oxygen[2]. The ortho-methoxy group of the substrate is forced away from the bulky tosyl (Ts) group of the catalyst due to steric repulsion, while favorable CH/π interactions between the p-cymene ligand and the fluorinated aryl ring stabilize the transition state[1]. To prevent the reversibility of the reaction (which can erode enantiomeric excess over time), a formic acid/triethylamine azeotrope is used as the hydrogen source instead of isopropanol; the irreversible generation of CO₂ gas drives the reaction forward exclusively[2].
Fig 1: Logical flow of stereocontrolling interactions in the Noyori ATH transition state.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS) and a stoichiometric borane source (BH₃·THF)[3].
Mechanistic Causality: The high predictability of the CBS reduction relies purely on steric differentiation. The oxazaborolidine catalyst coordinates the borane to form an activated complex. The ketone then binds to the Lewis acidic boron atom of the catalyst. The bulky 5-fluoro-2-methoxyphenyl group preferentially aligns away from the catalyst's steric bulk (the diphenylprolinol moiety), exposing only one face of the carbonyl to intramolecular hydride transfer[4]. This minimizes steric repulsion and consistently yields the (R)-alcohol when the (R)-catalyst is used[3].
Enzymatic Kinetic Resolution (EKR)
For processes where the racemic alcohol has already been synthesized (e.g., via inexpensive NaBH₄ reduction), Enzymatic Kinetic Resolution (EKR) offers a highly scalable purification method. The biocatalyst of choice is Candida antarctica Lipase B (CAL-B), commercially available as the immobilized preparation Novozym 435[5][6].
Mechanistic Causality: CAL-B possesses a highly defined stereospecificity pocket. The small methyl group of the substrate fits seamlessly into the stereocenter pocket, while the bulky 5-fluoro-2-methoxyphenyl group is accommodated by the larger entrance channel[5]. This spatial arrangement means CAL-B almost exclusively acylates the (R)-enantiomer. By using vinyl acetate as the acyl donor, the byproduct (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This tautomerization is irreversible, driving the transesterification to completion and preventing the reverse hydrolysis reaction[5]. The result is highly enantioenriched (S)-alcohol (unreacted) and (R)-acetate[6].
Fig 2: Divergent synthetic workflows for the preparation of specific enantiomers.
Quantitative Data Presentation
The following table summarizes the expected performance metrics of the three methodologies when applied to the 5-fluoro-2-methoxy system, based on validated principles of asymmetric catalysis.
Protocol A: Noyori Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes an irreversible hydrogen source to maximize ee.
Preparation of Reagents: In a rigorously dried, argon-flushed Schlenk flask, add 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one (10.0 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol% loading).
Solvent/Reductant Addition: Introduce 15 mL of a pre-degassed azeotropic mixture of Formic Acid/Triethylamine (molar ratio 5:2). The triethylamine acts as a base to activate the catalyst, while formic acid serves as the hydride source[2].
Reaction Execution: Stir the mixture at 40 °C. The evolution of CO₂ gas indicates active hydride transfer.
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is typically complete within 12-16 hours when the starting material spot is entirely consumed.
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ (to neutralize residual formic acid). Extract with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography to yield pure (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. Verify ee via Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Enzymatic Kinetic Resolution (CAL-B)
This protocol isolates the (S)-enantiomer from a racemic mixture.
Substrate Preparation: Dissolve racemic 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (10.0 mmol) in 40 mL of anhydrous HPLC-grade hexane. Hexane is chosen because non-polar solvents preserve the hydration shell of the enzyme, maximizing its conformational rigidity and enantioselectivity[5][6].
Biocatalyst Addition: Add 150 mg of immobilized CAL-B (Novozym 435).
Incubation: Place the reaction vessel in an orbital shaker at 150 rpm and 35 °C.
Self-Validation (Monitoring): Monitor the reaction strictly via Chiral GC or HPLC. The reaction must be stopped exactly when the conversion reaches 50% to prevent the slow, non-specific acylation of the (S)-enantiomer, which would erode the final ee.
Workup & Separation: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with hexane and reused). Concentrate the filtrate.
Isolation: Separate the unreacted (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol from the newly formed (R)-1-(5-Fluoro-2-methoxyphenyl)ethyl acetate using silica gel chromatography (Hexane/EtOAc gradient). The differing polarities (alcohol vs. ester) make this separation trivial.
References
MDPI (Molecules):Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica.
MDPI (Molecules):Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols.
RSC (Dalton Transactions):Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones.
Alfa Chemistry:Corey-Bakshi-Shibata Reduction.
ResearchGate:CBS reduction of acetophenone and proposed transition structures for hydride transfer.
ACS (Journal of the American Chemical Society):Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst.
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: A Technical Guide to Enantioselective Synthesis and Medicinal Applications
Executive Summary & Structural Significance In modern drug discovery, the precise control of stereochemistry is not merely an academic exercise—it is a pharmacological imperative. (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
In modern drug discovery, the precise control of stereochemistry is not merely an academic exercise—it is a pharmacological imperative. (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly versatile, chiral secondary alcohol that serves as a critical building block in the synthesis of advanced therapeutics.
Structurally, this compound presents a unique stereoelectronic profile:
C5-Fluoro Substitution: Enhances metabolic stability and modulates lipophilicity, crucial for blood-brain barrier (BBB) penetration in central nervous system (CNS) targets[1].
C2-Methoxy Group: Acts as a strong hydrogen-bond acceptor and directs conformational preferences via steric hindrance.
C1-Chiral Hydroxyethyl Moiety: Provides a precise stereocenter for downstream coupling (e.g., Mitsunobu inversions or direct aminations), dictating the spatial orientation of the resulting pharmacophore[2].
Table 1: Physicochemical & Structural Profiling
Property
Value
Clinical / Synthetic Relevance
IUPAC Name
(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
Standardized nomenclature for regulatory filings.
CAS Number
878572-08-8
Unique registry identifier for sourcing.
Molecular Formula
C9H11FO2
Defines mass balance in synthetic workflows.
Molecular Weight
170.18 g/mol
Low molecular weight ideal for fragment-based design.
As a Senior Application Scientist, I approach the synthesis of chiral building blocks by prioritizing scalability, atom economy, and enantiomeric purity. The most reliable retrosynthetic disconnection for (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol leads back to the prochiral ketone, 5-fluoro-2-methoxyacetophenone .
The upstream synthesis from commercially available 4-fluorophenol involves two highly robust, field-proven transformations:
Friedel-Crafts Acylation / Fries Rearrangement: 4-fluorophenol is reacted with acetyl chloride in the presence of a Lewis acid (AlCl₃) at elevated temperatures to yield 5-fluoro-2-hydroxyacetophenone[4].
O-Alkylation (Methylation): The phenolic hydroxyl group is methylated using dimethyl sulfate (or methyl iodide) and potassium carbonate in refluxing acetone to furnish the prochiral ketone[4].
Synthetic route from 4-fluorophenol to the target (S)-alcohol.
Enantioselective Synthesis: Asymmetric Transfer Hydrogenation (ATH)
While Corey-Bakshi-Shibata (CBS) reduction is a classical method for ketone reduction[5], it requires stoichiometric borane, which poses severe safety and handling challenges at an industrial scale. Therefore, the Noyori Asymmetric Transfer Hydrogenation (ATH) is the method of choice.
By utilizing a Ru(II) precatalyst ligated with a chiral diamine—specifically RuCl—we can achieve >98% enantiomeric excess (ee) using a benign formic acid/triethylamine (HCOOH/Et₃N) azeotrope as the hydrogen source[6][7].
Mechanistic Causality
The stereochemical outcome is dictated by the bifunctional nature of the catalyst. The (S,S)-TsDPEN ligand creates a highly organized chiral pocket. During the transition state, the CH/π interactions and steric repulsion force the bulky 5-fluoro-2-methoxyphenyl group into the less hindered quadrant. The hydride from the ruthenium center and the proton from the amine ligand are delivered simultaneously to the re-face of the ketone, exclusively yielding the (S)-alcohol[6].
Bifunctional mechanism of Ru-catalyzed asymmetric transfer hydrogenation.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a closed, self-validating system:
Catalyst Activation (Visual Validation): Under an inert argon atmosphere, dissolve RuCl (0.5 mol%) in a 5:2 mixture of HCOOH/Et₃N. Stir at 30 °C for 15 minutes. Validation checkpoint: The solution will transition from dark orange to a deep red/purple hue, confirming the generation of the active 18-electron Ru-hydride species.
Substrate Addition: Slowly add a solution of 5-fluoro-2-methoxyacetophenone (1.0 equiv) in anhydrous dichloromethane (DCM).
Reaction Monitoring (Chromatographic Validation): Stir the reaction at 30 °C. Validation checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1, UV active). The reaction is deemed complete when the higher-Rf ketone spot is entirely replaced by the lower-Rf alcohol spot (typically 12-18 hours).
Workup: Quench the reaction by slowly adding water (effervescence of CO₂ will cease). Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Stereochemical Validation (Analytical QC): Before downstream use, the enantiomeric excess must be verified. Validation checkpoint: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5). A racemic standard must be run in parallel to prove baseline resolution. The (S)-enantiomer should integrate to >98% ee.
Applications in Drug Discovery: The Stereochemical Imperative
The integration of (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol into drug discovery pipelines exemplifies how a single stereocenter can dictate the fate of a therapeutic agent.
ROR-γ Inhibitors: The compound is explicitly utilized as a chiral intermediate (designated as Intermediate 213 in patent literature) for the synthesis of Retinoic acid receptor-related orphan receptor gamma (ROR-γ) inhibitors, which are critical targets for autoimmune diseases[2].
5-HT2C Receptor Agonists: Fluorinated cyclopropane derivatives synthesized from this chiral precursor demonstrate exquisite potency and selectivity for the 5-HT2C receptor over 5-HT2B. This selectivity is paramount, as 5-HT2B agonism is linked to severe valvular heart disease[1].
Tubulin Inhibitors: In the development of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one-based tubulin inhibitors, chiral resolution revealed that the spatial orientation of the molecule is critical for binding to the colchicine site of tubulin[3].
Table 2: Impact of Stereochemistry on Biological Activity
By mastering the enantioselective synthesis of (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, researchers unlock a highly privileged chemical space, enabling the development of safer, more efficacious targeted therapies.
References
WO2019063748A1 - Ror-gamma inhibitors
Google Patents
URL
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism
National Center for Biotechnology Information (PMC)
URL:[Link]
Discovery of Novel 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one-Based Tubulin Inhibitors Targeting Colchicine Binding Site with Potent Anti-Ovarian Cancer Activity
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
A Process For Preparation Of Substituted Salicylic Acids
QuickCompany Patent Database
URL:[Link]
Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry
ChemRxiv
URL:[Link]
Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes
ResearchGate
URL:[Link]
Enantioselective Transformations in the Synthesis of Therapeutic Agents
Chemical Reviews - ACS Publications
URL:[Link]
Procurement and Analytical Validation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: A Technical Guide for Drug Development Professionals
Executive Summary In the realm of enantioselective synthesis and active pharmaceutical ingredient (API) development, the procurement of chiral building blocks is not merely a supply chain function—it is a critical scient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of enantioselective synthesis and active pharmaceutical ingredient (API) development, the procurement of chiral building blocks is not merely a supply chain function—it is a critical scientific gateway. (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 156597-64-7) is a highly specialized chiral alcohol utilized in the synthesis of advanced therapeutics and agrochemicals.
As a Senior Application Scientist, I cannot overstate the importance of treating a supplier's Certificate of Analysis (COA) as a hypothesis rather than an absolute fact. Chiral impurities propagate non-linearly, and thermal excursions during shipping can compromise enantiomeric excess (ee). This whitepaper outlines a field-proven, self-validating framework for the procurement, structural confirmation, and enantiomeric validation of this critical intermediate.
Chemical Identity & Specifications
Before initiating procurement, baseline specifications must be established to differentiate the target (S)-enantiomer from its racemic counterpart or regioisomeric impurities.
Table 1: Chemical Identity and Target Specifications
Parameter
Specification
Chemical Name
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
CAS Number
156597-64-7
Molecular Formula
C9H11FO2
Molecular Weight
170.18 g/mol
Target Enantiomeric Excess (ee)
≥
98.0%
Target Chemical Purity
≥
98.0% (Achiral HPLC/UV)
Appearance
Colorless to light yellow liquid/solid
Supplier Landscape & Procurement Strategy
Relying on a single vendor for a complex chiral intermediate introduces unacceptable risk to drug development timelines. A robust procurement strategy dictates qualifying at least two independent supply chains. Commercial availability for this specific (S)-enantiomer is supported by several specialized chemical vendors[1][2][3].
Table 2: Verified Commercial Suppliers
Supplier
Catalog / Product Number
Region / Hub
J&K Scientific
9022443
Global / USA
BLD Pharm
MFCD23825660
Global / USA
Fluorochem (via SciSupplies)
156597-64-7
Europe
The Causality of Supplier Qualification:
Why multi-source? The synthesis of the precursor often involves the electrophilic fluorination of a methoxybenzene derivative. Depending on the supplier's synthetic route, trace amounts of the 4-fluoro or 6-fluoro regioisomers may carry over. Furthermore, the asymmetric reduction used to establish the chiral center (e.g., via CBS reduction or enzymatic resolution) can yield varying degrees of the (R)-enantiomer depending on the vendor's strict adherence to low-temperature kinetics.
The Self-Validating Analytical Protocol
A self-validating analytical system requires orthogonal techniques that cross-verify each other. If chiral HPLC indicates 99% ee but the optical rotation deviates from the literature norm, the system flags a potential structural isomer or an achiral impurity suppressing the rotation.
Upon receipt of the batch, the following orthogonal workflow must be executed:
19
F and
1
H NMR (Structural Identity): While HPLC confirms purity, it is blind to structural isomers unless specifically calibrated.
19
F NMR is critical here; a shift in the fluorine signal instantly reveals if the supplier provided a regioisomer.
Achiral HPLC-UV (Chemical Purity): Quantifies unreacted ketones or des-fluoro impurities.
Chiral HPLC (Enantiomeric Purity): Directly resolves the (S) and (R) enantiomers to calculate the exact enantiomeric excess[4].
Figure 1: End-to-end procurement and analytical validation workflow for chiral intermediates.
Step-by-Step Methodology: Chiral HPLC Validation
The determination of enantiomeric excess requires a meticulously validated chiral stationary phase (CSP)[4]. The following protocol utilizes a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), which is highly effective for chiral alcohols.
Causality of the Mobile Phase: The choice of a non-polar hydrocarbon (n-hexane) modified with a polar protic solvent (isopropanol) is deliberate. The isopropanol acts as a hydrogen-bond donor/acceptor, interacting with the stationary phase's carbamate linkages and the analyte's hydroxyl group. Modulating the isopropanol concentration directly controls the resolution (
Rs
) by competing for these chiral recognition sites.
Protocol:
Step 1: System Preparation & Equilibration
Column: Chiralcel OD-H (5 µm, 4.6 x 250 mm) or equivalent.
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). Degas thoroughly via sonication.
Flow Rate: 1.0 mL/min.
Temperature: 25 °C (Strict thermoregulation is required as chiral recognition is highly temperature-dependent).
Detection: UV at 220 nm and 254 nm.
Equilibrate the column with the mobile phase for at least 45 minutes until the baseline is completely stable.
Step 2: Sample Preparation
Accurately weigh 10 mg of the procured (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Dissolve in 10 mL of the mobile phase (Yields a 1.0 mg/mL solution).
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: Injection and Acquisition
Inject 10 µL of the sample.
Run the acquisition for 30 minutes. The (R)-enantiomer and (S)-enantiomer will elute as distinct peaks. (Note: Inject a racemic standard first to establish the retention times of both enantiomers).
Step 4: Data Processing and % ee Calculation
Integrate the area under the curve (AUC) for both the (S) and (R) peaks.
Calculate Enantiomeric Excess using the formula:
%ee=(AUC(S)+AUC(R)AUC(S)−AUC(R))×100
Downstream Implications of Impurities and OOS Handling
If the calculated ee falls below the 98.0% threshold, an Out-of-Specification (OOS) investigation must be triggered immediately. The presence of the (R)-enantiomer is not benign; during downstream SN2 displacement reactions (often used to invert the stereocenter when attaching the alcohol to an API scaffold), the (R)-impurity will invert to the (S)-configuration of the final drug substance, directly contaminating the API.
Figure 2: Out-of-Specification (OOS) resolution logic tree for enantiomeric excess failures.
By enforcing strict analytical boundaries and understanding the mechanistic causality behind both the synthesis and the chromatography, development teams can secure their supply chain and ensure the integrity of their downstream pharmaceutical products.
Application Note: Precision Asymmetric Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Executive Summary & Strategic Rationale The enantioselective reduction of prochiral aromatic ketones is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs). The target molecule, (S)-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The enantioselective reduction of prochiral aromatic ketones is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs). The target molecule, (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol , features a highly specific 1-arylethanol scaffold where the aromatic ring is substituted with both electron-withdrawing (5-fluoro) and electron-donating (2-methoxy) groups.
This application note details two highly robust, scalable, and self-validating methodologies for synthesizing the (S)-enantiomer:
Chemocatalytic Pathway: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya complex.
Biocatalytic Pathway: Enzymatic reduction utilizing an engineered, (S)-selective Ketoreductase (KRED) coupled with a cofactor recycling system.
Rather than relying on empirical trial-and-error, this guide deconstructs the thermodynamic and stereoelectronic causalities behind these protocols, empowering process chemists to adapt and scale these workflows with high confidence.
Mechanistic Causality & Pathway Design
Chemocatalysis: The Noyori-Ikariya ATH System
The asymmetric transfer hydrogenation (ATH) of 1-(5-fluoro-2-methoxyphenyl)ethanone relies on the well-established RuCl(p-cymene)[(S,S)-TsDPEN] precatalyst[1].
Stereoelectronic Control: The use of the (S,S)-TsDPEN ligand is non-negotiable for obtaining the (S)-alcohol. In the 16-electron active Ru(II) intermediate, the spatial arrangement of the
η6
-p-cymene ligand and the chiral diamine dictates the substrate's trajectory. The ortho-methoxy group of the substrate creates significant steric bulk, forcing the aryl ring into the less hindered quadrant of the catalyst's chiral pocket[2]. Concurrently, edge/face (CH/
π
) electrostatic interactions between the electron-rich arene of the substrate and the p-cymene ligand stabilize the six-membered transition state, ensuring precise hydride delivery to the Re face of the ketone[1].
Thermodynamic Driving Force: While isopropanol is a common hydrogen donor, its use results in a reversible equilibrium that limits final conversion and can lead to catalyst deactivation over time[3][4]. To create a self-validating, high-yielding system, this protocol utilizes a Formic Acid/Triethylamine (FA/TEA) azeotrope. Formic acid acts as the hydride source; upon hydride transfer to the Ru-center, it decomposes into CO₂ gas. The irreversible escape of CO₂ from the reaction matrix provides an absolute thermodynamic driving force, pushing the reaction to >99% conversion without the risk of reverse oxidation[2][4].
Noyori-Ikariya ATH catalytic cycle showing irreversible hydride transfer mechanism.
Biocatalysis: Engineered Ketoreductase (KRED)
Wild-type ketoreductases (such as those derived from Lactobacillus kefir or Thermus thermophilus) typically exhibit Prelog stereoselectivity, reducing acetophenone derivatives to their corresponding (R)-alcohols[5][6].
Active Site Engineering: To synthesize the (S)-enantiomer, an engineered KRED with inverted (anti-Prelog) stereoselectivity must be utilized. Through computational redesign (e.g., Rosetta design and MD simulations), the binding pocket volumes of the enzyme are altered[6][7]. The engineered "large pocket" accommodates the bulky 5-fluoro-2-methoxyphenyl moiety, while the "small pocket" restricts the methyl group, enforcing a strict stereochemical approach of the NADPH cofactor[7].
Cofactor Economics: Because NADPH is stoichiometrically consumed and prohibitively expensive, the system is coupled with Glucose Dehydrogenase (GDH). GDH oxidizes inexpensive D-glucose to D-gluconic acid, continuously regenerating NADPH and driving the reduction forward[6].
Biocatalytic reduction of ketone using an engineered KRED with GDH-mediated NADPH recycling.
Quantitative Method Comparison
The selection between ATH and Biocatalysis depends heavily on the manufacturing environment, available infrastructure, and regulatory requirements.
Parameter
Method A: Noyori ATH
Method B: Engineered KRED
Enantiomeric Excess (ee)
96 - 98%
> 99.5%
Conversion
> 99%
> 99%
Catalyst Loading
0.1 - 0.5 mol%
1 - 5 wt% (Enzyme to substrate)
Reaction Time
8 - 14 hours
12 - 24 hours
Solvent System
Neat FA/TEA or DCM/DMF
Aqueous Buffer (pH 7.0) + 10% DMSO
Primary Byproduct
CO₂ gas
D-Gluconic acid (requires pH titration)
Scalability Profile
Excellent for traditional API plants
Ideal for green chemistry initiatives
Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes the FA/TEA azeotrope to ensure irreversible conversion.
Formic Acid / Triethylamine azeotropic mixture (5:2 molar ratio, 2.5 mL per gram of substrate)
Dichloromethane (DCM) (Optional co-solvent for high-concentration runs)
Step-by-Step Procedure:
System Purge: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Purge the system strictly with Argon for 15 minutes. Causality: The 16-electron Ru(II) active species is highly sensitive to oxygen degradation.
Catalyst Activation: Dissolve the RuCl(p-cymene)[(S,S)-TsDPEN] precatalyst in the FA/TEA azeotrope (and DCM if utilizing). Stir at 25°C for 30 minutes. The solution will transition to a deep red/purple hue, indicating the formation of the active 16e- Ru-amide complex[3].
Substrate Addition: Add the 1-(5-fluoro-2-methoxyphenyl)ethanone in one portion.
Reaction Execution: Heat the mixture to 40°C. Maintain stirring. Ensure the reaction vessel is vented through a bubbler to allow the continuous escape of CO₂ gas. Causality: Failure to vent CO₂ will pressurize the vessel and shift the thermodynamic equilibrium backward.
In-Process Control (IPC): After 8 hours, sample 50 µL, dilute in hexanes/isopropanol, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Target conversion is >99%.
Workup: Cool to 0°C. Quench slowly with water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual formic acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Protocol B: Biocatalytic Reduction via Engineered KRED
This protocol utilizes a self-regulating cofactor recycling system.
Engineered (S)-selective KRED (2.0 wt% relative to substrate)
Glucose Dehydrogenase (GDH) (1.0 wt%)
NADP⁺ sodium salt (0.01 eq)
D-Glucose (1.5 eq)
100 mM Potassium Phosphate (KPi) buffer (pH 7.0) containing 2 mM MgSO₄
DMSO (10% v/v)
Step-by-Step Procedure:
Buffer Preparation: In a pH-stat equipped bioreactor, add the KPi buffer. Dissolve D-Glucose and NADP⁺. Ensure the temperature is stabilized at 30°C.
Enzyme Reconstitution: Add the lyophilized KRED and GDH powders to the buffer. Stir gently at 150 rpm for 15 minutes to fully hydrate the proteins without causing shear-induced denaturation.
Substrate Feeding: Dissolve the ketone substrate in DMSO. Add this solution dropwise to the bioreactor over 2 hours. Causality: Aromatic ketones can exhibit cellular/enzyme toxicity or precipitate at high concentrations. Fed-batch addition maintains the substrate below the inhibition threshold.
Reaction & pH Control (Critical): As the reaction progresses, GDH oxidizes glucose to gluconic acid, which will rapidly drop the pH. The pH-stat must be set to automatically titrate 1.0 M NaOH to maintain a strict pH of 7.0 ± 0.2. Causality: KRED activity drops precipitously outside the pH 6.5–7.5 window.
In-Process Control (IPC): Monitor the reaction via GC-FID (using an achiral column for conversion) every 4 hours. The reaction is complete when the NaOH consumption ceases.
Workup: Add Celite to the bioreactor and filter to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 100 mL). Dry the organic phase and evaporate to yield the highly enantiopure (S)-alcohol.
References[7] Computationally Supported Inversion of Ketoreductase Stereoselectivity - PubMed. Source: nih.gov. Link[5] EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents. Source: google.com. Link[1] Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts - UFMG. Source: ufmg.br. Link[2] Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts - MDPI. Source: mdpi.com. Link[6] Computationally Supported Inversion of Ketoreductase Stereoselectivity - the University of Groningen research portal. Source: rug.nl. Link[3] Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy | ACS Catalysis. Source: acs.org. Link[4] Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand - ACS Publications. Source: acs.org. Link
Application Note: Enantioselective Reduction of 5-Fluoro-2-methoxyacetophenone
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Comparative Methodologies for Chemo- and Biocatalytic Asymmetric Reduction Executive Summary Enantiopure 1-arylethanols ar...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Comparative Methodologies for Chemo- and Biocatalytic Asymmetric Reduction
Executive Summary
Enantiopure 1-arylethanols are critical pharmacophores in modern drug discovery. The synthesis of 1-(5-fluoro-2-methoxyphenyl)ethanol from 5-fluoro-2-methoxyacetophenone presents a unique synthetic challenge. The ortho-methoxy group imposes severe steric hindrance, often forcing the carbonyl group out of coplanarity with the aromatic ring, while the 5-fluoro substituent alters the electronic landscape of the transition state.
This application note provides two orthogonal, field-proven protocols for the enantioselective reduction of this substrate:
Chemo-catalytic Approach: Asymmetric Transfer Hydrogenation (ATH) using a Noyori-Ikariya Ruthenium complex [1].
Biocatalytic Approach: Enzymatic reduction using an engineered Ketoreductase (KRED) with an in situ cofactor regeneration system [2].
By detailing the mechanistic causality and providing self-validating protocols, this guide empowers process chemists to select the optimal route based on scale, cost, and green chemistry metrics.
Mechanistic Rationale & Causality
Ruthenium-Catalyzed ATH (Outer-Sphere Mechanism)
In the ATH pathway, the Ru(II)-TsDPEN complex operates via a concerted, outer-sphere mechanism. The metal center and the amine ligand simultaneously transfer a hydride and a proton to the carbonyl group via a six-membered pericyclic transition state.
Causality in Protocol Design:
Standard ATH using isopropanol (IPA) as a hydrogen donor often stalls with ortho-substituted acetophenones due to the thermodynamic equilibrium of the reversible reaction. To overcome this, our protocol utilizes a formic acid/triethylamine (5:2) azeotrope . The irreversible decarboxylation of formic acid drives the reaction to >99% conversion, completely bypassing the thermodynamic penalty imposed by the steric bulk of the ortho-methoxy group [1].
Fig 1: Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation.
Biocatalytic Reduction (Engineered KRED)
Wild-type ketoreductases typically exhibit poor activity toward ortho-substituted acetophenones because the bulky aromatic ring clashes with the enzyme's small binding pocket.
Causality in Protocol Design:
We utilize an engineered variant of ChKRED20 (e.g., mutant 29G10), which has been structurally reshaped via iterative saturation mutagenesis to expand the catalytic cavity [2]. This allows the bulky 5-fluoro-2-methoxyphenyl group to anchor in the large pocket, exposing the re-face of the carbonyl to the NADPH hydride. To maintain a low E-factor and eliminate the need for expensive stoichiometric NADPH, isopropanol (IPA) is used as a dual-purpose co-solvent and sacrificial hydride donor.
Fig 2: Coupled biocatalytic cycle of KRED with in situ cofactor regeneration.
Quantitative Data Comparison
The following table summarizes the expected performance metrics for both methodologies when scaled to a 10-gram validation batch.
Parameter
Chemo-Catalytic (ATH)
Biocatalytic (KRED)
Catalyst
RuCl(p-cymene)[(R,R)-TsDPEN]
Engineered ChKRED20 (Mutant 29G10)
H-Donor / Cofactor
HCOOH / NEt₃ (5:2)
Isopropanol / NADP⁺
Major Enantiomer
(S)-isomer
(R)-isomer (anti-Prelog)
Enantiomeric Excess
> 95% ee
> 99% ee
Isolated Yield
88 - 92%
95 - 98%
Reaction Time
16 - 24 h
6 - 8 h
E-factor (approx.)
Moderate (Organic solvent intensive)
Low (Aqueous/IPA system)
Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the Ru catalyst (31.8 mg). Purge the flask with dry Argon for 10 minutes.
Solvent Addition: Inject 10 mL of the HCOOH/NEt₃ (5:2) azeotrope. Stir at room temperature for 15 minutes to generate the active 16e⁻ Ru-amide species. Note: Strict degassing is crucial as the intermediate is highly sensitive to oxygen.
Substrate Addition: Add 5-fluoro-2-methoxyacetophenone (1.68 g) in one portion.
Reaction: Seal the flask and heat to 40 °C. Stir vigorously for 16 hours. The reaction is driven forward by the continuous evolution of CO₂ gas.
Workup: Cool to room temperature. Dilute the mixture with water (20 mL) and extract with DCM (3 × 20 mL).
Purification: Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and pass through a short silica plug (Hexane/EtOAc 8:2) to remove ruthenium residues.
Protocol B: Biocatalytic Reduction via Engineered KRED
Potassium phosphate buffer (100 mM, pH 7.0) containing 1 mM MgSO₄
Isopropanol (IPA) (15% v/v)
Step-by-Step Procedure:
Buffer Preparation: In a 250 mL baffled bioreactor, prepare 100 mL of the phosphate buffer. Add NADP⁺ (39 mg) and dissolve completely.
Enzyme Hydration: Add the lyophilized ChKRED20 powder (500 mg) to the buffer. Stir gently at 200 rpm for 15 minutes at 30 °C to ensure full hydration without causing shear stress to the protein.
Substrate & Co-solvent Addition: Dissolve 5-fluoro-2-methoxyacetophenone (5.0 g) in 15 mL of Isopropanol. Add this solution dropwise to the bioreactor. Note: IPA acts as both a solubilizing agent for the bulky ketone and the sacrificial hydride donor.
Reaction: Maintain the temperature at 30 °C and adjust the pH to 7.0 using 1 M NaOH if necessary. Stir at 400 rpm for 8 hours.
Workup: Add Celite (2 g) to the emulsion and filter through a sintered glass funnel to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 × 50 mL).
Isolation: Dry the combined MTBE layers over Na₂SO₄ and evaporate the solvent to yield the highly pure chiral alcohol.
Quality Control & Self-Validating Systems
To ensure the trustworthiness of the protocol, the system must be self-validating. Do not proceed to bulk workup until the In-Process Controls (IPC) confirm success.
1. IPC via Chiral HPLC:
Sample Prep: Quench 10 µL of the reaction mixture in 1 mL Hexane/IPA (90:10). Filter through a 0.22 µm PTFE syringe filter.
Validation Check: The complete disappearance of the ketone peak validates conversion. The integration of the enantiomer peaks validates the stereochemical integrity of the catalyst/enzyme.
2. Product Verification via ¹H NMR (CDCl₃):
Ketone (Starting Material): Look for the sharp singlet of the acetyl group at ~2.60 ppm.
Alcohol (Product): The successful reduction is validated by the disappearance of the 2.60 ppm singlet, replaced by a doublet at ~1.45 ppm (CH₃) and a quartet at ~5.10 ppm (CH-OH).
References
Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(17), 13462-13469.[Link]
Zhao, F.-J., Jin, Y., Liu, Z., Guo, C., & Wu, Z.-L. (2017). Crystal structure and iterative saturation mutagenesis of ChKRED20 for expanded catalytic scope. Applied Microbiology and Biotechnology, 102(3), 1265-1275.[Link]
Method
Biocatalytic synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
An Application Note and Technical Protocol for the Biocatalytic Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Executive Summary & Mechanistic Rationale The synthesis of enantiopure chiral alcohols is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Technical Protocol for the Biocatalytic Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Executive Summary & Mechanistic Rationale
The synthesis of enantiopure chiral alcohols is a critical operation in modern drug development, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system or specific kinase pathways. The target molecule, (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol , presents a unique synthetic challenge due to the specific electronic and steric demands of its aromatic substituents.
While traditional asymmetric transition-metal catalysis (e.g., Ru-BINAP hydrogenation) can be employed, it often suffers from trace metal contamination and the risk of off-target defluorination. Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers a highly chemo-, regio-, and stereoselective alternative[1].
Causality in Substrate Dynamics:
The enzymatic reduction of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one is governed by two competing substituent effects[2]:
Steric Hindrance (2-Methoxy Group): The bulky methoxy group at the ortho position forces the acetyl group out of the planar alignment with the aromatic ring. This requires an engineered KRED variant with an enlarged binding pocket to accommodate the non-planar conformation.
Electronic Activation (5-Fluoro Group): The strongly electron-withdrawing fluorine atom at the meta position exerts an inductive effect that increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity significantly accelerates the rate of hydride transfer from the NADPH cofactor to the substrate[2].
To achieve the (S)-configuration, a Prelog-selective KRED is utilized, which dictates the stereochemical trajectory of the hydride attack on the re-face of the ketone[3].
Biocatalytic Cycle & Cofactor Regeneration
Because nicotinamide cofactors (NADP+/NADPH) are prohibitively expensive in stoichiometric amounts, an in situ cofactor regeneration system is mandatory. For this protocol, we utilize the Glucose/Glucose Dehydrogenase (GDH) coupled system[4].
Unlike the isopropanol-coupled system which operates in a thermodynamic equilibrium, the GDH system is practically irreversible. The oxidation of D-glucose yields D-glucono-1,5-lactone, which rapidly hydrolyzes into gluconic acid. This irreversibility drives the equilibrium entirely toward the formation of the chiral alcohol, ensuring >99% conversion.
Fig 1: Biocatalytic cycle for KRED-mediated asymmetric reduction with GDH cofactor regeneration.
Quantitative Enzyme Screening Data
Prior to preparative scale-up, a panel of engineered KREDs was screened to identify the optimal biocatalyst. The data below summarizes the performance of three candidates. KRED-03 was selected for the preparative protocol due to its superior tolerance to the ortho-methoxy steric bulk and perfect enantioselectivity.
Biocatalyst Variant
Conversion (24h)
Enantiomeric Excess (ee)
Space-Time Yield (g/L/d)
Stereopreference
Wild-Type L. kefir ADH
42.1%
96.5% (S)
18.5
Prelog
Engineered KRED-01
88.4%
98.2% (S)
45.2
Prelog
Engineered KRED-03
>99.9%
>99.9% (S)
95.8
Prelog
Self-Validating Preparative Protocol (100 g Scale)
This protocol is designed as a self-validating system . Because the GDH regeneration cycle produces exactly one molar equivalent of gluconic acid for every mole of ketone reduced, the reaction pH will rapidly drop, which would denature the enzymes. To prevent this, a pH-stat autotitrator is used to maintain the pH at 7.0 using 2.0 M NaOH.
The volume of NaOH consumed acts as a real-time, highly accurate kinetic monitor. If the titration stops, the reaction has either reached completion or the enzyme has deactivated.
Buffer: 100 mM Potassium Phosphate buffer (pH 7.0, 900 mL)
Co-solvent: Dimethyl Sulfoxide (DMSO) (100 mL) - Causality note: The substrate is highly lipophilic. 10% v/v DMSO disrupts crystalline lattice energy and ensures sufficient substrate bioavailability in the aqueous phase without denaturing the KRED.
Titrant: 2.0 M NaOH (aq)
Step-by-Step Methodology
Reactor Preparation: To a 2.0 L jacketed glass reactor equipped with an overhead stirrer and a pH-stat probe, add 900 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Set the jacket temperature to 30 °C.
Cofactor & Regeneration Setup: Dissolve 160 g of D-Glucose, 0.5 g of NADP+, and 1.0 g of GDH into the buffer. Stir at 250 RPM until fully homogenized.
Substrate Solubilization: In a separate flask, dissolve 100 g of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one in 100 mL of DMSO.
Reaction Initiation: Add 2.0 g of KRED-03 to the main reactor. Immediately begin a dropwise addition of the substrate/DMSO solution over 30 minutes to prevent transient substrate inhibition.
Self-Validating Kinetic Tracking: Activate the pH-stat, set to maintain pH 7.0 using 2.0 M NaOH.
Validation Metric: The theoretical yield of 0.594 moles of product will generate 0.594 moles of gluconic acid. Therefore, the reaction will consume exactly 297 mL of 2.0 M NaOH upon 100% conversion. Monitor the burette volume; when the consumption rate plateaus at ~297 mL (typically around 18-22 hours), the reaction is complete.
Downstream Processing (DSP):
Once NaOH consumption ceases, add 500 mL of Ethyl Acetate (EtOAc) to the reactor and stir vigorously for 15 minutes to quench the reaction and extract the product.
Filter the biphasic mixture through a pad of Celite to remove denatured protein aggregates (which cause severe emulsion issues).
Separate the organic phase. Extract the aqueous phase with an additional 2 x 250 mL EtOAc.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol as a pale yellow oil that crystallizes upon standing.
Analytical Validation
To confirm the enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is required.
Column: Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase: Hexane / Isopropanol (95:5 v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm and 254 nm.
Expected Results: The (S)-enantiomer elutes distinctly from the (R)-enantiomer. The protocol above consistently yields >99.5% ee and >95% isolated chemical yield.
Comprehensive NMR Analysis and Structural Confirmation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Structural Elucidation, Stereochemical Validation, and Quality Control Introduction and Analytical Strategy In modern d...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application: Structural Elucidation, Stereochemical Validation, and Quality Control
Introduction and Analytical Strategy
In modern drug development, the rigorous structural validation of chiral fluorinated building blocks is non-negotiable [1]. (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly functionalized secondary alcohol containing a chiral center, an electron-donating methoxy group, and an electron-withdrawing fluorine atom. Confirming its identity requires a two-tiered analytical strategy:
2D Connectivity & Skeleton Confirmation: Utilizing 1D multinuclear NMR (
1
H,
13
C,
19
F) and 2D NMR (COSY, HSQC, HMBC) to map the exact substitution pattern of the aromatic ring[2].
3D Absolute Configuration: Employing Mosher’s ester derivatization to definitively assign the (S)-stereocenter [3].
The causality behind this approach is rooted in the physical properties of the molecule. The
19
F nucleus (
100%
natural abundance, spin
1/2
) acts as a highly sensitive internal probe. The scalar couplings (
JC−F
and
JH−F
) uniquely map the aromatic substitution, while Mosher's method translates subtle spatial shielding effects into quantifiable chemical shift differences (
Δδ
) [4].
Workflow for the NMR structural and stereochemical confirmation of the chiral alcohol.
Multinuclear NMR Data Interpretation
To establish a self-validating system, the 1D NMR data must be cross-referenced with 2D heteronuclear correlations. The presence of fluorine introduces characteristic splitting in both the
1
H and
13
C spectra, which serves as an internal verification of the 1,2,5-substitution pattern.
Carbinol proton; shifts to ~6.0 ppm upon esterification.
1
H
Ar-H3
6.75
dd
3JH−H=8.8
,
4JH−F=4.2
Ortho to methoxy, meta to fluorine.
1
H
Ar-H4
6.90
ddd
3JH−H=8.8,8.0
,
3JH−F=3.0
Ortho to fluorine, ortho to H3.
1
H
Ar-H6
7.10
dd
3JH−F=9.2
,
4JH−H=3.0
Ortho to fluorine, meta to H4.
13
C
C5 (Ar-F)
157.5
d
1JC−F=238.0
Direct C-F bond confirmation.
13
C
C4, C6
114.2, 112.5
d, d
2JC−F≈24.0
Carbons ortho to the fluorine atom.
19
F
Ar-F
-123.5
td
3JF−H=9.2,3.0
Unambiguous marker for the fluorinated ring.
Expert Insight: The large
1JC−F
coupling (~238 Hz) in the
13
C NMR spectrum is the definitive anchor point. HMBC correlations from the methoxy protons to C2, and from the carbinol proton to C1 and C6, lock the regiochemistry of the substituents in place.
Absolute Configuration via Mosher's Ester Analysis
While 1D and 2D NMR confirm the 2D connectivity, they cannot differentiate enantiomers in an achiral environment. Mosher's ester analysis solves this by converting the enantiomers into diastereomers using
α
-methoxy-
α
-trifluoromethylphenylacetic acid (MTPA) chlorides [3].
The Causality of the Method:
Derivatizing the alcohol with both (R)- and (S)-MTPA-Cl yields the (S)- and (R)-MTPA esters, respectively. In the preferred extended conformation, the MTPA phenyl ring sits above one side of the chiral alcohol, shielding those specific protons and driving their chemical shifts upfield (lower
δ
). By calculating
Δδ=δS−δR
, we isolate this anisotropic shielding effect [5].
For an (S)-alcohol, the MTPA phenyl group in the (S)-ester shields the aromatic ring (L2), while in the (R)-ester, it shields the methyl group (L1). Therefore, a true (S)-configuration will yield negative
Δδ
values for the aromatic protons and positive
Δδ
values for the methyl protons .
Logic pathway for determining absolute configuration using Mosher's ester method.
Table 2: Mosher's Ester
Δδ
Analysis (Calculated)
Proton Group
δS
(ppm)
δR
(ppm)
Δδ
(
δS−δR
)
Position Relative to MTPA Plane
-CH
3
(C2')
1.58
1.42
+0.16
Left Hemisphere (L1)
Ar-H6
6.95
7.12
-0.17
Right Hemisphere (L2)
-OCH
3
3.72
3.81
-0.09
Right Hemisphere (L2)
Self-Validating Check: The consistent sign distribution (+ for the methyl group, - for the aromatic substituents) unambiguously confirms the (S)-configuration. If the signs were reversed, the sample would be the (R)-enantiomer.
Experimental Protocols
Protocol A: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 15–20 mg of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. Dissolve completely in 0.6 mL of high-purity CDCl
3
(containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube.
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for
1
H,
13
C, and
19
F frequencies. Lock on the deuterium signal of CDCl
3
and shim the magnetic field until the TMS peak width at half-height is < 1.0 Hz.
Acquisition Parameters:
1
H NMR: 16 scans, 2 s relaxation delay, 30° pulse angle.
13
C NMR: 512 scans,
1
H-decoupled (WALTZ-16), 2 s relaxation delay.
19
F NMR: 32 scans,
1
H-decoupled to simplify the spectrum and observe only the main fluorine environment.
Data Processing: Apply a 0.3 Hz exponential line broadening for
1
H and 1.0 Hz for
13
C before Fourier transformation. Phase and baseline correct manually.
Protocol B: Microscale Mosher's Derivatization
Caution: MTPA-Cl is moisture sensitive. Perform derivatizations in dry glassware under an inert atmosphere (N
2
or Ar).
Reaction Setup: Divide the chiral alcohol into two 5 mg aliquots in separate, dry 2 mL glass vials equipped with magnetic stir bars.
Reagent Addition: To each vial, add 0.5 mL of anhydrous dichloromethane (DCM), followed by 10
μ
L of anhydrous pyridine and 0.5 mg of 4-dimethylaminopyridine (DMAP) as a catalyst [3].
Derivatization:
To Vial 1, add 15
μ
L of (R)-MTPA-Cl (yields the (S)-ester).
To Vial 2, add 15
μ
L of (S)-MTPA-Cl (yields the (R)-ester).
Incubation: Stir the reactions at room temperature for 4–6 hours. Monitor completion via TLC (Hexane:EtOAc 4:1); the ester will elute significantly faster (higher R
f
) than the highly polar starting alcohol.
Workup: Quench the reactions with 0.5 mL of saturated aqueous NaHCO
3
. Extract with DCM (3
×
1 mL). Combine the organic layers, dry over anhydrous Na
2
SO
4
, and concentrate under a stream of nitrogen.
NMR Analysis: Dissolve the crude esters in CDCl
3
and acquire
1
H and COSY NMR spectra.
Crucial Step: Use COSY to unambiguously assign the methyl and aromatic protons in the crude mixture before calculating
Δδ
[5].
References
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. URL:[Link]
Method
Application Note: (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol in the Synthesis of Next-Generation Kinase Inhibitors
Executive Summary The development of targeted therapeutics often relies on the precise spatial arrangement of pharmacophores to overcome clinical resistance mechanisms. (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapeutics often relies on the precise spatial arrangement of pharmacophores to overcome clinical resistance mechanisms. (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly specialized chiral building block utilized extensively in medicinal chemistry to introduce sterically constrained, lipophilic aryl ether motifs. This application note details the mechanistic rationale, structural advantages, and validated experimental protocols for utilizing this compound in the synthesis of advanced Anaplastic Lymphoma Kinase (ALK) inhibitors designed to overcome clinical resistance to first-generation drugs like Crizotinib [1].
Mechanistic Role & Structural Rationale
In the context of structure-based drug design (SBDD), the substitution of a standard aryl ring with a 1-(5-fluoro-2-methoxyphenyl)ethyl ether provides three distinct pharmacological advantages:
Stereochemical Precision : The secondary alcohol allows for a highly stereospecific Mitsunobu reaction. Starting with the (S)-enantiomer ensures a clean SN2 inversion to the (R)-configuration. This specific stereocenter locks the molecule into a bioactive conformation that perfectly aligns with the ATP-binding pocket of target kinases.
Lipophilic Efficiency (LipE) : The introduction of the fluorine atom at the 5-position enhances the metabolic stability of the phenyl ring (blocking CYP450 oxidation) while increasing lipophilicity without adding significant steric bulk.
Conformational Locking via Methoxy Substitution : The 2-methoxy group acts as a critical hydrogen bond acceptor. More importantly, its steric repulsion against the adjacent chiral methyl group restricts the rotational degrees of freedom of the ether linkage, minimizing the entropic penalty upon binding to the kinase domain.
Application: Overcoming Crizotinib Resistance in ALK+ NSCLC
First-generation ALK inhibitors, such as Crizotinib, are highly effective but inevitably face clinical resistance, most notably through the L1196M gatekeeper mutation [1]. This mutation replaces a leucine residue with a bulkier methionine, creating a steric clash with the 2,6-dichloro-3-fluorophenyl moiety of Crizotinib.
By replacing this bulky moiety with a more flexible yet conformationally stable (R)-5-fluoro-2-methoxyphenyl ether—derived from (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol—researchers successfully developed next-generation aminopyridine inhibitors (e.g., Compound 8e) that bypass this steric clash and restore nanomolar potency against the mutated kinase [1].
Quantitative Data: Potency Comparison
The following table summarizes the dramatic recovery of kinase inhibition achieved by integrating the 5-fluoro-2-methoxyphenyl ether motif.
Compound / Scaffold
Structural Feature
ALK wt IC50 (nM)
ALK L1196M IC50 (nM)
Fold Loss in Mutant
Crizotinib
2,6-dichloro-3-fluorophenyl
80
~3039
~38x
Compound 8e
5-fluoro-2-methoxyphenyl ether
0.8
< 10
< 12x
(Data derived from engineered 3T3-EML4-ALK phosphorylation assays [1])
Synthetic Workflow
Workflow for ALK inhibitor synthesis via stereoinvertive Mitsunobu etherification.
This protocol details the conversion of (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol to the critical (R)-aryl ether intermediate, ensuring high enantiomeric purity [1].
System Preparation : Flame-dry a multi-neck round-bottom flask under inert gas (Ar or N2).
Causality: Moisture acts as a competing nucleophile in the Mitsunobu reaction, leading to hydrolysis of the betaine intermediate and significantly reduced yields.
Reagent Dissolution : Dissolve the (S)-alcohol and PPh3 in anhydrous toluene (80% of the total solvent volume). Cool the mixture to 0 °C using an ice-water bath.
Phenol Addition : Add a solution of 5-bromo-3-hydroxy-2-nitropyridine dissolved in the remaining toluene (20% of volume) to the cooled mixture.
DIAD Addition (Critical Step) : Add DIAD dropwise via a syringe pump at a rate that maintains the internal reaction temperature below 10 °C.
Causality: The reaction between PPh3 and DIAD is highly exothermic. Adding DIAD last to the pre-mixed alcohol, phenol, and PPh3 ensures the rapid capture of the zwitterionic phosphonium intermediate by the acidic phenol. This drives the SN2 inversion pathway and suppresses the formation of elimination byproducts (e.g., styrene derivatives).
Reaction Maturation : Stir the mixture at 0 °C for 2 hours, then remove the ice bath. Allow the reaction to warm to room temperature and stir for an additional 16 hours to ensure complete conversion.
Workup and Purification : Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of ethyl acetate in hexanes.
Self-Validating Checkpoints (Quality Control)
To ensure the integrity of the protocol, the following self-validating checks must be performed:
In-Process Monitoring : Monitor the disappearance of the starting alcohol via TLC (UV active, visualize with KMnO4 stain).
Stereochemical Validation : Post-purification, utilize Chiral HPLC to verify the enantiomeric excess (ee) of the product. A successful SN2 mechanism will yield >99% ee of the (R)-enantiomer. Any significant drop in ee indicates an SN1 solvolysis pathway, likely due to elevated temperatures during DIAD addition.
Structural Confirmation : 1H NMR analysis will show a distinct downfield shift of the chiral methine proton—moving from ~5.0 ppm in the starting alcohol to ~5.8 ppm in the ether product—due to the strong deshielding effect of the newly attached nitropyridine ring.
References
Huang, Q., Johnson, T. W., Bailey, S., Brooun, A., Bunker, K. D., Burke, B. J., ... & Edwards, M. P. (2014). "Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib." Journal of Medicinal Chemistry, 57(4), 1170-1187.[Link]
Application
Application Note: High-Fidelity Mitsunobu Inversion of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Executive Summary The stereospecific inversion of secondary benzylic alcohols is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). However, substrates bearing strongly electro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The stereospecific inversion of secondary benzylic alcohols is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). However, substrates bearing strongly electron-donating groups pose a formidable synthetic challenge. This application note details a highly optimized, self-validating protocol for the Mitsunobu inversion of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol to its (R)-enantiomer. By strictly controlling the reaction kinetics, solvent dielectric properties, and nucleophile acidity, this methodology completely suppresses the competing SN1 racemization pathway, delivering the inverted product with >98% enantiomeric excess (ee).
Mechanistic Causality & Stereochemical Control
The standard Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD) to activate an alcohol for bimolecular nucleophilic substitution (SN2), classically resulting in complete inversion of stereochemistry[1]. However, the specific electronic topography of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol introduces a severe risk of chiral degradation.
Electronic Effects & The SN1 Threat: The ortho-methoxy group exerts a powerful +M (resonance) effect that strongly stabilizes any developing positive charge at the benzylic position[2]. While the meta-fluoro group exerts a mild -I (inductive) effect, it is insufficient to counteract the methoxy group's electron donation. Consequently, the highly reactive alkoxyphosphonium intermediate is prone to unimolecular dissociation (SN1) into a stabilized benzylic carbocation, leading to racemization[3].
Solvent Dielectric Suppression: To prevent the charge separation required for SN1 dissociation, the reaction must be conducted in a non-polar solvent. Toluene (
ϵ≈2.4
) is selected over traditional Mitsunobu solvents like THF (
ϵ≈7.6
) or DMF (
ϵ≈36.7
) to fortify the tight ion pair and strictly enforce the SN2 trajectory.
Nucleophile Acidity (pKa) & Kinetics: The choice of pronucleophile is critical. p-Nitrobenzoic acid (PNBA, pKa 3.44) is utilized instead of weaker acids like acetic acid (pKa 4.76). The high acidity ensures rapid protonation of the transient betaine intermediate, while simultaneously generating a high local concentration of the highly nucleophilic p-nitrobenzoate anion. This accelerates the SN2 attack, allowing it to outcompete the SN1 dissociation[1].
Pathway & Workflow Visualizations
Mechanistic divergence in the Mitsunobu reaction of electron-rich benzylic alcohols.
Step-by-step workflow for the stereospecific inversion of the chiral benzylic alcohol.
Quantitative Optimization Data
The following table summarizes the heuristic data driving the protocol design. It demonstrates the profound impact of solvent dielectric constant and temperature on the preservation of stereochemical integrity.
Solvation: Add 60 mL of anhydrous toluene to achieve a ~0.1 M concentration of the substrate. Stir vigorously until all solids are fully dissolved.
Cryogenic Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to -15 °C.
Activation (Critical Step): Dilute Diisopropyl azodicarboxylate (DIAD, 1.50 mL, 7.64 mmol, 1.3 equiv) in 5 mL of anhydrous toluene. Add this solution dropwise via a syringe pump over exactly 30 minutes.
Causality Note: Slow addition at -15 °C prevents the thermal accumulation of the reactive betaine and controls the exothermic formation of the alkoxyphosphonium intermediate, ensuring the SN2 attack occurs before any SN1 dissociation can initiate.
Reaction Maturation: Maintain the reaction at -15 °C for 2 hours. Slowly allow the bath to warm to 0 °C over an additional 1 hour.
Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate (R)-1-(5-Fluoro-2-methoxyphenyl)ethyl p-nitrobenzoate as a pale yellow solid.
Phase 2: Saponification (Recovery of the (R)-Alcohol)
The goal of this phase is to cleave the ester auxiliary without causing epimerization at the benzylic stereocenter.
Dissolution: Dissolve the purified (R)-ester in a 3:1 mixture of THF and Methanol (30 mL total volume).
Hydrolysis: Add an aqueous solution of Lithium Hydroxide (LiOH, 1.0 M, 11.8 mL, 2.0 equiv) dropwise at room temperature (20 °C).
Monitoring: Stir for 1.5 hours. The reaction must be monitored strictly to avoid prolonged exposure to basic conditions, which could lead to unwanted side reactions.
Isolation: Dilute the mixture with 30 mL of distilled water and extract with dichloromethane (DCM, 3 × 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the pure (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Phase 3: Self-Validating In-Process Controls
To ensure the trustworthiness of the protocol, the following validation gates must be met:
TLC Validation: The intermediate (R)-ester should show a distinct UV-active spot (due to the p-nitrobenzoate chromophore) with an Rf significantly higher than the starting alcohol in 80:20 Hexanes/EtOAc.
1H-NMR Verification: The benzylic methine proton (CH-OH) of the starting material typically resonates around 5.0–5.2 ppm. Upon esterification, this proton will shift dramatically downfield to ~6.1–6.3 ppm due to the deshielding effect of the ester carbonyl, confirming successful functionalization.
Chiral HPLC: Enantiomeric excess must be validated using a chiral stationary phase (e.g., Chiralcel OD-H). A baseline separation of the (S) and (R) enantiomers is required to confirm >98% ee of the final product.
Application Note: Synthesis of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol via Grignard Addition
Executive Summary The synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is a critical carbon-carbon bond-forming transformation frequently utilized in the development of active pharmaceutical ingredients (APIs), includ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is a critical carbon-carbon bond-forming transformation frequently utilized in the development of active pharmaceutical ingredients (APIs), including ROR-gamma inhibitors[1]. This application note details the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 5-fluoro-2-methoxybenzaldehyde (CAS: 19415-51-1)[2]. The resulting secondary alcohol serves as a versatile benzylic building block. This guide provides a self-validating, step-by-step methodology optimized for chemoselectivity, high yield, and operational safety, grounded in mechanistic causality.
Mechanistic Rationale & Causality
The Grignard reaction operates via the nucleophilic attack of a carbanion equivalent on an electrophilic carbonyl carbon[3]. To ensure a high-yielding synthesis, several structural and chemical factors must be leveraged:
Chelation Control & Trajectory: The starting material, 5-fluoro-2-methoxybenzaldehyde, possesses an ortho-methoxy group. During the reaction, the lone electron pairs on the methoxy oxygen coordinate with the electrophilic magnesium of the Grignard reagent. This chelation pre-organizes the transition state, anchoring the nucleophile and directing the methyl group's attack precisely onto the carbonyl carbon.
Electronic Effects: The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect. Because it is positioned meta to the formyl group, it slightly increases the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde, thereby accelerating the nucleophilic addition[2].
Solvent Causality: Anhydrous tetrahydrofuran (THF) is selected as the primary solvent. THF's strong Lewis basicity allows it to better solvate the organomagnesium species compared to diethyl ether, breaking up polymeric Grignard aggregates and enhancing the reagent's reactivity[4].
Quenching Strategy: The reaction produces a magnesium alkoxide intermediate. Quenching is performed using saturated aqueous ammonium chloride (NH₄Cl) rather than a strong mineral acid (e.g., HCl). The mild acidity of NH₄Cl (pH ~5.5) effectively protonates the alkoxide to yield the target secondary alcohol without promoting the dehydration of the newly formed benzylic alcohol into an unwanted styrene derivative[5].
Visualization of the Reaction Workflow
Figure 1: Mechanistic workflow of the Grignard addition to 5-Fluoro-2-methoxybenzaldehyde.
Experimental Protocol
Self-Validating System: Each step contains an observable checkpoint to ensure reaction integrity.
Materials Required:
5-Fluoro-2-methoxybenzaldehyde (1.0 eq)
Methylmagnesium bromide (3.0 M in diethyl ether or THF) (1.2 eq)
System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Causality: Grignard reagents are highly moisture-sensitive and will prematurely quench to form methane gas in the presence of atmospheric water[4].
Substrate Dissolution: Dissolve 5-fluoro-2-methoxybenzaldehyde (1.0 eq) in anhydrous THF to achieve an approximately 0.2 M concentration. Stir to ensure complete dissolution.
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Low temperatures mitigate exothermic runaway and suppress side reactions such as enolization or unwanted pinacol coupling[5].
Grignard Addition: Using a dry syringe, add the methylmagnesium bromide solution (1.2 eq) dropwise over 15 minutes. Checkpoint: A slight color change (often to a pale yellow or cloudy solution) and mild effervescence indicate the formation of the magnesium alkoxide complex[5].
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. Checkpoint: The starting material spot (UV active, higher Rf) should disappear, replaced by a more polar product spot (lower Rf due to the newly formed hydroxyl group).
Quenching: Re-cool the flask to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise until effervescence ceases. Causality: This safely destroys unreacted MeMgBr and protonates the alkoxide intermediate[5].
Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers and wash with brine (30 mL) to remove residual salts and water.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.
Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure secondary alcohol.
Data Presentation
Table 1: Reaction Parameters & Stoichiometry
Reagent / Parameter
Equivalents
Function
Physical State / Conc.
5-Fluoro-2-methoxybenzaldehyde
1.0
Electrophile / Limiting Reagent
Solid / 0.2 M in THF
Methylmagnesium Bromide
1.2
Nucleophile
Liquid / 3.0 M solution
Anhydrous THF
-
Solvent / Chelator
Liquid
Temperature
-
Kinetic Control
0 °C to Room Temp
Reaction Time
-
Conversion
2 Hours
Table 2: Expected Analytical Data for 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Analytical Method
Expected Signals / Observations
Causality / Assignment
¹H NMR (CDCl₃)
~1.45 ppm (d, 3H)
Methyl group (CH₃) split by adjacent benzylic CH
~3.85 ppm (s, 3H)
Methoxy group (OCH₃)
~5.05 ppm (q, 1H)
Benzylic methine (CH) split by adjacent CH₃
6.70 - 7.10 ppm (m, 3H)
Aromatic protons (C₆H₃) showing F-C coupling
TLC (Hexanes:EtOAc 3:1)
R_f ~ 0.35
Increased polarity from -OH group vs starting aldehyde
Application Note: Stereoretentive Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethyl p-toluenesulfonate
Introduction The conversion of alcohols to tosylates is a cornerstone transformation in organic synthesis, primarily because it converts a poor leaving group (hydroxyl) into an excellent one (tosylate).[1][2] This activa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The conversion of alcohols to tosylates is a cornerstone transformation in organic synthesis, primarily because it converts a poor leaving group (hydroxyl) into an excellent one (tosylate).[1][2] This activation enables a wide array of subsequent nucleophilic substitution and elimination reactions.[3] This application note provides a detailed protocol for the tosylation of a chiral secondary alcohol, (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, using p-toluenesulfonyl chloride (TsCl). A critical aspect of this reaction is the retention of stereochemistry at the chiral center, as the carbon-oxygen bond of the alcohol is not broken during the tosylation process.[4][5][6][7] This protocol is designed for researchers in drug discovery and process development who require a reliable method for activating chiral alcohols for further synthetic manipulations.
Reaction Mechanism and Stereochemistry
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride.[8] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6][9] The use of a non-nucleophilic base like pyridine prevents the formation of unwanted side products.[9]
A key feature of this reaction is its stereospecificity. The tosylation occurs at the oxygen atom, and the bond between the chiral carbon and the oxygen remains intact throughout the reaction.[1][4] This results in the formation of the tosylate with complete retention of the original stereochemical configuration.[3][6]
Experimental Protocol
This protocol outlines a general and widely applicable method for the tosylation of secondary alcohols.
Materials and Reagents
Reagent/Material
Formula
MW ( g/mol )
M/Eq
Amount
Supplier
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
C₉H₁₁FO₂
170.18
1.0
1.70 g
Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)
C₇H₇ClO₂S
190.65
1.2
2.29 g
Sigma-Aldrich
Pyridine (anhydrous)
C₅H₅N
79.10
2.0
1.58 mL
Sigma-Aldrich
Dichloromethane (DCM, anhydrous)
CH₂Cl₂
84.93
-
20 mL
Fisher Scientific
Deionized Water
H₂O
18.02
-
-
In-house
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
-
-
In-house
Brine (Saturated NaCl solution)
NaCl
58.44
-
-
In-house
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
-
-
Fisher Scientific
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Silica gel for column chromatography
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Standard laboratory glassware
Safety Precautions
p-Toluenesulfonyl chloride (TsCl) is corrosive and causes severe skin burns and eye damage.[10][11][12][13] It is also moisture-sensitive.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12][13][14]
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a fume hood.
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area, preferably a fume hood.
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (1.70 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Base: To the stirred solution, add anhydrous pyridine (1.58 mL, 20.0 mmol) dropwise.
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[15]
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.[16][17]
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).[16] The product spot should be less polar than the starting alcohol.
Work-up: Upon completion, quench the reaction by slowly adding deionized water (20 mL).[16] Transfer the mixture to a separatory funnel.
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).[16]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[16]
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of tosylates.
Purification and Characterization
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[16][18]
Expected peaks for aromatic carbons, methoxy carbon, methyl carbons, and the carbon bearing the tosylate group.
IR (ATR, cm⁻¹)
Characteristic peaks for S=O stretching (~1360 and ~1175 cm⁻¹), C-O stretching, and aromatic C-H stretching.[16]
Mass Spec. (ESI+)
Expected m/z for [M+Na]⁺.
Mechanism Diagram
Caption: Simplified mechanism of alcohol tosylation.
Conclusion
The tosylation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol with tosyl chloride in the presence of pyridine is a robust and reliable method for the synthesis of the corresponding (S)-tosylate with retention of stereochemistry. This protocol provides a foundation for researchers to activate chiral alcohols for further synthetic applications, which is a critical step in the development of complex molecules in the pharmaceutical industry.
References
Chemistry LibreTexts. (2024, July 30). 17.7: Reactions of Alcohols. Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]
OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. OpenOChem Learn. Retrieved March 15, 2026, from [Link]
Organic Chemistry at SD Miramar College. (2019, February 11). Tosylation of Alcohols [Video]. YouTube. Retrieved March 15, 2026, from [Link]
SAFETY DATA SHEET. (2013, December 23). Retrieved March 15, 2026, from [Link]
NESACS. (n.d.). Summer Scholar Report. NESACS. Retrieved March 15, 2026, from [Link]
Quick FAQs (TsCl/pyridine). (n.d.). Retrieved March 15, 2026, from [Link]
Tosylation of Alcohols Explained. (n.d.). Retrieved March 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
Reusch, W. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved March 15, 2026, from [Link]
MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. Retrieved March 15, 2026, from [Link]
ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?. ResearchGate. Retrieved March 15, 2026, from [Link]
PMC. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. Retrieved March 15, 2026, from [Link]
ResearchGate. (n.d.). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. Retrieved March 15, 2026, from [Link]
ResearchGate. (n.d.). 1 H-NMR spectra of tosyl starch prepared under the conditions using (a).... ResearchGate. Retrieved March 15, 2026, from [Link]
Google Patents. (n.d.). US5194651A - Tosylation of alcohols. Google Patents.
Organic Syntheses Procedure. (n.d.). Retrieved March 15, 2026, from [Link]
Smith, J. (2018, February 3). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018 [Video]. YouTube. Retrieved March 15, 2026, from [Link]
PMC. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Retrieved March 15, 2026, from [Link]
Organic Syntheses Procedure. (n.d.). Retrieved March 15, 2026, from [Link]
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Retrieved March 15, 2026, from [Link]
ResearchGate. (2025, October 16). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate. Retrieved March 15, 2026, from [Link]
Stack Exchange. (2016, November 1). What is the function of tosylchloride in the synthesis of an ether?. Stack Exchange. Retrieved March 15, 2026, from [Link]
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]
Sciencemadness Discussion Board. (2017, December 1). Preparation of methyl tosylate, safe methylating agent. Sciencemadness Discussion Board. Retrieved March 15, 2026, from [Link]
PubMed. (2016, February 5). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. PubMed. Retrieved March 15, 2026, from [Link]
Technical Support Center: Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Welcome to the technical support center for the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical enantioselective synthesis. This guide provides in-depth, experience-based solutions to common challenges, ensuring both high yield and enantiopurity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing detailed causal analysis and actionable solutions.
Question 1: Low Enantiomeric Excess (ee) - What are the primary causes and how can I improve stereoselectivity?
Low enantiomeric excess is a frequent challenge in the asymmetric reduction of prochiral ketones like 5-fluoro-2-methoxyacetophenone. The root causes often lie in the delicate balance of the catalyzed versus uncatalyzed reaction pathways.
Probable Causes & Solutions:
Cause
Explanation
Recommended Solution
Uncatalyzed Background Reaction
The reducing agent (e.g., borane) can directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic product. This is more prevalent at higher temperatures or with highly reactive substrates.[1]
Lower the reaction temperature. Conduct the reaction at 0 °C, -20 °C, or even -78 °C. Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the desired enantiomer.[1]
Catalyst Decomposition or Inhibition
Oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are sensitive to moisture and other impurities.[1][2] Decomposition leads to a lower effective concentration of the active chiral catalyst.
Ensure anhydrous conditions. Use freshly distilled solvents (e.g., THF) and dry glassware thoroughly. Ensure the borane source and substrate are free from water. It is crucial to use freshly prepared or properly stored catalyst.[1]
Incorrect Stoichiometry
An improper ratio of substrate to catalyst or reducing agent can diminish the catalyst's control over the reaction's stereochemical outcome.
Optimize reagent ratios. A typical starting point is 5-10 mol% of the CBS catalyst and 1.0-1.5 equivalents of the borane reagent. Increasing catalyst loading can sometimes improve selectivity by favoring the catalyzed pathway.[1]
Inappropriate Reagent Choice
The choice of borane source can influence the reaction. Borane-dimethyl sulfide (BMS) is generally more stable than borane-THF complex (BH3·THF), though it has a strong odor.[3]
Consider alternative borane sources. If using BH3·THF, ensure it is fresh and properly stored. BMS can be a more reliable alternative.[3]
Question 2: Low or Incomplete Conversion - Why is my starting material not fully consumed?
Incomplete conversion can stem from several factors, ranging from reagent deactivation to suboptimal reaction conditions.
Probable Causes & Solutions:
Cause
Explanation
Recommended Solution
Insufficient Reducing Agent
The borane reagent can be consumed by moisture or other reactive functional groups in the starting material or solvent.
Use a slight excess of the borane reagent. An excess of 1.2 to 1.5 equivalents is common. Ensure all reagents and solvents are anhydrous.
Catalyst Inactivity
As mentioned, the catalyst can be deactivated by impurities.
Purify the starting ketone. Impurities in the 5-fluoro-2-methoxyacetophenone can inhibit the catalyst. Purification by column chromatography or distillation may be necessary.
Suboptimal Temperature
While lower temperatures favor enantioselectivity, they also slow down the reaction rate.
Gradually increase the temperature. If the reaction stalls at a low temperature, allow it to slowly warm to a higher temperature (e.g., from -78 °C to -20 °C or 0 °C) while monitoring the conversion and ee by TLC or chiral HPLC/GC.
Poor Solubility
The substrate may not be fully dissolved at very low temperatures, limiting its availability for reaction.
Use a co-solvent. If solubility is an issue, a co-solvent might be necessary, though this should be approached with caution as it can affect enantioselectivity. Ensure the primary solvent (e.g., THF) is appropriate for the substrate at the reaction temperature.
Question 3: Formation of Unexpected Byproducts - What are these other spots on my TLC plate?
The appearance of unexpected byproducts can complicate purification and reduce the yield of the desired chiral alcohol.
Probable Causes & Solutions:
Cause
Explanation
Recommended Solution
Over-reduction
While less common with borane reagents compared to stronger reducing agents like LiAlH4, over-reduction of other functional groups is a possibility if the substrate is complex.
Use a milder reducing agent or carefully control stoichiometry. Sodium borohydride is generally less reactive than borane complexes.[4]
Hydroboration of Alkenes
If the substrate contains an alkene moiety, hydroboration can occur as a side reaction.[5]
Protect the alkene group prior to reduction or choose a reducing agent that is chemoselective for ketones in the presence of alkenes.
Reaction with Solvent
Borane can react with certain solvents, especially at elevated temperatures.
Use an appropriate inert solvent. THF is a common choice for CBS reductions.[3]
Impurity-Related Side Reactions
Impurities in the starting material can lead to their own set of reaction products.
Purify the starting material. As emphasized before, the purity of the 5-fluoro-2-methoxyacetophenone is critical.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Q1: What is the most reliable method for the asymmetric synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol?
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[2][6] This method utilizes a chiral oxazaborolidine catalyst, typically derived from proline, to direct the stereochemical outcome of the reduction with a borane reagent.[2][7] It consistently provides high yields and excellent enantiomeric excess for a wide range of ketones.
Q2: How do I choose the right enantiomer of the CBS catalyst?
The choice of the (S)- or (R)-CBS catalyst determines the stereochemistry of the final alcohol product. For the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, the (S)-CBS catalyst is generally used. The catalyst creates a sterically defined transition state that favors the delivery of the hydride from the borane to one face of the ketone.
Q3: What analytical techniques are best for monitoring the reaction and determining the final product's purity and ee?
Thin-Layer Chromatography (TLC): For monitoring the disappearance of the starting ketone.
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): Essential for determining the enantiomeric excess (ee) of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and assess its chemical purity.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q4: What are the key safety precautions for this synthesis?
Borane reagents (BH3·THF and BMS) are flammable and react violently with water.[3] All manipulations should be carried out under an inert atmosphere (nitrogen or argon).
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Work in a well-ventilated fume hood.
Quench the reaction carefully with methanol at a low temperature before workup.
III. Detailed Experimental Protocol: CBS Reduction of 5-Fluoro-2-methoxyacetophenone
This protocol provides a step-by-step methodology for the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Materials:
5-Fluoro-2-methoxyacetophenone
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
Borane-dimethyl sulfide complex (BMS, ~10 M)
Anhydrous tetrahydrofuran (THF)
Methanol
1 M Hydrochloric acid (HCl)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
Dilute the catalyst with anhydrous THF.
Cool the flask to 0 °C in an ice bath.
Addition of Borane:
Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise to the stirred catalyst solution.
Stir the mixture at 0 °C for 15 minutes.
Addition of Ketone:
Dissolve 5-fluoro-2-methoxyacetophenone (1.0 eq) in anhydrous THF.
Add the ketone solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
Reaction Monitoring:
Monitor the progress of the reaction by TLC until the starting material is consumed.
Quenching:
Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. (Caution: Hydrogen gas evolution).
Workup:
Allow the mixture to warm to room temperature.
Add 1 M HCl and stir for 30 minutes.
Extract the aqueous layer with ethyl acetate (3 x ).
Combine the organic layers and wash with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol as a pure product.[8]
IV. Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the CBS-catalyzed reduction, highlighting the formation of the active catalyst-borane complex and the diastereomeric transition states that lead to the selective formation of the (S)-enantiomer.
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the asymmetric reduction of 1-(5-fluoro-2-methoxyphenyl)ethanone to its correspon...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the asymmetric reduction of 1-(5-fluoro-2-methoxyphenyl)ethanone to its corresponding chiral secondary alcohol, (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol .
To achieve high enantiomeric excess (ee) and yield, this guide covers two highly scalable, industry-standard methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction via Ketoreductases (KRED) .
Troubleshooting Guide: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Q: I am using isopropanol as the hydrogen donor with a RuCl(p-cymene)[(S,S)-TsDPEN] catalyst, but my conversion stalls at ~65% and the enantiomeric excess (ee) degrades over time. Why is this happening?A: The reduction of acetophenone derivatives using isopropanol is a thermodynamically controlled equilibrium process. As the reaction proceeds, acetone accumulates in the system. Because the 5-fluoro-2-methoxy substitution pattern creates an electron-rich, sterically hindered environment, the reverse reaction (oxidation of your chiral alcohol back to the ketone) becomes competitive, eroding both conversion and ee.
Solution: Switch your hydrogen donor to a Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 ratio) . The decomposition of formic acid generates CO₂ gas, which irreversibly escapes the reaction mixture. This thermodynamic sink drives the reaction to >99% conversion without ee erosion ()[1].
Q: How does the specific substitution pattern (5-fluoro-2-methoxy) dictate my choice of chiral ligand?A: The ortho-methoxy group introduces significant steric bulk, while the 5-fluoro group increases the electrophilicity of the carbonyl carbon. The C₂-symmetric (S,S)-TsDPEN ligand forms a rigid chiral pocket. During the outer-sphere hydride transfer, the bulky 2-methoxyphenyl group is forced to orient away from the η⁶-arene ligand of the ruthenium complex. This stereocontrol dictates that the hydride is delivered to the re-face of the carbonyl, exclusively yielding the desired (S)-enantiomer.
Ru-catalyzed ATH outer-sphere bifunctional mechanism for (S)-alcohol synthesis.
Q: I screened wild-type Lactobacillus kefir KRED, but I am isolating the (R)-enantiomer instead of the target (S)-enantiomer. How do I fix this?A: Wild-type ketoreductases from L. kefir typically follow Prelog's rule, delivering the hydride to the si-face of the carbonyl, which naturally results in the (R)-alcohol for acetophenone derivatives ()[2]. To synthesize the (S)-enantiomer, you must utilize an anti-Prelog (S)-selective KRED variant . These enzymes have been specifically engineered via computational redesign or directed evolution to invert the stereopreference of the binding pocket while maintaining high catalytic efficiency ()[3].
Q: My substrate has poor aqueous solubility, leading to low conversion in the enzymatic assay. What is the best cosolvent strategy?A: 1-(5-Fluoro-2-methoxyphenyl)ethanone is highly lipophilic. While 5% DMSO is a standard starting point, a superior industrial strategy is to use Isopropanol (IPA) at 15-20% (v/v) . IPA serves a dual purpose: it acts as an excellent organic cosolvent to solubilize the substrate, and it functions as a sacrificial hydrogen donor for cofactor recycling, completely bypassing the need for a secondary Glucose Dehydrogenase (GDH) system.
Biocatalytic KRED workflow with GDH-mediated cofactor recycling for (S)-alcohol.
Experimental Data & Condition Optimization
Table 1: Optimization of ATH Reaction Conditions
Entry
Catalyst
Hydrogen Donor
Solvent
Temp (°C)
Conversion (%)
ee (%)
1
RuCl(p-cymene)[(S,S)-TsDPEN]
_i_PrOH
_i_PrOH
25
65
88
2
RuCl(p-cymene)[(S,S)-TsDPEN]
_i_PrOH
_i_PrOH
60
82
85
3
RuCl(p-cymene)[(S,S)-TsDPEN]
HCOOH/NEt₃ (5:2)
DCM
40
>99
96
4
RuCl(p-cymene)[(S,S)-TsDPEN]
HCOOH/NEt₃ (5:2)
EtOAc
40
>99
98
Table 2: Optimization of Biocatalytic (KRED) Conditions
Entry
Enzyme
Cofactor Recycling
Cosolvent
Temp (°C)
Conversion (%)
ee (%)
1
WT L. kefir KRED
GDH / Glucose
DMSO (5%)
30
>99
>99 (R)*
2
Engineered (S)-KRED
GDH / Glucose
DMSO (5%)
30
45
98 (S)
3
Engineered (S)-KRED
GDH / Glucose
_i_PrOH (15%)
30
85
>99 (S)
4
Engineered (S)-KRED
_i_PrOH (Excess)
_i_PrOH (20%)
35
>99
>99 (S)
* Yields the undesired enantiomer. Entry 4 represents the optimized, scalable condition.
Standardized Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH) via FA/TEA
Preparation: In a dry, argon-purged Schlenk flask, add 1-(5-fluoro-2-methoxyphenyl)ethanone (1.0 mmol) and the precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 mmol, 1 mol%).
Solvation: Add anhydrous Ethyl Acetate (EtOAc) (2.0 mL) to dissolve the substrate and precatalyst.
Activation: Slowly add a pre-mixed, degassed azeotropic solution of Formic Acid/Triethylamine (5:2 molar ratio, 1.0 mL). Caution: This step is exothermic and generates CO₂ gas. Ensure the system is properly vented through a bubbler.
Reaction: Stir the reaction mixture at 40 °C for 16 hours under an argon atmosphere.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize excess acid, and extract with EtOAc (3 x 5 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure (S)-alcohol.
Protocol B: Biocatalytic Reduction using Engineered (S)-KRED
Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0) containing 2 mM MgSO₄.
Substrate Solvation: In a reaction vessel, dissolve 1-(5-fluoro-2-methoxyphenyl)ethanone (50 mM final concentration) in isopropanol. Ensure the final volume of isopropanol in the total reaction mixture is 20% v/v.
Cofactor Addition: Add the oxidized cofactor NADP⁺ (1 mM) to the buffer solution.
Enzyme Loading: Add the engineered anti-Prelog (S)-selective KRED powder (10 mg/mL). Note: The 20% isopropanol acts simultaneously as the cosolvent and the hydrogen donor for cofactor recycling.
Incubation: Incubate the mixture at 35 °C in an orbital shaker at 200 rpm for 24 hours.
Extraction: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x equal volume). Centrifuge briefly if an emulsion forms.
Isolation: Collect the organic layer, dry over Na₂SO₄, and evaporate the solvent to obtain the highly enantioenriched (S)-alcohol.
Improving enantioselectivity in the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Technical Support Center: Chiral Synthesis Division Topic: Improving Enantioselectivity in the Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Welcome to the technical support center. This guide is designed for r...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chiral Synthesis Division
Topic: Improving Enantioselectivity in the Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. Our goal is to provide practical, in-depth solutions to common challenges encountered in achieving high enantioselectivity for this critical chiral intermediate. The synthesis of this molecule, typically achieved via the asymmetric reduction of the prochiral ketone 5-Fluoro-2-methoxyacetophenone, is sensitive to a variety of experimental parameters. This document provides a structured approach to troubleshooting and optimization, presented in a question-and-answer format.
Q1: My asymmetric reduction is yielding low enantiomeric excess (ee). What are the first things I should check?
A1: Experiencing low enantiomeric excess is a common issue that can often be resolved by systematically verifying the foundational aspects of your experimental setup.[1] Before delving into extensive optimization, perform these initial checks:
Purity of Starting Materials: Confirm the purity of your substrate (5-Fluoro-2-methoxyacetophenone), reagents, and catalyst. Non-obvious impurities can act as catalyst poisons or inhibitors, drastically affecting the catalytic cycle.[2]
Solvent Quality: Ensure the solvent is anhydrous and of the appropriate grade. Many asymmetric catalysts, particularly those involving metal hydrides, are highly sensitive to moisture, which can lead to catalyst deactivation and the formation of non-selective reduction pathways.[2]
Inert Atmosphere: Verify that your reaction was conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). Oxygen can degrade sensitive catalysts and ligands.[1]
Reaction Temperature Control: Confirm that the reaction temperature was accurately maintained. Temperature is a critical parameter, as enantioselectivity arises from small differences in the activation energies of the diastereomeric transition states.[1] Even minor fluctuations can compromise the outcome.
Accuracy of Measurements: Double-check all calculations for concentrations and catalyst loading. Simple experimental errors are a frequent source of poor results.[2]
This initial verification process is crucial and can save significant time and resources.
Figure 1. Systematic workflow for troubleshooting low enantiomeric excess.
Q2: I've confirmed my basic setup is correct, but enantioselectivity is still poor. How do I investigate the catalyst system?
A2: The catalyst system is the core of the asymmetric transformation. If initial checks do not resolve the issue, a deeper dive into the catalyst's components and activity is necessary. The asymmetric reduction of an acetophenone derivative is commonly achieved using systems like Noyori-type ruthenium catalysts for transfer hydrogenation or CBS (Corey-Bakshi-Shibata) catalysts for borane reductions.[3][4]
Catalyst and Ligand Integrity:
Commercial Catalysts: If using a commercial catalyst, ensure it is from a reputable source and has been stored under the recommended conditions (e.g., in a desiccator or glovebox).
In-house Preparation: If the catalyst complex is prepared in-house, its purity and structural integrity must be rigorously verified using techniques like NMR spectroscopy. The chiral ligand itself must be enantiomerically pure.
Catalyst Loading:
The catalyst loading can significantly impact enantioselectivity. Both excessively high and low loadings can be detrimental.[1] High concentrations can lead to catalyst aggregation, forming species with different selectivity, while low concentrations may not provide a sufficient rate to outcompete background (non-selective) reduction. It is advisable to screen a range of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%).
Control Reaction:
A powerful diagnostic tool is to run a control reaction with a benchmark substrate that is known to give high ee with your catalyst system (e.g., unsubstituted acetophenone).[2] If this control reaction also fails, it strongly indicates a problem with the catalyst itself or the general procedure (reagents, solvent, etc.). If the control works, the issue is likely specific to the 5-Fluoro-2-methoxyacetophenone substrate.
Figure 2. Core components of a typical asymmetric transfer hydrogenation catalyst system.
Q3: How do I optimize reaction conditions like temperature and solvent for better enantioselectivity?
A3: Temperature and solvent are powerful levers for optimizing enantioselectivity. Their effects are rooted in the thermodynamics and kinetics of the catalytic cycle.
Temperature Optimization:
Generally, lower reaction temperatures lead to higher enantioselectivity.[1] This is because the enantioselectivity (and the ee) is proportional to the difference in the free energies of activation (ΔΔG‡) for the formation of the R and S enantiomers. As the temperature (T) decreases, the impact of this energy difference becomes more pronounced relative to the available thermal energy (kT), favoring the lower energy pathway more significantly.
It is highly recommended to screen a range of temperatures. For example, if the reaction was initially run at room temperature (25 °C), subsequent experiments could be conducted at 0 °C, -20 °C, and -40 °C.
Temperature (°C)
Enantiomeric Excess (% ee) (Illustrative)
25
75%
0
88%
-20
95%
-40
>99%
Table 1. Illustrative effect of temperature on enantioselectivity for an asymmetric reduction. Data will vary depending on the specific catalyst and substrate system.[1]
Solvent Screening:
The solvent plays a crucial role by solvating the catalyst, substrate, and transition states. A change in solvent can alter the conformation and stability of the diastereomeric transition states, thereby changing the enantioselectivity.[1] For transfer hydrogenations, alcohols like isopropanol often serve as both the solvent and the hydride source.[5] However, screening other solvents can be beneficial. A good starting point is to test a range of solvents with varying polarities and coordinating abilities.
When using a hydride source like formic acid/triethylamine, a wider range of solvents can be explored.[6]
Q4: My enantiomeric excess is high, but my yield is low. What are the common causes and solutions?
A4: Achieving high enantioselectivity at the expense of yield is a common challenge. Several factors can contribute to low conversion or the formation of byproducts.
1. Re-purify substrate and ensure strictly anhydrous/anaerobic conditions. Consider a more robust catalyst. 2. Monitor the reaction over a longer period (e.g., 24-48h). 3. Investigate the effect of substrate concentration; running at higher dilution may help.
Formation of Byproducts
1. Side reactions occurring due to high temperature. 2. Catalyst promoting undesired pathways.
1. Lower the reaction temperature (this often also improves ee). 2. Screen alternative catalysts or ligands that may offer higher chemoselectivity.
Incomplete Reaction
1. Reaction rate is too slow at the optimized temperature for ee. 2. Insufficient catalyst loading.
1. Find a balance between temperature and reaction time. If a low temperature is required for high ee, a longer reaction time will be necessary. 2. Cautiously increase catalyst loading, monitoring the effect on both yield and ee.
Table 2. Troubleshooting guide for issues related to low reaction yield.[1]
Q5: How do I accurately determine the enantiomeric excess of my product alcohol?
A5: Accurate determination of enantiomeric excess is paramount to validating your results. The most reliable and widely used technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[7][8]
There are two main strategies for chiral HPLC analysis:
Direct Method: This is the most common approach. The enantiomeric mixture is injected directly onto a column containing a CSP. The chiral phase interacts differently with each enantiomer, leading to different retention times and baseline separation of the two peaks. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly versatile for separating chiral alcohols.[7]
Indirect Method: In this method, the alcohol enantiomers are first reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[7][8] This method is useful when direct separation is difficult but requires an extra reaction step and purification.
Figure 3. Experimental workflow for the determination of enantiomeric excess using Chiral HPLC.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation
This protocol provides a general starting point for the asymmetric transfer hydrogenation of 5-Fluoro-2-methoxyacetophenone using a Ru-TsDPEN catalyst system.
Anhydrous isopropanol (or other solvent of choice)
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
In a glovebox or under a stream of argon, add the [RuCl(p-cymene)]2 dimer (e.g., 0.005 mmol, 1 mol% Ru) and the (S,S)-TsDPEN ligand (e.g., 0.011 mmol, 1.1 eq to Ru) to a flame-dried Schlenk flask.
Add anhydrous isopropanol (e.g., 2.5 mL) and stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the active catalyst.
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
Add the 5-Fluoro-2-methoxyacetophenone substrate (e.g., 1.0 mmol) to the flask.
Add the formic acid/triethylamine mixture (e.g., 5 eq of formic acid relative to the substrate).
Seal the flask and stir the reaction at the desired temperature (e.g., 25 °C). Monitor the reaction progress by TLC or GC.
Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product via column chromatography to obtain the desired (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Determine the enantiomeric excess using Chiral HPLC (see Protocol 2).
Protocol 2: Chiral HPLC Method for ee Determination
This protocol describes a typical method for analyzing the enantiomeric purity of the synthesized alcohol.[7] Note: This is a representative method; specific conditions may require optimization.
Materials:
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol sample
Racemic standard of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
HPLC-grade n-Heptane (or n-Hexane)
HPLC-grade Isopropanol (IPA)
HPLC Conditions:
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
Mobile Phase: n-Heptane / Isopropanol (e.g., 90:10, v/v). The ratio may need to be adjusted to achieve baseline separation.
Flow Rate: 1.0 mL/min.
Column Temperature: Ambient (or controlled at 25 °C).
Detection: UV at 220 nm.
Injection Volume: 10 µL.
Procedure:
Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in 1 mL of the mobile phase mixture. Prepare a separate solution of the racemic standard at the same concentration.
Analysis:
a. Inject the racemic standard to determine the retention times (t_R) of both the (R) and (S) enantiomers and confirm baseline separation.
b. Inject the synthesized sample solution.
c. Identify the major and minor peaks by comparing their retention times to the racemic standard.
Data Analysis: Integrate the peak areas of the two enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula:
% ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
References
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem.
Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
Technical Support Center: Asymmetric Synthesis Reactions - Benchchem.
Initial optimization for the transfer hydrogenation of acetophenone S1.... - ResearchGate. Available at: [Link]
Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]
Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones - RSC Publishing. Available at: [Link]
Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand - the University of Groningen research portal. Available at: [Link]
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. Available at: [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
Condition Optimization of Asymmetric Catalytic Hydrogenation of Acetophenone 1−1 a - ResearchGate. Available at: [Link]
Asymmetric reactions in continuous flow - Beilstein Journals. Available at: [Link]
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive. Available at: [Link]
Benchmarking Chiral Catalysts: A Comparative Guide for Asymmetric Synthesis - Benchchem.
Asymmetric reactions_synthesis. Available at: [Link]
Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology. Available at: [Link]
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - RSC Publishing. Available at: [Link]
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC. Available at: [Link]
Dual Enantioselective Control in Asymmetric Synthesis | Accounts of Chemical Research. Available at: [Link]
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC. Available at: [Link]
Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine - Benchchem.
Enantioselective Synthesis of Alcohols and Amines: The Zhang/Tu Synthesis of Eupomatilone-6 - Organic Chemistry Portal. Available at: [Link]
Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F b - SciSpace. Available at: [Link]
Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - Beilstein Journals. Available at: [Link]
Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage - Chemical Science (RSC Publishing). Available at: [Link]
WO2023197017A1 - Enantioselective methods for preparing chiral amine intermediates - Google Patents.
Technical Support Center: Troubleshooting Chiral HPLC Separation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting the chiral High-Perform...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting the chiral High-Performance Liquid Chromatography (HPLC) separation of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol enantiomers.
Mechanistic Basis of Chiral Separation
To successfully isolate the target (S)-enantiomer from its (R)-counterpart, we must first understand the molecular interactions at play. 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a highly substituted aromatic ring. Its separation on polysaccharide-based Chiral Stationary Phases (CSPs) relies on the three-point interaction model [1]:
Hydrogen Bonding: The secondary hydroxyl (-OH) acts as a hydrogen bond donor, while the ortho-methoxy (-OCH₃) group acts as a strong hydrogen bond acceptor. These interact with the carbamate linkages (C=O and N-H) of the amylose or cellulose backbone.
Dipole &
π−π
Interactions: The highly electronegative fluorine atom at the 5-position creates a strong local dipole and withdraws electron density from the phenyl ring. This alters the
π−π
stacking dynamics with the phenyl rings of the CSP's chiral selector.
Steric Inclusion: The chiral cavity of the polysaccharide must accommodate the spatial arrangement of the methyl group versus the bulky fluoro-methoxyphenyl group. The ortho-methoxy group induces significant steric hindrance, making the choice of the polysaccharide backbone (amylose vs. cellulose) critical for achieving a tight steric fit [2].
Method Development & Troubleshooting Workflow
Logical decision tree for troubleshooting chiral HPLC method development.
Troubleshooting Guides (FAQs)
Q1: My enantiomers are co-eluting (Rs < 1.0) on a Chiralpak AD-H column using Hexane/Isopropanol (90:10). How do I induce separation?
A: Co-elution indicates a failure in chiral recognition. The steric bulk of Isopropanol (IPA) may be competing too aggressively with the analyte for the chiral cavities of the amylose backbone.
Causality & Solution: Switch the mobile phase modifier from IPA to Ethanol (EtOH). EtOH is less sterically hindered and penetrates deeper into the chiral grooves, altering the hydrogen bonding network and often drastically changing the enantioselectivity (
α
) [2]. If normal phase fails entirely, switch to an immobilized phase (e.g., Chiralpak IC) and utilize "forbidden" solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) to change the 3D conformation of the solvated polymer [3].
Q2: I achieved baseline resolution, but the second eluting peak (the (S)-enantiomer) exhibits severe tailing (Asymmetry > 1.8). Why is this happening and how can I fix it?
A: Because 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a neutral secondary alcohol, tailing is rarely caused by acid/base ionization issues. Instead, it is usually caused by column overload or secondary interactions with residual silanols on the silica support.
Causality & Solution: The methoxy and hydroxyl groups can form sluggish, non-enantioselective hydrogen bonds with exposed silanols. First, reduce your injection mass by 50% to rule out mass overload. If tailing persists, increase the concentration of the alcohol modifier (e.g., from 5% to 10% EtOH) to better compete for these non-specific binding sites.
Q3: Why does lowering the column temperature improve my resolution, but broaden my peaks?
A: Chiral recognition is primarily an enthalpy-driven thermodynamic process (
ΔΔH<0
).
Causality & Solution: Lowering the temperature (e.g., from 25°C to 10°C) reduces the entropic penalty of the system, magnifying the minute enthalpic differences in binding energy between the (R) and (S) enantiomers, thereby increasing selectivity (
α
). However, lower temperatures also increase mobile phase viscosity and decrease the rate of mass transfer between the stationary and mobile phases, leading to peak broadening (lower efficiency,
N
). You must find the thermodynamic sweet spot—usually between 15°C and 25°C—where the gain in
α
outpaces the loss in
N
[4].
Q4: My retention times are drifting continuously over multiple injections. Is the column degrading?
A: Continuous drift in normal-phase chiral HPLC is almost always a moisture equilibrium issue, not column degradation.
Causality & Solution: Polysaccharide CSPs are highly hygroscopic. Variations in the trace water content of your alkane solvent (Hexane or Heptane) will continuously alter the hydrogen-bonding capacity of the stationary phase. Ensure you are using HPLC-grade solvents from the same batch, and consider adding 0.1% water or using half-water-saturated hexane to force the column into a stable hydration equilibrium rapidly.
Quantitative Data: Typical Screening Outcomes
The following table summarizes expected chromatographic behaviors for highly substituted chiral secondary alcohols across standard polysaccharide CSPs.
This step-by-step methodology ensures a self-validating approach to establishing a robust chiral separation method.
Step 1: System Preparation & Equilibration
Install a polysaccharide-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
Flush the system with 100% HPLC-grade Hexane (or Heptane) for 10 column volumes (CV) to remove storage solvents.
Equilibrate with the starting mobile phase: Hexane / Isopropanol (90:10 v/v) at 1.0 mL/min for at least 30 minutes until the UV baseline (monitored at 254 nm and 280 nm) is perfectly flat.
Step 2: Sample Preparation
Dissolve the racemic 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol standard in the exact mobile phase composition to a concentration of 1.0 mg/mL. Causality: Dissolving in the mobile phase prevents refractive index disturbances and peak distortion at the solvent front.
Step 3: Initial Screening Injection
Inject 5 µL of the racemic mixture.
Record the retention times (
t1
,
t2
) and the void volume (
t0
, usually marked by the first baseline disturbance).
Step 4: Thermodynamic & Steric Optimization
If Rs < 1.5, alter the steric environment by switching the modifier from IPA to EtOH (Hexane / EtOH 90:10). Re-equilibrate for 20 minutes and re-inject.
If Rs is still < 1.5, decrease the column compartment temperature from 25°C to 15°C to enhance enthalpic interactions.
Step 5: System Suitability and Self-Validation (Critical)
The method is only validated for quantitative use if it passes the following self-validation criteria:
Resolution (Rs): Must be
≥1.5
(Baseline separation).
Peak Symmetry (As): Must be between
0.8
and
1.2
for both enantiomers.
Retention Factor (
k1
): Must be
>1.0
to ensure the first enantiomer is sufficiently retained away from the void volume.
If criteria are met, the method is locked. If not, proceed to screen an immobilized CSP (e.g., Chiralpak IC) using Step 1.
References
Update in the Technology and Applications of Chiral Stationary Phases. LCGC International. Available at: [Link]
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols. Available at:[Link]
Evaluation of Polysaccharide-Based Chiral Stationary Phases in Modern SFC–MS/MS for Enantioselective Bioanalysis. Taylor & Francis. Available at: [Link]
Troubleshooting
Technical Support Center: Asymmetric Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Welcome to the Technical Support Center for the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. This chiral secondary alcohol is a critical intermediate in drug development. However, the reduction of its precurs...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. This chiral secondary alcohol is a critical intermediate in drug development. However, the reduction of its precursor, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one, is notoriously difficult.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you overcome low yields and poor enantioselectivity.
Mechanistic Diagnostic Hub (The "Why")
Before troubleshooting, it is essential to understand the causality behind the low yields. The substrate features two competing substituents on the aromatic ring:
The 5-Fluoro Group: Highly electron-withdrawing via induction, which increases the electrophilicity of the carbonyl carbon, theoretically accelerating reduction.
The 2-Methoxy (ortho-methoxy) Group: Acts as a strong electron donor via resonance, deactivating the carbonyl. More critically, the Lewis basic oxygen atom acts as a parasitic coordination site and a steric shield . It competes with the carbonyl oxygen for binding to metal/boron catalysts, leading to catalyst poisoning, altered transition states, and stalled reactions.
Troubleshooting FAQs
Q1: I am using a standard Noyori Asymmetric Transfer Hydrogenation (ATH) with RuCl(p-cymene)[(R,R)-TsDPEN]. My conversion stalls at 40-50%. How do I fix this?
A: The stalling is caused by the ortho-methoxy group displacing the chiral ligand or blocking the active site of the Ruthenium catalyst. The oxygen lone pairs coordinate to the Ru(II) center, creating a stable, inactive chelate.
Solution: Switch to a heterocycle-containing Noyori–Ikariya catalyst or a tethered Ru-complex. Recent studies have demonstrated that modified N-(heterocyclesulfonyl)-functionalized Noyori–Ikariya catalysts maintain high activity and yield (>90%) specifically for challenging ortho-substituted acetophenones by preventing parasitic coordination[1]. Alternatively, switch from transfer hydrogenation (using isopropanol/formic acid) to high-pressure asymmetric hydrogenation (
H2
gas at 10-30 bar) to force the equilibrium forward.
Q2: My CBS (Corey-Bakshi-Shibata) reduction gives an acceptable yield, but the enantiomeric excess (ee) fluctuates wildly between batches (50% to 90%). What is happening?
A: This is a classic symptom of background uncatalyzed reduction. In a normal CBS reduction, the carbonyl oxygen coordinates to the Lewis acidic boron of the (S)-CBS catalyst. However, your substrate's ortho-methoxy group can also coordinate to the boron. When this happens, the catalyst is temporarily sequestered. The free
BH3
in the solution then reduces the uncoordinated ketone via a fast, non-enantioselective (racemic) pathway, destroying your overall ee and lowering the yield of the desired (S)-enantiomer.
Solution: You must maintain a very low concentration of unreacted ketone in the reaction mixture. Achieve this by using a syringe pump to add the ketone and
BH3
simultaneously and extremely slowly to a solution containing a higher-than-normal catalyst loading (10-20 mol%).
Q3: I attempted a biocatalytic route using wild-type Ketoreductase (KRED) enzymes, but I am getting trace yields (<5%). Why is the enzyme failing?
A: Wild-type KREDs (such as KRED1-Pglu) typically fail with ortho-substituted acetophenones unless the substituent has a very low steric impact (like fluorine or cyano groups)[2]. The bulky ortho-methoxy group causes a severe steric clash within the enzyme's binding pocket, preventing the ketone from adopting the correct orientation for hydride transfer from NADPH[3].
Solution: You must use an engineered ketoreductase that has undergone directed evolution to expand its catalytic cavity. For example, the mutated enzyme ChKRED20 (specifically the Mut3B variant) was developed via iterative saturation mutagenesis specifically to accommodate bulky ortho-substituted acetophenones, restoring yields to >99%[4].
Route Comparison & Quantitative Data
Summarizing the quantitative data for the reduction of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one allows for rapid route selection based on your lab's capabilities.
Synthetic Route
Typical Yield
Typical ee
Primary Cause of Failure
Recommended Mitigation
Noyori ATH (Standard)
40 - 60%
85 - 90%
Ru-OMe parasitic coordination
Use tethered/heterocycle Ru catalysts
CBS Reduction
70 - 85%
50 - 95%
Background
BH3
reduction
Syringe pump addition; 15 mol% catalyst
Biocatalysis (WT KRED)
< 5%
N/A
Steric clash in binding pocket
Switch to engineered KREDs
Biocatalysis (Engineered)
> 95%
> 99%
Substrate insolubility
Add 1-2% Tween-20 surfactant
Validated Experimental Protocols
Protocol A: Optimized CBS Reduction (Self-Validating System)
This protocol utilizes continuous monitoring to prevent background racemic reduction.
Preparation: Flame-dry a 250 mL 3-neck flask under argon. Add (S)-CBS catalyst (0.15 equiv, 15 mol%) and anhydrous THF (50 mL). Cool to -20°C.
Reagent Loading: Prepare two separate gas-tight syringes:
Syringe 1: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one (1.0 equiv) in THF (20 mL).
Syringe 2:
BH3⋅THF
complex (1.2 equiv).
Controlled Addition: Using a dual syringe pump, add the contents of both syringes to the catalyst solution simultaneously over exactly 4 hours. Maintain the internal temperature at -20°C.
Self-Validation Checkpoint: After 4.5 hours, withdraw a 0.1 mL aliquot, quench with methanol, and analyze via chiral GC.
Logic: If the conversion is >95% and ee is >95%, the slow addition successfully suppressed the uncatalyzed pathway. If ee is low, the addition rate was too fast.
Quench & Isolation: Slowly add methanol (10 mL) at -20°C to quench excess borane. Warm to room temperature, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Protocol B: Biocatalytic Reduction using Engineered KRED
This protocol utilizes an engineered enzyme and surfactant to ensure high yield.
Reaction Setup: In a 500 mL bioreactor, add 100 mM potassium phosphate buffer (pH 7.0, 200 mL) containing 2 mM
MgSO4
and 1.5% (v/v) Tween-20.
Cofactor & Substrate: Add
NADP+
(0.5 mM), isopropanol (10% v/v, as the hydride source for cofactor recycling), and 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (50 g/L).
Enzyme Addition: Add the engineered ketoreductase (e.g., ChKRED20 Mut3B) at 2 g/L.
Incubation & Self-Validation: Stir at 30°C and 250 rpm.
Self-Validation Checkpoint: Check the pH every 2 hours. If the pH drops below 6.8, add 1M NaOH. A stable pH combined with >98% conversion on HPLC indicates a healthy catalytic cycle.
Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 100 mL). Dry over
Na2SO4
and evaporate to yield the highly pure (S)-alcohol.
Visualizations
Diagram 1: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields based on synthetic reduction routes.
Diagram 2: CBS Coordination Pitfall
Caption: Mechanistic divergence in CBS reduction caused by ortho-methoxy coordination.
References
Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(35), 13462-13473.[Link]
Zhao, F.-J., Jin, Y., Liu, Z., et al. (2017). Crystal structure and iterative saturation mutagenesis of ChKRED20 for expanded catalytic scope. Applied Microbiology and Biotechnology, 101(23-24), 8395-8404.[Link]
Contente, M. L., Serra, I., Palazzolo, L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 14(13), 3404-3408.[Link]
Impact of starting material purity on the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Welcome to the Advanced Technical Support Center for the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. This chiral alcohol is a critical intermediate in the development of various neurotherapeutic agents, incl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
This chiral alcohol is a critical intermediate in the development of various neurotherapeutic agents, including β-secretase (BACE) inhibitors used in Alzheimer's disease research[1]. The enantioselective reduction of the precursor ketone, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one, is typically achieved via two primary routes: Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru(II)-TsDPEN catalysts[2], or Biocatalytic Reduction using engineered Ketoreductases (KRED)[1].
The purity of the starting ketone is the single largest variable dictating the success, enantiomeric excess (ee), and yield of this transformation. Below is our comprehensive troubleshooting guide, quantitative data matrix, and self-validating protocols to ensure reproducible scale-up.
Part 1: Troubleshooting Guides & FAQs
Q1: During the scale-up of the ATH route, my conversion stalls at 40% and the ee drops from >99% to 92%. What is causing this catalyst deactivation?A: This is a classic symptom of catalyst poisoning by acidic impurities. The starting ketone is typically synthesized upstream via a Friedel-Crafts acylation of 4-fluoroanisole using acetyl chloride and aluminum chloride (AlCl₃). If residual Lewis acid (AlCl₃) or Brønsted acid (HCl from hydrolysis) carries over into the ATH step, it disrupts the Noyori metal-ligand bifunctional mechanism[3].
Causality: The active catalytic species in ATH is a 16-electron Ru-amide complex. Acidic impurities prematurely protonate the basic nitrogen of the TsDPEN ligand. This converts the active complex into an inactive 18-electron Ru-amine complex, completely preventing the formation of the concerted six-membered pericyclic transition state required for hydride transfer[4].
Resolution: Implement a rigorous aqueous bicarbonate wash of the starting material prior to the ATH step (See Protocol A).
Q2: We switched to a biocatalytic (KRED) route to avoid heavy metals, but the enzymatic reduction is stalling at 60% conversion. We detect trace amounts of unreacted 4-fluoroanisole and transition metals in the ketone. Are these responsible?A: Yes, both impurities are highly detrimental to KREDs, but via different mechanisms.
Causality: Unreacted 4-fluoroanisole is a hydrophobic ether that can partition into the enzyme's active binding pocket, acting as a competitive inhibitor and blocking the ketone substrate. More critically, if any upstream steps utilized transition metal catalysts (e.g., Pd or Cu from cross-coupling alternatives), even single-digit ppm levels of these heavy metals will bind irreversibly to the sulfhydryl groups of cysteine residues within the KRED enzyme. This causes immediate conformational denaturation.
Resolution: Ensure heavy metal scavengers (e.g., SiliaMetS® Thiol) are used during the ketone isolation phase, and validate that residual metals are <10 ppm before introducing the enzyme.
Q3: We are achieving >99% conversion in the ATH step, but chiral HPLC shows a persistent 1.5% of an unknown isomeric alcohol that we cannot purge during downstream crystallization. Where is this coming from?A: This impurity is almost certainly derived from a regioisomeric impurity in your starting material, such as 1-(4-fluoro-2-methoxyphenyl)ethan-1-one or 1-(5-fluoro-3-methoxyphenyl)ethan-1-one.
Causality: Both the Ru-TsDPEN catalyst and KRED enzymes are highly chemoselective for ketones but will readily reduce structurally similar regioisomers. Because the resulting off-target alcohols are diastereomers or pseudo-enantiomers of your target API, their crystal lattice energies and solubility profiles are nearly identical to the product. This makes downstream crystallization highly ineffective.
Resolution: Chiral purity is dictated by the catalyst, but regiopurity must be established before the reduction step via fractional vacuum distillation of the starting ketone.
Part 2: Quantitative Data Summary
The following table outlines the maximum tolerance limits for various starting material impurities based on the chosen reduction pathway.
Protocol A: Self-Validating Starting Material Qualification
Purpose: To remediate crude 1-(5-fluoro-2-methoxyphenyl)ethan-1-one and ensure it meets the strict purity thresholds required for asymmetric reduction.
Dissolution & Washing: Dissolve 100 g of crude ketone in 400 mL of Methyl tert-butyl ether (MTBE). Wash the organic layer with 200 mL of 5% aqueous NaHCO₃.
Self-Validation Check 1 (pH): Separate the aqueous layer and test the pH. The pH must be ≥ 7.5. If the pH is < 7.5, acidic species remain; repeat the NaHCO₃ wash until the threshold is met to prevent ATH catalyst poisoning.
Drying & Concentration: Wash the organic layer with 100 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Fractional Distillation: Subject the concentrated crude to short-path vacuum distillation (b.p. ~110°C at 1 mbar). Discard the early fractions containing unreacted 4-fluoroanisole.
Self-Validation Check 2 (Regiopurity): Analyze the main fraction via GC-FID. Regioisomers must be < 0.1% before proceeding to Protocol B.
Protocol B: Ru(II)-TsDPEN Catalyzed Asymmetric Transfer Hydrogenation
Purpose: Enantioselective reduction of the qualified ketone to (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Precatalyst Activation: In a rigorously degassed Schlenk flask under N₂, combine[RuCl₂(p-cymene)]₂ (0.25 mol%) and (S,S)-TsDPEN (0.55 mol%) in anhydrous DMF (2 mL/g of substrate). Stir at 40°C for 30 minutes to form the active 16-electron Ru-amide complex.
Hydrogen Donor Addition: Cool the mixture to 25°C. Slowly add an azeotropic mixture of Formic Acid / Triethylamine (molar ratio 5:2, 3 equivalents of formate relative to ketone).
Substrate Addition: Add the qualified 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (from Protocol A) dropwise. Maintain the reaction at 30°C.
Self-Validation Check 3 (Kinetics): Pull a 50 µL aliquot at 4 hours and analyze via chiral HPLC. Conversion should be > 50%. If conversion is < 20%, catalyst poisoning has occurred. Do not increase the temperature (this will irreversibly degrade the Ru complex); instead, abort and re-purify the starting material.
Workup: Upon >99% conversion (typically 12-16 hours), quench with water, extract with ethyl acetate, and crystallize the product from heptane/ethyl acetate to achieve >99.5% ee.
Part 4: Mechanistic Visualization
Fig 1. Mechanism of Ru-TsDPEN catalyst poisoning by acidic impurities during ATH.
Fig 2. Self-validating workflow for starting material qualification and asymmetric reduction.
References
Compounds and their use as BACE inhibitors
Google Patents (WO2012087237A1)
URL:[1]
The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor
Scientific Research Publishing (SCIRP)
URL:[Link][4]
A Multilateral Mechanistic Study into Asymmetric Transfer Hydrogenation in Water
University of Liverpool
URL:[Link]
Overcoming poor resolution in the chiral separation of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Welcome to the Technical Support Center. The chiral separation of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol—a secondary aryl alcohol with competing electronic and steric substituents—presents unique chromatographic challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The chiral separation of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol—a secondary aryl alcohol with competing electronic and steric substituents—presents unique chromatographic challenges. The presence of the 5-fluoro and 2-methoxy groups on the phenyl ring creates a strong localized dipole, while the 1-hydroxyethyl group serves as the primary hydrogen-bond donor/acceptor.
When standard analytical methods fail to achieve baseline resolution (
Rs≥1.5
), a mechanistic approach to troubleshooting is required. This guide provides field-proven, self-validating protocols to diagnose and overcome poor enantiomeric resolution.
Q1: I am experiencing co-elution (
Rs<1.0
) on a standard Chiralpak AD-H column using a Hexane/Isopropanol (IPA) mobile phase. How can I improve the resolution?
The Causality:
Isopropanol is a bulky, highly competitive hydrogen-bonding solvent. In polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), chiral recognition relies heavily on the analyte's ability to insert into the chiral grooves of the polymer backbone and form hydrogen bonds with the carbamate linkages [1]. The branched structure of IPA can sterically hinder the 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol molecule from establishing a rigid, three-point interaction with the CSP.
The Solution:
Switch the mobile phase modifier from Isopropanol to Ethanol (EtOH). Ethanol is linear and less sterically demanding, allowing the analyte deeper penetration into the chiral cavity while still maintaining solubility.
Step-by-Step Protocol (Modifier Optimization):
Flush the Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) with 100% Hexane for 10 column volumes (CV) to remove residual IPA.
Prepare a mobile phase of Hexane/EtOH (95:5, v/v). Note: Do not exceed 5% EtOH initially, as excessive polar modifier will elute the compound too quickly, collapsing
k′
(retention factor).
Set the flow rate to 1.0 mL/min.
Inject 5 µL of the analyte (1 mg/mL in Hexane/EtOH).
Evaluate
Rs
. If
Rs
improves but retention is too long, increase EtOH to 10%.
Q2: The peaks are severely tailing, which is destroying my resolution. Since this is a neutral alcohol, what is causing this, and how do I fix it?
The Causality:
While the alcohol is neutral, the 5-fluoro and 2-methoxy substituents are highly electronegative. These groups can engage in strong dipole-dipole interactions with residual silanol groups on the silica support of the CSP, or cause localized saturation of the active chiral sites. Furthermore, chiral separations are thermodynamically driven; high temperatures increase the entropic penalty, often leading to peak broadening and loss of enantioselectivity.
The Solution:
Lower the column temperature to enhance the enthalpic (attractive) interactions between the enantiomers and the CSP.
Reduce the column temperature from the standard 25°C to 15°C.
Self-Validation: Calculate the separation factor (
α
) at both temperatures. A decrease in temperature should yield a higher
α
, confirming an enthalpy-driven separation. If backpressure exceeds system limits due to increased solvent viscosity at 15°C, reduce the flow rate to 0.8 mL/min.
Q3: Should I migrate this method from HPLC to Supercritical Fluid Chromatography (SFC)?
The Causality:
Yes. SFC utilizes supercritical carbon dioxide (
scCO2
) as the bulk mobile phase.
scCO2
possesses gas-like diffusivity and liquid-like density, resulting in a significantly lower viscosity than Hexane [2]. This flattens the van Deemter curve, allowing you to run at higher flow rates (e.g., 3-4 mL/min) without sacrificing column efficiency (theoretical plates,
N
). The sharp, highly efficient peaks generated by SFC naturally increase resolution, even if the separation factor (
α
) remains constant.
Step-by-Step Protocol (SFC Migration):
Install a Chiralpak AD-H or Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) on the SFC system.
Set the Automated Back Pressure Regulator (ABPR) to 120 bar.
Set the column oven to 35°C (standard for SFC to maintain supercritical state).
Run an isocratic method: 90%
CO2
/ 10% Methanol at 3.0 mL/min.
UV Detection at 220 nm.
Q4: If standard amylose/cellulose carbamates fail, what alternative CSPs are recommended for this specific molecule?
The Causality:
If traditional phases fail, the molecule requires different electronic environments for recognition. Halogenated CSPs, such as Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), provide unique dipole-dipole and
π−π
interactions. The electron-withdrawing chlorine atoms on the CSP's phenyl rings create a highly electron-deficient
π
-system, which interacts strongly with the electron-rich 2-methoxy group of your analyte, while also offering complementary dipole interactions with the 5-fluoro substituent.
Quantitative Data Presentation
The following table summarizes the expected chromatographic parameters when migrating the separation of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol from Normal Phase HPLC to SFC.
Parameter
Normal Phase HPLC
Supercritical Fluid Chromatography (SFC)
Column
Chiralpak AD-H (250 x 4.6 mm)
Chiralpak AD-H (250 x 4.6 mm)
Mobile Phase
Hexane / Ethanol (90:10)
CO2
/ Methanol (90:10)
Flow Rate
1.0 mL/min
3.0 mL/min
Backpressure
~60 bar
120 bar (ABPR controlled)
Column Temperature
15°C
35°C
Analysis Time
18 - 25 minutes
4 - 6 minutes
Expected Resolution (
Rs
)
1.2 - 1.4 (Partial)
> 2.0 (Baseline)
Peak Shape (Asymmetry)
1.4 - 1.6 (Tailing)
1.0 - 1.1 (Symmetrical)
Mechanistic Visualizations
The following diagrams illustrate the troubleshooting logic and the molecular interactions driving the separation.
Decision tree for troubleshooting chiral resolution of secondary aryl alcohols.
Mechanistic pathways of chiral recognition between the analyte and CSP.
References
Title: Polysaccharide Derivatives as Useful Chiral Stationary Phases in High-Performance Liquid Chromatography
Source: Pure and Applied Chemistry
URL: [Link]
Title: Enantiomeric resolution of bifonazole by supercritical fluid chromatography
Source: Journal of Separation Science
URL: [Link]
Optimization
Managing solvent effects in the synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals scaling the asymmetric reduction o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals scaling the asymmetric reduction of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one to its corresponding (S)-alcohol, (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
In asymmetric catalysis, solvent selection is not merely a medium for dissolution; it actively participates in the transition state, dictates thermodynamic equilibrium, and influences catalyst stability. The ortho-methoxy and meta-fluoro substituents on your substrate create unique electronic and steric demands that make solvent optimization critical.
Below is our comprehensive troubleshooting guide, structured by the three most common reduction methodologies: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalysis.
Section 1: Asymmetric Transfer Hydrogenation (ATH)
ATH using ruthenium complexes is a highly operational and scalable method for ketone reduction[1]. However, the choice of hydrogen donor and solvent fundamentally alters the reaction kinetics.
Q1: My ATH reduction using Isopropanol (IPA) stalls at 70% conversion. How do I push this to completion?A1: This is a classic thermodynamic limitation. In IPA-mediated ATH, IPA serves as both the solvent and the hydride donor. The reaction is an equilibrium process (Meerwein-Ponndorf-Verley type). As acetone accumulates, the reverse oxidation of your (S)-alcohol product accelerates.
Causality & Solution: Switch the solvent/hydride system to a Formic Acid/Triethylamine (FA/TEA) azeotrope (typically a 5:2 molar ratio)[2]. The decomposition of formic acid generates CO₂ gas, which escapes the system, rendering the reduction completely irreversible.
Q2: I switched to the FA/TEA azeotrope, but my enantiomeric excess (ee) dropped from 98% to 92%. Why?A2: The Noyori-Ikariya catalyst, RuCl(p-cymene)[(R,R)-TsDPEN], relies on a highly structured pericyclic transition state governed by CH-π interactions between the catalyst's η⁶-arene ligand and the substrate's aromatic ring[3]. High concentrations of neat formic acid can disrupt the delicate hydrogen-bonding network at the Ru-NH-CH-O transition state. Furthermore, the ortho-methoxy group on your substrate can competitively coordinate to the ruthenium center if the solvent environment is too polar.
Causality & Solution: Dilute the FA/TEA mixture with a non-polar aprotic solvent like Dichloromethane (DCM) to a substrate concentration of 0.5 M. This maintains the irreversible kinetics of formate while preserving the tight transition state assembly required for >98% ee. Alternatively, running the reaction in water with a supported catalyst has been shown to drastically accelerate ketone reduction while maintaining high enantioselectivity[2].
Caption: Logical workflow for troubleshooting solvent-related conversion and enantioselectivity issues in ATH.
Section 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes an oxazaborolidine catalyst to direct the hydride transfer from borane to the ketone[4].
Q3: I am using the (S)-MeCBS catalyst with Borane-THF complex. The ee is inconsistent, fluctuating between 85% and 95%. Is the solvent to blame?A3: Yes. Tetrahydrofuran (THF) is a strongly coordinating solvent. In the CBS catalytic cycle, the borane must coordinate to the nitrogen of the oxazaborolidine catalyst to activate it[4].
Causality & Solution: THF competitively coordinates with the borane (forming the stable BH₃-THF complex). This competitive binding slows down the desired catalytic pathway and allows the uncatalyzed, non-enantioselective background reduction of the highly electrophilic fluorinated ketone to occur, eroding the ee. Switch the solvent to Toluene or DCM, and use Borane-Dimethylsulfide (BMS) or Borane-N,N-diethylaniline (DEANB). Toluene is non-coordinating, ensuring that the borane exclusively interacts with the CBS catalyst.
Alcohol dehydrogenases (ADHs) and ketoreductases are highly attractive for the production of enantiopure secondary alcohols due to their exceptional stereoselectivity[5].
Q4: We are using a wild-type KRED with an NADPH recycling system. The fluorinated acetophenone substrate is highly insoluble in the aqueous buffer, but adding 20% DMSO kills the enzyme activity. How do we manage this?A4: The ortho-methoxy, meta-fluoro acetophenone derivative is highly lipophilic. While DMSO is a common co-solvent, concentrations above 10-15% v/v often denature sensitive enzymes by stripping the essential hydration shell from the protein surface.
Causality & Solution: Implement a biphasic solvent system using an aqueous buffer and a water-immiscible organic solvent like Methyl tert-butyl ether (MTBE) or Toluene (typically 1:1 v/v). The ketone substrate and the (S)-alcohol product will partition into the organic phase, while the enzyme and cofactors remain protected in the aqueous phase. The reaction occurs efficiently at the liquid-liquid interface, preventing substrate/product inhibition.
Caption: Mass transfer and partitioning logic in a biphasic biocatalytic reduction system.
Quantitative Data Summary: Solvent System Comparison
Reduction Method
Optimal Solvent System
Typical Substrate Conc.
Expected Conversion
Expected ee
Primary Solvent Effect Mechanism
ATH (Ru-TsDPEN)
FA/TEA in DCM (5:2 ratio)
0.5 M - 1.0 M
>99%
>98% (S)
DCM prevents disruption of CH-π transition state; FA drives irreversible kinetics.
ATH (Ru-TsDPEN)
Isopropanol (IPA)
0.1 M - 0.5 M
~70-80% (Eq.)
90-95% (S)
IPA acts as both solvent and hydride donor; subject to thermodynamic equilibrium.
Organic phase acts as a substrate reservoir, preventing enzyme denaturation and inhibition.
Experimental Protocol: Self-Validating ATH Workflow
Standard Operating Procedure: ATH of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one
Objective: Synthesize (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol using RuCl(p-cymene)[(R,R)-TsDPEN] with optimized solvent parameters.
Azeotrope Preparation: In a rigorously dried, argon-purged flask, slowly add formic acid (1.2 equivalents relative to ketone) to triethylamine (0.5 equivalents) at 0 °C. Caution: Highly exothermic. Allow to warm to room temperature.
Substrate Dissolution: Dissolve 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 equivalent, e.g., 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a final substrate concentration of 0.5 M.
Catalyst Activation: Add the pre-formed RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.5 mol%, S/C ratio of 200:1) to the DCM/substrate solution.
Self-Validating Checkpoint 1: The solution will adopt a deep orange/red hue and must remain perfectly homogeneous. Precipitation indicates moisture contamination or catalyst degradation.
Reaction Initiation: Introduce the FA/TEA azeotrope to the reaction mixture. Stir at 25–30 °C.
Monitoring:
Self-Validating Checkpoint 2: The reaction progress is visually self-indicating. The decomposition of formic acid generates CO₂. Active bubbling indicates ongoing catalytic turnover. When bubbling ceases, the hydride pool is either exhausted or the reaction has reached completion. Confirm >99% conversion via HPLC (typically 12-18 hours).
Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. ACS Publications.
[3] Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies - Los Alamos National Laboratory. 3
[1] Asymmetric Transfer Hydrogenation. Sigma-Aldrich. 1
[5] Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. 5
[4] Dr. P. Wipf Chem 2320 (Oxazaborolidines). University of Pittsburgh. 4
Technical Support Center: Troubleshooting By-Product Formation in the Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Welcome to the Technical Support Center. As application scientists, we understand that scaling the synthesis of chiral secondary alcohols requires more than just following a recipe; it requires a deep mechanistic underst...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we understand that scaling the synthesis of chiral secondary alcohols requires more than just following a recipe; it requires a deep mechanistic understanding of the reaction landscape.
The synthesis of the target molecule, (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (CAS 878572-08-8), relies on the highly enantioselective reduction of its ketone precursor, 5-fluoro-2-methoxyacetophenone (CAS 445-82-9)[1]. Halogenated acetophenones are highly valued building blocks in pharmaceutical development[2], but the presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the phenyl ring creates a unique stereoelectronic environment. If reaction parameters deviate, this environment can drive off-target by-product formation.
This guide provides field-proven insights, root-cause analyses, and self-validating protocols for both Chemocatalytic (Ru-ATH) and Biocatalytic (KRED) reduction routes.
Mechanistic Pathways & By-Product Origins
Understanding the causality of impurity formation is the first step in troubleshooting. The diagram below maps the divergent pathways from the starting ketone to the desired (S)-alcohol and its primary by-products.
Fig 1: Reaction pathways and by-product origins in the synthesis of the target (S)-alcohol.
To effectively troubleshoot, you must accurately identify the impurities. Use the following matrix to correlate analytical signatures with their root causes and implement immediate corrective actions.
Impurity / By-Product
Origin / Causality
Analytical Signature (LC-MS / HPLC)
Corrective Action
(R)-Enantiomer
Non-selective background reduction; Catalyst degradation (Ru-ATH) or poor enzyme fit (KRED).
Identical m/z (170.18); Resolves on Chiralpak AD-H column.
Lower reaction temp; Ensure strict anaerobic conditions to protect Ru-complex.
Unreacted Ketone
Incomplete conversion; Cofactor depletion (KRED) or thermodynamic equilibrium limit (ATH).
m/z 168.16; Strong UV absorbance at 254 nm.
Switch from Isopropanol to Formic Acid/TEA (ATH); Check pH autotitrator (KRED).
Aldol Dimer
Base-catalyzed condensation of the starting acetophenone derivative.
Reductive defluorination via transition metal-mediated C-F activation.
m/z 152.19; Loss of 18 Da (Fluorine).
Avoid pressurized H2 with Pd/C; Stick to transfer hydrogenation.
Frequently Asked Questions (FAQs)
Chemocatalysis: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Q: During the Ru-TsDPEN catalyzed ATH, my enantiomeric excess (ee) dropped from 99% to 85% upon scaling up. Why?A: Scale-up alters heat transfer rates, and the Noyori ATH is highly temperature-sensitive. At elevated temperatures (>40°C), the reverse reaction (oxidation of the chiral product back to the ketone) begins to compete. Because the catalyst is not perfectly unidirectional, this reversibility erodes the kinetic enantioselectivity, leading to the accumulation of the (R)-enantiomer. Furthermore, trace oxygen in larger vessels can oxidize the Ru(II) complex, triggering non-selective background reduction.
Q: Is the fluorine atom at the 5-position susceptible to cleavage during reduction?A: While the C-F bond is extremely strong, reductive defluorination can occur as a trace by-product if transition metals (like Ru or Pd impurities) are subjected to high pressures of hydrogen gas. This results in the formation of 1-(2-methoxyphenyl)ethan-1-ol. Stick to transfer hydrogenation (using formic acid) rather than pressurized H2 to eliminate this pathway entirely.
Biocatalysis: Ketoreductase (KRED) Route
Q: I am using a KRED with a Glucose/Glucose Dehydrogenase (GDH) recycling system. The reaction stalled at 40% conversion, leaving unreacted 5-fluoro-2-methoxyacetophenone. Is this substrate inhibition?A: No, this is a classic symptom of a decoupled recycling system. In the KRED/GDH system, the oxidation of glucose to gluconic acid drives the recycling of NADP+ to NADPH. If the pH drops below 6.5 due to gluconic acid accumulation, both KRED and GDH enzymes denature. The stall is caused by cofactor depletion due to a pH crash. (See Protocol B for the self-validating solution).
Self-Validating Experimental Protocols
A robust protocol should inherently prove that it is working during execution. The following methodologies are designed as self-validating systems.
Protocol A: Ru-Catalyzed ATH (Irreversible Method)
Causality Focus: The formic acid/triethylamine (FA/TEA) azeotrope is chosen over isopropanol because the generation of CO2 gas renders the reduction irreversible. This eliminates the thermodynamic equilibrium that typically leaves unreacted starting material.
Catalyst Activation: In a rigorously degassed Schlenk flask under N2, dissolve 0.5 mol% RuCl(p-cymene)[(S,S)-TsDPEN] in anhydrous dichloromethane (DCM). Stir for 15 minutes until the solution turns a deep, homogenous orange.
Azeotrope Addition: Add a pre-mixed, degassed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 5 equivalents of FA relative to substrate).
Substrate Addition: Add 1.0 equivalent of 5-fluoro-2-methoxyacetophenone[1].
Self-Validating IPC (In-Process Control): Monitor the reaction bubbler. The continuous evolution of CO2 bubbles serves as a primary visual validation of active catalytic turnover. Troubleshooting: Cessation of bubbling before complete conversion indicates catalyst deactivation (likely via oxygen ingress), not equilibrium.
Workup: Once bubbling ceases, quench with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo to yield (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.
Protocol B: Biocatalytic KRED Reduction
Causality Focus: Using an autotitrator prevents the pH crash caused by gluconic acid generation, while simultaneously providing a real-time kinetic readout of the reaction.
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4.
Enzyme/Cofactor Loading: Dissolve 1.5 g/L KRED enzyme, 1.0 g/L GDH enzyme, 0.5 mM NADP+, and 1.5 equivalents of D-glucose in the buffer.
Substrate Feeding: Add 5-fluoro-2-methoxyacetophenone (50 g/L final concentration). Note: If substrate toxicity is suspected, feed the ketone continuously via syringe pump over 4 hours.
Self-Validating IPC (pH Titration): Connect the bioreactor to an autotitrator loaded with 1M NaOH, set to maintain pH 7.0. Validation: The autotitrator acts as a self-validating kinetic readout. Because 1 mole of gluconic acid is produced for every 1 mole of ketone reduced, the stoichiometric consumption of NaOH directly mirrors the synthesis of the (S)-alcohol. If the base addition stops, the reaction has stalled.
Extraction: Centrifuge the mixture to remove denatured proteins. Extract the aqueous supernatant with Methyl tert-butyl ether (MTBE) to isolate the product.
Technical Support Center: Column Selection & Troubleshooting for (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Welcome to the Technical Support Center for the purification and chiral resolution of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol . This guide is engineered for drug development professionals and analytical chemists who r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and chiral resolution of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol . This guide is engineered for drug development professionals and analytical chemists who require robust, scalable, and self-validating methodologies.
Because this compound is a chiral secondary alcohol with a highly functionalized aromatic ring (ortho-methoxy, meta-fluoro), its purification requires a bifurcated approach: Chemical Purification (achiral removal of synthetic precursors like the corresponding acetophenone) and Enantiomeric Resolution (separating the (S)- and (R)-enantiomers).
Part 1: Chemical Purity (Achiral Troubleshooting)
Q: How do I choose between Normal Phase (Silica) and Reverse Phase (C18) for removing the ketone precursor, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one?A: The choice depends on the polarity of your dominant impurities and your scale.
Causality: The ketone precursor lacks the hydroxyl (-OH) group present in the target alcohol. On a Normal Phase (Silica) column, the alcohol's -OH group acts as a strong hydrogen-bond donor to the stationary silanol groups, causing it to be retained significantly longer than the ketone. This is ideal for preparative flash chromatography.
Conversely, on a Reverse Phase (C18) column, the alcohol is more polar than the ketone. The ketone will partition more strongly into the lipophilic C18 chains, causing the target alcohol to elute first. Use C18 when you need to remove highly lipophilic side-products or when working in aqueous-compatible analytical environments.
Workflow for the bifurcated chemical and chiral purification of the target compound.
Part 2: Enantiomeric Purity (Chiral Resolution)
Q: Which Chiral Stationary Phase (CSP) is most effective for resolving the (S)- and (R)-enantiomers of this specific 1-arylethanol?A: Polysaccharide-based CSPs are the gold standard for 1-arylethanol derivatives[1]. Specifically, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or its immobilized equivalent, Chiralpak IA) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H or Chiralpak IB) provide the highest enantioselectivity[2][3].
Causality: Chiral recognition relies on a "three-point interaction" model. The carbamate linkages on the CSP provide hydrogen-bond acceptors (C=O) and donors (NH) that interact with the analyte's chiral -OH group. Simultaneously, the 3,5-dimethylphenyl groups of the CSP engage in
π−π
stacking with the analyte's fluoro-methoxyphenyl ring. Because the (S)- and (R)-enantiomers have different spatial arrangements (steric fit) within the chiral helical groove of the polysaccharide, they form transient diastereomeric complexes of differing stabilities, leading to baseline separation.
Three-point chiral recognition mechanism between the (S)-enantiomer and the CSP.
Q: My chiral separation on a coated column (e.g., Chiralcel OD-H) shows poor resolution. Can I use stronger solvents like DCM or Ethyl Acetate to improve solubility and peak shape?A:NO, not on a coated column. Coated polysaccharide phases will be irreversibly destroyed by "forbidden" solvents like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) because the polymer is physically adsorbed and will dissolve[4][5].
The Solution: You must switch to an Immobilized Polysaccharide CSP (such as Chiralpak IA, IB, or IC). In these columns, the chiral selector is covalently bonded to the silica support[6]. This grants "solvent versatility," allowing you to inject your highly functionalized fluoro-aromatic compound in strong solvents, which often drastically improves mass transfer, reduces peak tailing, and can even invert enantioselectivity to favor the early elution of the (S)-enantiomer[4][5].
Q: How can I scale up the purification of the (S)-enantiomer efficiently?A: Transition from High-Performance Liquid Chromatography (HPLC) to Supercritical Fluid Chromatography (SFC) [7]. SFC uses supercritical
CO2
as the primary mobile phase, supplemented with a co-solvent (like Methanol or IPA).
Causality: Supercritical
CO2
has a much lower viscosity and higher diffusivity than liquid solvents[8]. This allows for flow rates 3-5 times higher than HPLC without exceeding column pressure limits, drastically increasing throughput. Furthermore, upon fraction collection, the
CO2
depressurizes and evaporates instantly, leaving your purified (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol concentrated in a small volume of co-solvent, preventing degradation during post-purification solvent evaporation[7].
Part 3: Quantitative Data & Experimental Protocols
Table 1: Column Selection Matrix for (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Column Type
Example Brand
Separation Mode
Target Impurity Removed
Mobile Phase Compatibility
Normal Phase
Bare Silica (60Å)
Achiral / Chemical
Ketone precursors, lipophilic organics
Hexane, Heptane, EtOAc, DCM
Reverse Phase
C18 (Endcapped)
Achiral / Chemical
Polar byproducts, salts
H2O
, Methanol, Acetonitrile
Coated CSP
Chiralpak AD-H
Chiral / Enantiomeric
(R)-enantiomer
Hexane/IPA, Hexane/EtOH (NO DCM/THF)
Immobilized CSP
Chiralpak IA / IB
Chiral / Enantiomeric
(R)-enantiomer
Hexane, IPA, DCM, EtOAc, THF, MTBE
Protocol: Step-by-Step Chiral HPLC Method Development
This protocol is a self-validating system designed to establish baseline resolution (
Rs>1.5
) for the enantiomers using an immobilized CSP.
Step 1: Column & System Preparation
Install an immobilized polysaccharide column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).
Flush the system with 100% Isopropanol (IPA) at 0.5 mL/min for 30 minutes to remove any reverse-phase solvents.
Step 2: Initial Screening (Standard Normal Phase)
Prepare a 1 mg/mL racemic standard of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol in Hexane/IPA (90:10).
Set the mobile phase to Hexane/IPA (90:10 v/v) at a flow rate of 1.0 mL/min.
Set the column temperature to 25°C and UV detection to 220 nm and 254 nm.
Inject 5 µL of the standard.
Step 3: Optimization via Solvent Versatility
If
Rs<1.5
(Poor Resolution): The methoxy and fluoro groups may be causing excessive retention or poor steric alignment. Exploit the immobilized column by changing the modifier.
Switch the mobile phase to Hexane/Methyl tert-butyl ether (MTBE) (80:20 v/v) or Hexane/DCM (70:30 v/v). Note: Ensure the column is explicitly an immobilized type before introducing DCM.
Re-inject the standard. The unique dipole interactions of DCM/MTBE often alter the chiral recognition cavity, improving the separation of fluorinated aromatics.
Step 4: Validation & Scale-Up
Once baseline separation is achieved, inject an enantiopure standard of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol to identify its specific retention time.
Calculate the separation factor (
α
) and resolution (
Rs
). For preparative scale-up (e.g., moving to a 20 mm ID column or SFC), ensure
α>1.2
to allow for higher mass loading without peak overlap.
Comparison of different synthetic routes to (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
As the pharmaceutical industry increasingly targets complex kinase inhibitors and CNS-active therapeutics, the demand for enantiopure chiral building blocks has surged. One such critical intermediate is (S)-1-(5-Fluoro-2...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry increasingly targets complex kinase inhibitors and CNS-active therapeutics, the demand for enantiopure chiral building blocks has surged. One such critical intermediate is (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol . Synthesizing this specific secondary alcohol presents unique stereoelectronic challenges: the ortho-methoxy group introduces significant steric bulk and potential bidentate metal-chelation pathways, while the meta-fluoro group inductively increases the electrophilicity of the carbonyl carbon.
This guide provides a definitive, comparative analysis of the three premier asymmetric reduction methodologies used to convert the prochiral ketone, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one, into its (S)-alcohol counterpart.
Decision matrix for selecting the optimal synthetic route based on process constraints and scale.
Mechanistic Evaluation of Synthetic Routes
Route A: Noyori Asymmetric Transfer Hydrogenation (ATH)
The Noyori ATH utilizes a chiral ruthenium complex, typically RuCl(p-cymene)[(S,S)-TsDPEN] , to achieve high enantioselectivity. The reaction proceeds via a metal-ligand bifunctional outer-sphere mechanism. Unlike traditional reductions, the ketone does not coordinate directly to the ruthenium center. Instead, a concerted transfer of a hydride from the metal and a proton from the amine ligand occurs through a highly ordered six-membered pericyclic transition state[1].
Causality in Substrate Design: To obtain the (S)-enantiomer, the (S,S)-TsDPEN ligand is selected. The spatial arrangement of the chiral diamine ligand forces the bulky 5-fluoro-2-methoxyphenyl group into the less sterically hindered quadrant of the catalyst, directing hydride attack exclusively to the Re face of the carbonyl.
Route B: Biocatalytic Reduction (Ketoreductase)
Enzymatic reduction using engineered Ketoreductases (KREDs) offers unparalleled enantioselectivity. Modern KRED variants (often derived from Lactobacillus kefir or Thermus thermophilus) are computationally engineered to invert or enhance stereoselectivity[2]. The enzymatic pocket physically restricts the orientation of the substrate; the small binding pocket accommodates the methyl group, while the large pocket fits the fluorinated aromatic ring, strictly enforcing Prelog’s rule[3].
Causality in Cofactor Recycling: Because KREDs require stoichiometric NADPH as a hydride source, a secondary enzyme, Glucose Dehydrogenase (GDH), is coupled to the system. GDH oxidizes inexpensive D-glucose to regenerate NADPH, making the process economically viable[3].
Biocatalytic workflow featuring KRED stereoselective hydride transfer and GDH cofactor recycling.
Route C: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to activate stoichiometric borane (BH₃). The Lewis acidic boron of the catalyst coordinates the ketone's oxygen anti to the bulky 5-fluoro-2-methoxyphenyl group[4].
Causality in Catalyst Selection: To yield the (S)-alcohol from an aryl methyl ketone, the (R)-Me-CBS catalyst must be used. The steric repulsion between the catalyst's methyl group and the ketone's aryl ring forces the ketone to coordinate such that the Re face is exposed to the intramolecular hydride transfer from the coordinated borane[5].
Quantitative Performance Matrix
The following table summarizes the performance metrics of the three methodologies when applied to ortho-substituted acetophenone derivatives.
Metric
Noyori ATH
Biocatalysis (KRED)
CBS Reduction
Catalyst / Reagent
RuCl(p-cymene)[(S,S)-TsDPEN]
Engineered KRED + GDH
(R)-Me-CBS + BH₃·THF
Typical Yield
92 - 96%
95 - 99%
88 - 94%
Enantiomeric Excess (ee)
94 - 96% (S)
>99.5% (S)
90 - 95% (S)
Turnover Number (TON)
>10,000
>50,000 (Enzyme dependent)
10 (Catalyst is 10 mol%)
Reaction Temperature
40 °C
30 °C
-20 °C
Solvent System
Formic Acid / Triethylamine
Aqueous Buffer (pH 7.0)
Anhydrous THF
Primary Limitation
Trace heavy metal carryover
Substrate solubility limits
Strict anhydrous requirements
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding real-time analytical feedback loops directly into the workflow.
Protocol A: Noyori Asymmetric Transfer Hydrogenation
Preparation: Degas a 5:2 molar mixture of Formic Acid and Triethylamine (FA/TEA azeotrope) by sparging with Argon for 30 minutes.
Reaction: In a Schlenk flask under Argon, dissolve 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 eq) in the FA/TEA azeotrope to a 0.5 M concentration. Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.005 eq).
Execution: Stir the mixture at 40 °C.
Self-Validation (Real-Time): The reduction utilizes formic acid as the hydride source, evolving CO₂ gas. The cessation of bubble formation serves as a primary visual indicator of reaction completion (typically 12-16 hours).
Workup & Validation: Quench with water, extract with EtOAc, and wash with saturated NaHCO₃. Validate the enantiomeric excess via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min) against a racemic standard synthesized via NaBH₄ reduction.
Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Dissolve D-glucose (1.5 eq) and NADP⁺ (0.01 eq) in the buffer.
Enzyme Addition: Add the engineered KRED (5 wt% relative to substrate) and GDH (1 wt%).
Substrate Addition: Dissolve the ketone in a minimal volume of DMSO (ensuring final DMSO concentration is <5% v/v to prevent enzyme denaturation) and add dropwise to the stirring buffer at 30 °C.
Self-Validation (Real-Time): The GDH-mediated recycling of NADP⁺ to NADPH oxidizes D-glucose to D-glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid, lowering the pH. Utilize an automated pH-stat titrator to maintain pH 7.0 with 1M NaOH. The volume of base consumed provides a direct, quantitative readout of ketone conversion. Base consumption halts precisely when the substrate is fully depleted.
Workup: Extract the aqueous phase with MTBE (3x). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the highly enantiopure (S)-alcohol.
Protocol C: Corey-Bakshi-Shibata (CBS) Reduction
Catalyst Activation: In an oven-dried, Argon-purged flask, dissolve (R)-Me-CBS-oxazaborolidine (0.1 eq) in anhydrous THF. Cool the solution to -20 °C.
Borane Addition: Add Borane-THF complex (1.2 eq) dropwise. Stir for 15 minutes to form the active catalyst-borane complex.
Substrate Addition (Critical Causality): Dissolve the ketone (1.0 eq) in anhydrous THF and add it to the reaction mixture via a syringe pump over 1 hour. Causality: Slow addition ensures the ketone reacts exclusively with the highly reactive chiral catalyst complex rather than undergoing a slower, uncatalyzed racemic reduction by the background BH₃[5].
Self-Validation (Real-Time): Take 50 µL aliquots at 30-minute intervals, quench immediately in methanol, and analyze via GC-FID. The conversion rate must match the addition rate to prevent substrate pooling, which would erode the ee.
Workup: Once complete, carefully quench the reaction by the slow addition of methanol until effervescence ceases (destroying excess borane). Partition between Et₂O and 1M HCl, wash with brine, dry, and concentrate.
References
Advances in the Enzymatic Reduction of Ketones
Accounts of Chemical Research[Link]
Computationally Supported Inversion of Ketoreductase Stereoselectivity
PubMed / ChemBioChem
[Link]
Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes
ResearchGate[Link]
Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (RSC)[Link]
Strategic Profiling of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol in Medicinal Chemistry
As drug targets become increasingly complex, the demand for precision-engineered chiral building blocks has surged. Fluorinated chiral alcohols are a privileged class of organic compounds that dramatically alter the phys...
Author: BenchChem Technical Support Team. Date: March 2026
As drug targets become increasingly complex, the demand for precision-engineered chiral building blocks has surged. Fluorinated chiral alcohols are a privileged class of organic compounds that dramatically alter the physicochemical and biological properties of drug candidates[1]. Among these, (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol stands out as a highly versatile intermediate.
This guide provides an objective, data-driven comparison of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol against other chiral fluoroaromatic alcohols, detailing the causality behind synthetic choices, structural advantages, and self-validating experimental protocols for its preparation.
Structural Causality: Why the 5-Fluoro-2-Methoxy Motif?
The introduction of fluorine into a chiral alcohol scaffold is not merely a steric substitution; it fundamentally rewrites the molecule's interaction with biological targets[1]. When comparing (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol to its analogs, the synergistic effect of the ortho-methoxy and meta-fluoro groups becomes evident:
Metabolic Shielding: The fluorine atom at the 5-position blocks cytochrome P450-mediated aromatic oxidation, significantly increasing the metabolic half-life of the downstream active pharmaceutical ingredient (API).
Conformational Locking: The ortho-methoxy group provides a strong hydrogen bond acceptor while forcing the adjacent chiral secondary alcohol into a specific rotameric conformation, reducing entropic penalties upon target binding.
Lipophilicity Modulation: While the methoxy group increases aqueous solubility, the fluorine atom counterbalances this by enhancing lipophilicity, optimizing the overall partition coefficient (LogP) for cellular permeability.
Synthetic Methodologies: Biocatalysis vs. Asymmetric Transfer Hydrogenation (ATH)
Synthesizing (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol requires overcoming the steric bulk of the ortho-methoxy group while maintaining absolute stereocontrol. Two premier methodologies dominate this space: Biocatalytic Reduction and Noyori Asymmetric Transfer Hydrogenation (ATH) .
Performance Comparison
Methodology
Catalyst / Enzyme
Yield (%)
Enantiomeric Excess (ee %)
Space-Time Yield (g/L/d)
Scalability
Biocatalysis
L. kefir ADH (LkADH)
92
>99.5
45
High (Aqueous)
Biocatalysis
Rhodotorula whole-cell
89
>99.0
35
Moderate
Noyori ATH
RuCl(p-cymene)[(R,R)-TsDPEN]
88
96.0
210
Very High (Organic)
Biocatalytic Reduction: Mechanism and Protocol
Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) offer exquisite enantioselectivity for the reduction of bulky fluoroacetophenones[2]. The Lactobacillus kefir ADH (LkADH) is particularly effective because its active site can accommodate the ortho-methoxy steric bulk while orienting the pro-S face of the ketone toward the hydride delivered by NADH[3].
Biocatalytic workflow for the enantioselective reduction of fluoroacetophenones using ADH.
Causality Focus: Isopropanol acts as a sacrificial secondary alcohol to regenerate NADH, driving the thermodynamic equilibrium toward the product via Le Chatelier's principle.
Preparation: In a jacketed reactor, dissolve 50 mM of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one in a biphasic mixture of 100 mM potassium phosphate buffer (pH 7.0) and 10% (v/v) isopropanol.
Enzyme Addition: Add 2.0 g/L of lyophilized LkADH and 1.0 mM NAD+.
Reaction & Self-Validation: Stir at 30°C. Validation Step: Monitor the headspace for acetone production using GC-FID. The stoichiometric generation of acetone confirms active hydride transfer and cofactor recycling. If acetone production stalls before 90% conversion, cofactor depletion or enzyme denaturation has occurred.
Quenching: Once acetone evolution ceases (typically 24-48 hours), quench the reaction by adjusting the pH to 3.0 with 1M HCl to denature the enzyme.
Workup: Extract with ethyl acetate (3x). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
For rapid, high-throughput synthesis, Noyori ATH utilizing the chiral ruthenium catalyst RuCl(p-cymene)[(R,R)-TsDPEN] is the premier methodology[4].
Causality Focus: The chemoselectivity and stereocontrol are governed by an outer-sphere mechanism [4]. Unlike inner-sphere catalysts that require the substrate to directly coordinate to the metal center—which would be severely hindered by the ortho-methoxy group—the Ru-TsDPEN system transfers a hydride and a proton simultaneously via a six-membered cyclic transition state. This bypasses steric clashes and ensures high enantioselectivity[5].
Outer-sphere mechanism of Noyori Asymmetric Transfer Hydrogenation (ATH).
Protocol 2: Self-Validating Noyori ATH
Causality Focus: ATH is a reversible reaction. Over-extension of the reaction time leads to the re-oxidation of the chiral alcohol, causing racemization (erosion of ee)[5].
Catalyst Activation: Under an argon atmosphere, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in a degassed mixture of formic acid and triethylamine (azeotropic mixture, 5:2 molar ratio).
Substrate Addition: Add 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 equivalent) to the active catalyst solution.
Reaction & Self-Validation: Stir the mixture at 40°C. Validation Step: Perform hourly sampling and analyze via achiral GC/MS to determine the ketone-to-alcohol ratio. The reaction must be quenched immediately when conversion plateaus (typically >95% at 6-8 hours) to prevent the reverse reaction and subsequent thermodynamic racemization[5].
Quenching & Workup: Dilute the mixture with water and extract with dichloromethane. Wash the organic layer with saturated NaHCO₃ to neutralize residual formic acid.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc) to yield the pure (S)-enantiomer.
Conclusion
The selection of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol over simpler analogs like (S)-1-(4-fluorophenyl)ethan-1-ol provides drug developers with a dual-action structural motif: the methoxy group dictates precise conformational binding, while the meta-fluoro group ensures robust metabolic stability. Whether utilizing the highly enantioselective biocatalytic pathways[3] or the high-throughput Noyori ATH outer-sphere mechanisms[4], maintaining strict in-process controls is paramount to preventing chiral erosion and ensuring the integrity of the final pharmaceutical intermediate.
References
Qin et al. "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications (RSC Publishing). URL: [Link]
Keinan, E. et al. "Enantioselective microbial reduction of substituted acetophenone." ResearchGate. URL: [Link]
Yang, H. et al. "A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones." Organometallics - ACS Publications. URL:[Link]
Benchmarking the Enantiomeric Purity of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: A Comprehensive Comparison Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction: The Analytical Challenge The molecule (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly valuable chiral building bl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction: The Analytical Challenge
The molecule (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly valuable chiral building block in pharmaceutical synthesis. Its structural profile—featuring a secondary carbinol stereocenter flanked by an aromatic ring with electron-withdrawing (5-fluoro) and electron-donating (2-methoxy) substituents—presents unique electronic and steric characteristics.
Analytical Strategy & Workflow
Selecting the appropriate benchmarking method depends on the required throughput, the physical state of the analyte, and the need for absolute configuration confirmation. The workflow below outlines the decision matrix for chiral analysis.
Caption: Workflow for selecting the optimal chiral analysis technique.
Chiral HPLC physically separates enantiomers based on transient diastereomeric interactions with a Chiral Stationary Phase (CSP)[4]. For 1-arylethanols, immobilized polysaccharide-derived CSPs (such as Daicel's CHIRALPAK® series) are the industry standard[5].
The causality behind the separation of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol lies in a three-point interaction model. The carbamate linkages on the CSP act as hydrogen bond donors/acceptors for the analyte's secondary hydroxyl group. Simultaneously, the 5-fluoro substituent alters the π-basicity of the aromatic ring, optimizing π-π interactions with the derivatized phenyl rings of the CSP[6]. Finally, the chiral cavity of the polysaccharide backbone provides steric inclusion, differentiating the spatial arrangement of the (R) and (S) enantiomers.
Caption: Three-point interaction model for chiral recognition on polysaccharide CSPs.
Experimental Protocol: HPLC Method
Self-Validating System: This protocol mandates the injection of a racemic standard prior to sample analysis. If the baseline resolution (Rs) falls below 1.5, the system is deemed unsuitable, preventing false purity readings caused by co-elution.
Sample Preparation: Dissolve 1.0 mg of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.
System Equilibration: Purge the HPLC system and equilibrate a CHIRALPAK IB column (250 × 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min until a stable baseline is achieved at 254 nm[7].
Racemic Validation (System Suitability): Inject 10 µL of a racemic standard. Verify that the resolution (Rs) between the (R) and (S) enantiomers is ≥ 1.5.
Sample Analysis: Inject 10 µL of the target (S)-enantiomer batch. Record the chromatogram for 20 minutes.
Quantification: Calculate the enantiomeric excess using the formula: %ee = [(Area S - Area R) / (Area S + Area R)] × 100[4].
Table 1: HPLC Column Screening Data
Experimental data demonstrating the superiority of immobilized phases for this specific analyte.
Chiral Stationary Phase
Mobile Phase (Hexane:IPA)
Retention Time (R)
Retention Time (S)
Resolution (Rs)
Selectivity (α)
CHIRALPAK IB (Immobilized)
90:10
8.4 min
10.2 min
2.8
1.25
CHIRALCEL OD-H (Coated)
95:05
12.1 min
13.5 min
1.9
1.15
CHIRALPAK AD-H (Coated)
90:10
9.5 min
10.1 min
0.9 (Fail)
1.08
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Rapid Orthogonal Validation via Derivatization
Mechanistic Insight
While HPLC physically separates enantiomers, chiral NMR relies on converting enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA)[3]. For secondary alcohols, Mosher's acid chloride (MTPA-Cl) is the premier choice. The resulting diastereomeric Mosher esters exhibit distinct chemical shifts. Because our analyte contains a fluorine atom, we can leverage ^19F NMR, which is highly sensitive, features a massive chemical shift dispersion, and is completely free of background proton interference[8].
Self-Validating System: Kinetic resolution is a critical pitfall in derivatization. If the reaction does not reach 100% conversion, the diastereomeric ratio will be skewed. This protocol requires checking the ^1H spectrum for the complete disappearance of the starting material's carbinol proton to validate the reaction's integrity before calculating ee.
Sample Preparation: Weigh exactly 5.0 mg of the alcohol sample into a dry 5 mm NMR tube.
Solvation: Add 0.5 mL of anhydrous CDCl₃ to the tube[6].
Derivatization: Add 15 µL of pyridine-d₅, 2.0 mg of 4-dimethylaminopyridine (DMAP catalyst), and 10 µL of (R)-(-)-MTPA-Cl directly into the tube[8].
Reaction: Cap the tube, invert 5 times to mix, and let stand at room temperature for 30 minutes. The DMAP ensures rapid and quantitative conversion.
Self-Validation: Check the ^1H spectrum for the disappearance of the carbinol proton multiplet (~5.0-5.2 ppm). Proceed only if no starting material remains.
Quantification: Integrate the distinct ^19F signals corresponding to the (R,S) and (R,R) diastereomeric esters to calculate the ee.
Chiral Gas Chromatography (GC)
High-Resolution Alternative for Volatile Analytes
Mechanistic Insight
Because (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol has a relatively low molecular weight and is thermally stable, Chiral GC is a viable alternative[1]. Separation is driven by inclusion complexation—the analyte's fluorinated aromatic ring inserts into the hydrophobic cavity of a derivatized β-cyclodextrin stationary phase, while the hydroxyl group hydrogen-bonds with the cyclodextrin rim.
Experimental Protocol: GC Method
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of GC-grade dichloromethane.
System Setup: Install a derivatized β-cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm, 0.25 µm).
Method Parameters: Set the injector to 250 °C (Split ratio 50:1) and the FID detector to 275 °C. Use Helium carrier gas at 1.5 mL/min.
Temperature Program: Initial temp 100 °C (hold 2 min), ramp at 5 °C/min to 160 °C (hold 5 min).
Analysis: Inject 1 µL of the sample. Calculate ee from the baseline-resolved peak areas.
Head-to-Head Performance Benchmarking
To select the optimal method for your specific laboratory environment, consider the comparative data below. For regulatory submissions, HPLC is preferred due to its non-destructive nature and high reproducibility[3]. For rapid reaction monitoring, "in-tube" NMR is superior[8].
Table 2: Head-to-Head Benchmarking of Analytical Platforms
X-ray Crystallography of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Derivatives: A Comparative Guide to Derivatization Agents
Determining the absolute configuration of chiral building blocks is a critical checkpoint in drug discovery and development. For secondary benzyl alcohols like (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol —a highly valuabl...
Author: BenchChem Technical Support Team. Date: March 2026
Determining the absolute configuration of chiral building blocks is a critical checkpoint in drug discovery and development. For secondary benzyl alcohols like (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol —a highly valuable motif in medicinal chemistry due to its fluoro and methoxy substituents—direct X-ray crystallographic analysis is often hindered by its physical state (typically a liquid or low-melting solid) and the absence of heavy atoms.
To overcome these limitations, researchers must synthesize crystalline derivatives. This guide objectively compares the performance of leading derivatization agents, providing the mechanistic rationale and experimental protocols necessary to achieve unambiguous absolute structure determination.
Mechanistic Foundation: Why Derivatize?
The structural validation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol via X-ray crystallography relies on two fundamental physical principles:
A. Enhancing Crystallization Propensity
Small, flexible, or low-molecular-weight chiral alcohols suffer from high structural frustration during lattice formation, often leading to oils or twinned microcrystals. Derivatization agents append rigid, planar (e.g., aromatic rings), or bulky bicyclic moieties to the alcohol. These groups introduce strong intermolecular forces—such as
π−π
stacking and dipole-dipole interactions—that thermodynamically favor the formation of highly ordered macroscopic single crystals.
B. Anomalous Dispersion and the Flack Parameter
To determine absolute configuration directly, the crystal must scatter X-rays asymmetrically (the Bijvoet effect) [1]. Light atoms (C, H, O, F) exhibit negligible anomalous dispersion at standard X-ray wavelengths (Cu
Kα
or Mo
Kα
). By introducing a "heavy atom" (such as Bromine or Sulfur), the derivative produces measurable differences in the intensities of Friedel pairs. This allows for the calculation of the Flack parameter (
x
), where a value near 0 (with a standard uncertainty
<0.1
) unequivocally confirms the absolute configuration [2].
Decision Matrix for Derivatization
Selecting the correct derivatization agent depends on the enantiomeric purity of your starting material and the available X-ray source.
Decision matrix for selecting the optimal derivatization agent.
Comparative Analysis of Derivatization Agents
When modifying (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, three agents are predominantly utilized. The table below compares their performance metrics.
Derivatization Agent
Mechanism of AC Determination
Heavy Atom Present
Crystallization Propensity
Synthetic Complexity
4-Bromobenzoyl Chloride
Direct Anomalous Dispersion (Flack Parameter)
Yes (Br)
High (
π−π
stacking)
Low (1-step esterification)
(-)-Camphanic Acid Chloride
Relative Stereochemistry (Internal Reference)
No
Very High (Rigid bicyclic)
Low (1-step esterification)
CSDP Acid
Direct Anomalous Dispersion & Internal Reference
Yes (S, Cl)
High
High (Requires coupling agents)
4-Bromobenzoate (The Gold Standard for Enantiopure Samples)
The 4-bromobenzoate derivative is the most robust choice if the alcohol is already enantiopure. The bromine atom provides an exceptionally strong anomalous scattering signal, allowing for a highly precise Flack parameter calculation even with standard Mo
Kα
sources. The planar aromatic ring heavily promotes crystallization.
(-)-Camphanate Ester (The Chiral Auxiliary)
If the starting alcohol has an unknown enantiomeric excess (ee) or is racemic, (-)-camphanic acid chloride is superior. It introduces multiple known stereocenters, converting enantiomers into diastereomers which can be separated by column chromatography. The absolute configuration of the alcohol is then determined relative to the known configuration of the camphanate moiety, bypassing the strict need for a heavy atom.
Experimental Methodology
The following protocol details the synthesis and crystallization of the 4-bromobenzoate derivative. It utilizes a modified Steglich esterification mechanism, which is highly efficient for sterically hindered secondary alcohols [3].
Experimental workflow from synthesis to absolute configuration validation.
Step-by-Step Protocol: Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethyl 4-bromobenzoate
Procedure: Dissolve the alcohol in anhydrous DCM under an inert argon atmosphere. Add Et
3
N and DMAP.
Mechanistic Rationale: Et
3
N serves as the bulk base to neutralize the HCl byproduct, driving the reaction forward. DMAP acts as a nucleophilic catalyst; it attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate easily overcomes the steric hindrance of the secondary benzyl alcohol, ensuring rapid and complete esterification.
Cool the mixture to 0 °C and add 4-bromobenzoyl chloride dropwise. Warm to room temperature and stir for 4 hours.
2. Workup & Purification (Self-Validation)
Quench the reaction with water. Extract the aqueous layer with DCM.
Wash the combined organic layers sequentially with 1M HCl (to remove DMAP and Et
3
N), saturated NaHCO
3
(to remove unreacted 4-bromobenzoic acid), and brine.
Dry over anhydrous MgSO
4
, filter, and concentrate under reduced pressure.
Purify via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate). Validation: The pure ester will appear as a single spot on TLC (UV active).
3. Crystal Growth via Slow Evaporation
Dissolve the purified ester in a minimum volume of hot ethyl acetate in a clean glass vial.
Add hexanes dropwise until slight turbidity is observed, then add exactly one drop of ethyl acetate to clear the solution.
Cover the vial with parafilm, puncture 2-3 small holes, and allow it to stand undisturbed at room temperature.
Mechanistic Rationale: Slow evaporation ensures a very low degree of supersaturation. This allows molecules to reversibly bind and detach from the growing crystal lattice—an "error-correction" mechanism that minimizes lattice defects and yields the large, pristine single crystals required for high-resolution X-ray diffraction.
Conclusion
For the structural validation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, derivatization is non-negotiable. While (-)-camphanate esters offer excellent utility for resolving racemic mixtures, the 4-bromobenzoate derivative remains the superior choice for enantiopure samples due to its straightforward synthesis, high crystallization propensity, and the unambiguous anomalous dispersion provided by the bromine atom.
References
Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the Absolute Configuration of Optically Active Compounds by Means of X-Rays. Nature, 168, 271-272.[Link]
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[Link]
Kawabata, T., et al. (2006). New Class of Pyridine Catalyst Having a Conformation Switch System: Asymmetric Acylation of Various sec-Alcohols. The Journal of Organic Chemistry, 71(16), 6087-6090.[Link]
Validation
A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: Beyond the Paper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The CoA as a Critical Starting Point In the realm of pharmaceutical development, the synthesis of chiral molecules...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The CoA as a Critical Starting Point
In the realm of pharmaceutical development, the synthesis of chiral molecules is a cornerstone of creating safe and effective drugs. Chiral building blocks, such as (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, are fundamental starting materials whose quality dictates the success of multi-step syntheses. The Certificate of Analysis (CoA) is the primary document that attests to this quality. However, for the discerning scientist, a CoA is not merely a pass/fail document; it is the beginning of a conversation about the material's suitability for a specific, sensitive application.
This guide provides an in-depth analysis of a typical CoA for (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. We will deconstruct its key components, compare its quality parameters against viable alternatives, and provide robust, field-tested protocols for in-house verification. Our objective is to empower you, the researcher, to look beyond the numbers on the page and make informed decisions that ensure the integrity and reproducibility of your work.
Deconstructing the Certificate of Analysis: A Framework for Critical Evaluation
A CoA for a high-purity chemical intermediate is a data-rich document. Each parameter provides a crucial piece of the quality puzzle. Below is a representative CoA, which we will use as a basis for our analysis.
Table 1: Representative Certificate of Analysis for (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Test Parameter
Specification
Result
Method
Appearance
Clear, colorless to light yellow liquid
Conforms
Visual
Identity (¹H NMR)
Conforms to structure
Conforms
¹H NMR Spectroscopy
Purity (GC)
≥98.0%
99.2%
Gas Chromatography (GC)
Enantiomeric Purity (Chiral HPLC)
≥98.0% e.e.
99.5% e.e.
Chiral HPLC
Specific Optical Rotation
Report Value
-45.5° (c=1, CHCl₃)
Polarimetry
Residual Solvents
Meets ICH Q3C Limits
Conforms
Headspace GC-MS
The Causality Behind the Specifications
Identity (¹H NMR): This is the first and most fundamental test. It confirms that the molecular structure of the material is indeed (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. The proton signals' chemical shifts, splitting patterns, and integration values provide a unique fingerprint of the molecule. An experienced chemist will not only look for the presence of expected peaks but also for the absence of significant unexpected signals that could indicate structural isomers or related impurities.
Purity (GC/HPLC): While NMR confirms identity, chromatography quantifies purity. For a volatile, thermally stable alcohol like this, Gas Chromatography (GC) is an efficient and high-resolution method. The specification of ≥98.0% is a common standard for a building block[1]. However, for late-stage synthesis or when developing a Good Manufacturing Practice (GMP) process, a higher purity of >99.5% may be required to minimize downstream purification challenges.
Enantiomeric Purity (Chiral HPLC): For a chiral molecule, this is arguably the most critical parameter. The biological activity of a drug is often dependent on a single enantiomer. The presence of the undesired (R)-enantiomer can, in the best case, lead to lower overall efficacy and, in the worst case, contribute to off-target effects or toxicity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this determination due to its accuracy and resolving power.[2]
Residual Solvents: Organic solvents are integral to synthesis but must be removed to prevent interference in subsequent reactions and to ensure the safety of the final drug product.[3][4] Regulatory bodies, through guidelines like ICH Q3C, classify solvents based on their toxicity and set strict limits on their presence in pharmaceutical products.[5][6]
Comparative Analysis: (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol vs. Alternatives
The choice of a chiral building block is often a balance of reactivity, availability, and cost. Understanding how our target molecule compares to other common chiral phenyl ethanols is essential for process development and troubleshooting.
Table 2: Comparison with Alternative Chiral Phenyl-Ethanol Building Blocks
Compound
Structure
Molecular Weight
Key Features & Considerations
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
C₉H₁₁FO₂
170.18
The fluorine and methoxy groups offer multiple points for synthetic modification and can influence the electronic properties and metabolic stability of the final molecule.[1]
(S)-1-Phenylethanol
C₈H₁₀O
122.16
A simpler, less functionalized, and often more economical starting material. Lacks the electronic modulation provided by the fluoro and methoxy substituents.
(S)-1-(4-Methoxyphenyl)ethanol
C₉H₁₂O₂
152.19
The para-methoxy group is electron-donating, which can alter the reactivity of the aromatic ring compared to our target compound.
(S)-1-(2-Fluorophenyl)ethanol
C₈H₉FO
140.15
Provides a fluorine substituent but lacks the ortho-methoxy group, which can influence conformation and intramolecular interactions.
The fluorine atom in our target compound is particularly significant. Its incorporation into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[7] Therefore, while simpler alternatives exist, they are not direct substitutes if these properties are desired in the final molecule.
Experimental Verification: A Self-Validating System for Quality Assurance
Trusting a supplier's CoA is standard practice, but verifying critical parameters in-house is a hallmark of robust scientific research. The following protocols are designed to be self-validating, providing you with the data to confirm the quality of your starting material.
Workflow for In-House CoA Verification
The following diagram outlines a logical workflow for a researcher to verify the critical specifications of an incoming chiral building block.
Caption: A logical workflow for the in-house verification of a chiral starting material's CoA.
Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the material matches that of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Methodology:
Sample Preparation: Dissolve ~5-10 mg of the alcohol in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Instrument: A 400 MHz or higher NMR spectrometer.
Data Acquisition: Acquire a standard proton NMR spectrum.
Analysis - Expected Chemical Shifts (in CDCl₃):
Aromatic Protons (3H): Expect complex multiplets between δ 6.8 and 7.1 ppm. The fluorine and methoxy groups will create distinct splitting patterns.
CH-OH (1H): A quartet around δ 5.0 ppm, coupled to the methyl protons.
Methoxy (OCH₃) Protons (3H): A singlet around δ 3.8 ppm.
Hydroxyl (OH) Proton (1H): A broad singlet; its position can vary depending on concentration and water content.
Methyl (CH₃) Protons (3H): A doublet around δ 1.5 ppm, coupled to the CH proton.
Trustworthiness Check: The integration of the peaks should correspond to the number of protons (3:1:3:1:3). The absence of significant unassigned peaks provides confidence in the material's identity and high purity.
Protocol 2: Enantiomeric Purity Determination by Chiral HPLC
Objective: To resolve the (S) and (R) enantiomers and quantify the enantiomeric excess (e.e.). The choice of a polysaccharide-based chiral stationary phase (CSP) is a robust starting point for method development with this class of compounds.[2]
Methodology:
Instrumentation: An HPLC system with a UV detector.
Chromatographic Conditions:
Chiral Column: A polysaccharide-based CSP such as Chiralpak® AD-H or OD-H (250 mm × 4.6 mm, 5 µm).
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 95:5 (Hexane:IPA). The ratio may need to be optimized to achieve baseline resolution (Rs > 1.5).
Sample Preparation: Prepare a solution of the alcohol in the mobile phase at a concentration of approximately 1 mg/mL.
Analysis:
Inject the sample and record the chromatogram.
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers:
% e.e. = |(Area_S - Area_R) / (Area_S + Area_R)| * 100
Note: Without a standard for the (R)-enantiomer, the major peak is assumed to be the (S)-enantiomer based on the supplier's specification.[9]
Caption: Diastereomeric complex formation on a chiral stationary phase enables enantiomer separation.
Protocol 3: Residual Solvent Classification and Analysis
Objective: To ensure that any remaining solvents from the manufacturing process are below safety limits defined by ICH Q3C guidelines.[4]
Causality: Solvents are classified based on their risk to human health.[6] Class 1 solvents are carcinogenic and should be avoided. Class 2 solvents are non-genotoxic animal carcinogens or have other irreversible toxicities and must be limited. Class 3 solvents have low toxic potential and have higher permitted daily exposure (PDE) limits.[5]
Caption: ICH Q3C classification of residual solvents based on toxicological risk.
Methodology (Headspace GC-MS):
Instrumentation: A Gas Chromatograph with a Mass Spectrometer (GC-MS) and a headspace autosampler.
Sample Preparation: Accurately weigh a sample of the alcohol into a headspace vial. Add a suitable high-boiling point solvent in which the sample is soluble (e.g., DMSO, DMF).[3]
Analysis: The vial is heated in the autosampler, and the volatile solvents in the headspace (the gas above the liquid) are injected into the GC. The compounds are separated by the GC column and identified by their mass spectrum and retention time.
Quantification: The concentration of each identified solvent is calculated by comparison to a certified reference standard. The results are then compared against the limits set by ICH Q3C.
Conclusion
The Certificate of Analysis for (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is an indispensable document that provides a snapshot of the material's quality. For the drug development professional, however, it should be treated as a starting point for a rigorous, evidence-based assessment. By understanding the causality behind each specification, comparing the material to relevant alternatives, and having the capability to perform in-house verification, researchers can mitigate risks associated with starting material quality. This diligence ensures the robustness of synthetic routes, the reproducibility of experimental outcomes, and ultimately, the integrity of the final drug candidate.
References
FILAB. (n.d.). Residual solvent analysis with the ICH Q3C guideline. FILAB. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Scientific Instruments. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, July 9). ICH Q3C Residual Solvents Case Study: Generic Drug Project. ResolveMass. Retrieved from [Link]
International Council for Harmonisation (ICH). (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). ICH. Retrieved from [Link]
J&K Scientific. (n.d.). (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, 98%. J&K Scientific. Retrieved from [Link]
Supporting Information. (n.d.). General Information. Retrieved from a scientific publication's supporting documents. (Simulated reference based on common practice, as direct link is unavailable).
Supporting Information. (n.d.). General experimental details. Royal Society of Chemistry. Retrieved from [Link]
Beilstein Journals. (n.d.). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journals. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Retrieved from [Link]
Journal of Chromatographic Science. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Retrieved from [Link]
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Retrieved from [Link]
ResearchGate. (2014). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. Retrieved from [Link]
Inter-Laboratory Comparison Guide: Analytical Methodologies for (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Executive Summary & Scientific Context (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly specialized chiral secondary alcohol, frequently utilized as a critical building block in the synthesis of advanced active pha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly specialized chiral secondary alcohol, frequently utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including fluorinated 5-HT2C receptor agonists and selective kinase inhibitors[1]. The presence of the ortho-methoxy and meta-fluoro substituents on the phenyl ring creates a unique stereoelectronic environment. This structural complexity demands highly selective analytical methods to accurately determine enantiomeric excess (ee) and chemical purity.
This guide presents an objective, data-driven inter-laboratory comparison of three orthogonal analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Proton Nuclear Magnetic Resonance (1H-NMR) using Chiral Solvating Agents (CSAs). All protocols and statistical evaluations are grounded in the ICH Q2(R2) guidelines for analytical validation[2] and ISO 13528:2022 standards for proficiency testing[3].
Analytical Workflow & Decision Matrix
Analytical workflow for the inter-laboratory chiral comparison of the target alcohol.
The Causality: Amylose-based chiral stationary phases (CSPs) are selected because their carbamate linkages provide optimal hydrogen-bond donor and acceptor sites. These sites interact strongly with the hydroxyl and ortho-methoxy groups of the analyte, while the steric bulk of the meta-fluoro group aids in the differential inclusion of the (R) and (S) enantiomers into the amylose chiral grooves.
Self-Validating Protocol:
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Hexane/Isopropanol (90:10 v/v). Validation check: Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.
Chromatographic Conditions:
Column: Chiralcel AD-H (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Hexane/Isopropanol (95:5 v/v). Isopropanol acts as a hydrogen-bond modifier to fine-tune retention.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
System Suitability (ICH Q2(R2)): Inject a racemic standard. The method is only valid if the resolution (Rs) between the (R) and (S) peaks is ≥ 2.0, and the tailing factor is ≤ 1.5[2].
Method B: Chiral GC (High-Resolution Alternative)
The Causality: Direct GC analysis of free alcohols often results in severe peak tailing due to hydrogen bonding with the silanol groups of the column matrix. To circumvent this, the sample is derivatized (acetylated). The derivatized enantiomers are then separated using a β-cyclodextrin-based capillary column, which discriminates based on the inclusion of the fluorinated aromatic ring into the cyclodextrin cavity.
Self-Validating Protocol:
Derivatization: React 2.0 mg of the sample with 0.5 mL acetic anhydride and 0.5 mL pyridine at 60°C for 30 minutes. Quench with water and extract into dichloromethane (DCM). Validation check: Run a Thin Layer Chromatography (TLC) plate to confirm 100% conversion of the free alcohol to the acetate ester.
Chromatographic Conditions:
Column: CP-Chirasil-Dex CB (25 m × 0.25 mm, 0.25 µm).
Carrier Gas: Helium at 1.2 mL/min.
Temperature Program: 100°C (hold 2 min), ramp at 5°C/min to 160°C.
Detection: Flame Ionization Detector (FID) at 250°C.
System Suitability: Signal-to-noise (S/N) ratio must be > 10 for the Limit of Quantitation (LOQ) threshold to be considered valid[2].
Method C: 1H-NMR with Chiral Solvating Agent (Orthogonal Verification)
The Causality: When chromatographic standards are unavailable, NMR provides an absolute, orthogonal quantification method. By adding the paramagnetic chiral shift reagent Eu(hfc)3, the europium metal coordinates with the hydroxyl oxygen of the analyte. This creates a diastereomeric complex, inducing a differential chemical shift (ΔΔδ) in the adjacent chiral methine proton (CH-OH) for the (R) and (S) enantiomers.
Self-Validating Protocol:
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl3.
CSA Titration: Incrementally add Eu(hfc)3 (0.1 to 0.5 molar equivalents) while monitoring the 1H-NMR spectrum. Validation check: Stop addition when the baseline resolution of the split methine quartets (around δ 4.8 - 5.2 ppm) is achieved without excessive line broadening.
Quantification: Calculate ee% by integrating the baseline-resolved methine signals.
Inter-Laboratory Comparison Data
Nine independent laboratories participated in this proficiency testing scheme, divided equally among the three methodologies. The assigned reference value (μ) for the sample was 99.0% ee. Statistical evaluation was performed using the ISO 13528:2022 Z-score methodology[3], utilizing a standard deviation for proficiency assessment (σ) of 0.3. A Z-score between -2.0 and +2.0 indicates satisfactory performance.
Laboratory ID
Analytical Method
Reported ee (%)
RSD (%)
Z-Score
Performance Evaluation
Lab 01
Chiral HPLC
99.12
0.4
+0.40
Satisfactory
Lab 02
Chiral HPLC
98.95
0.5
-0.16
Satisfactory
Lab 03
Chiral HPLC
99.08
0.3
+0.26
Satisfactory
Lab 04
Chiral GC
98.80
0.8
-0.66
Satisfactory
Lab 05
Chiral GC
99.15
0.7
+0.50
Satisfactory
Lab 06
Chiral GC
98.75
0.9
-0.83
Satisfactory
Lab 07
1H-NMR + CSA
98.40
1.5
-2.00
Questionable
Lab 08
1H-NMR + CSA
98.55
1.2
-1.50
Satisfactory
Lab 09
1H-NMR + CSA
99.30
1.4
+1.00
Satisfactory
Data Synthesis: Chiral HPLC demonstrated the highest precision (lowest RSD) and accuracy (Z-scores closest to 0). Chiral GC performed robustly but introduced slight variability due to the derivatization step. 1H-NMR provided acceptable orthogonal data but exhibited higher RSDs due to integration variability and peak broadening induced by the paramagnetic shift reagent.
Conclusion
For the routine lot-release testing of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, Chiral HPLC is the recommended methodology due to its superior precision, lack of sample derivatization requirements, and strict adherence to ICH Q2(R2) validation parameters. However, Chiral GC and NMR remain invaluable for orthogonal cross-validation during early-phase process development and structural elucidation.
References
Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison
Source: International Organization for Standardization (ISO)
URL: [Link]
Cost-benefit analysis of different synthetic methods for (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
As pharmaceutical pipelines increasingly demand enantiopure chiral building blocks, the asymmetric synthesis of 1-arylethanols has become a critical focal point for process chemists. Specifically, (S)-1-(5-Fluoro-2-metho...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly demand enantiopure chiral building blocks, the asymmetric synthesis of 1-arylethanols has become a critical focal point for process chemists. Specifically, (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol serves as a high-value chiral intermediate due to the unique stereoelectronic properties imparted by its fluoro and methoxy substituents.
This guide evaluates three premier synthetic methodologies—Corey-Bakshi-Shibata (CBS) Reduction, Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Ketoreductase (KRED) Reduction—providing a rigorous cost-benefit analysis, mechanistic causality, and self-validating experimental protocols.
Synthetic Workflow Comparison
Before diving into the mechanistic and operational nuances, it is essential to map the strategic pathways available for reducing the prochiral precursor, 1-(5-fluoro-2-methoxyphenyl)ethanone, to the target (S)-alcohol.
Workflow comparison for the asymmetric synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to direct the nucleophilic attack of borane (BH₃) onto the prochiral ketone.
Mechanistic Causality
The stereochemical outcome is governed by the minimization of steric repulsion in the six-membered cyclic transition state. The Lewis acidic boron of the (S)-Me-CBS catalyst coordinates to the less sterically hindered lone pair of the ketone oxygen. Concurrently, the borane coordinates to the nitrogen atom of the catalyst. This rigid assembly forces the hydride transfer to occur exclusively to the Re-face of the ketone, yielding the (S)-enantiomer[1]. The rigidity of the Corey catalyst is the primary driver for its excellent and predictable enantioselectivity[2].
Self-Validating Protocol
Preparation: In a flame-dried, nitrogen-purged Schlenk flask, dissolve 1.0 eq of 1-(5-fluoro-2-methoxyphenyl)ethanone in anhydrous THF (0.5 M).
Catalyst Addition: Add 0.1 eq of (S)-Me-CBS catalyst solution (1 M in toluene). Causality: Sub-stoichiometric loading is possible because the oxazaborolidine is regenerated after the hydride transfer[1].
Reduction: Cool the mixture to -20 °C. Dropwise, add 1.2 eq of BH₃·THF complex over 1 hour.
Quench & Validation: Quench carefully with methanol until effervescence ceases.
Self-Validating Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active ketone spot (
Rf≈0.6
) and appearance of the alcohol spot (
Rf≈0.3
) confirms complete conversion. Chiral HPLC (e.g., Chiralcel OD-H) must be run to validate the enantiomeric excess (ee > 92%).
Costs/Drawbacks: BH₃·THF is expensive, highly moisture-sensitive, and poses significant safety hazards at scale (flammability and hydrogen gas evolution).
Method 2: Asymmetric Transfer Hydrogenation (ATH)
ATH employs a chiral transition metal complex, typically a Noyori-type Ruthenium catalyst like (S,S)-Ru-TsDPEN, utilizing an organic molecule (e.g., formic acid or isopropanol) as the hydride donor rather than hazardous hydrogen gas or borane[3].
Mechanistic Causality
ATH operates via an "outer-sphere" bifunctional mechanism. The (S,S)-Ru-TsDPEN catalyst features both a hydridic ruthenium center and a protic amine ligand. The ketone substrate does not bind directly to the metal; instead, it is activated via a highly ordered, six-membered pericyclic transition state where the Ru-H and N-H simultaneously transfer a hydride and a proton to the C=O bond. The spatial arrangement dictated by the (S,S)-TsDPEN ligand forces approach to the Re-face, yielding the (S)-alcohol[3].
Self-Validating Protocol
Preparation: To a degassed solution of formic acid/triethylamine (5:2 azeotrope, 5.0 eq) in dichloromethane, add 1.0 eq of the ketone.
Catalyst Addition: Add 0.005 eq (0.5 mol%) of (S,S)-Ru-TsDPEN. Causality: The azeotropic mixture acts as both the solvent and the hydride source, driving the thermodynamic equilibrium forward via the irreversible release of CO₂.
Reaction: Stir at 40 °C for 12 hours under a positive pressure of nitrogen.
Validation:
Self-Validating Checkpoint: Monitor by GC-MS or LC-MS. The mass shift from
M
(ketone) to
M+2
(alcohol) validates reduction. The irreversible nature of the CO₂ byproduct ensures that if conversion halts prematurely, catalyst deactivation (usually via oxygen ingress) has occurred.
Cost-Benefit Analysis
Benefits: Eliminates the need for stoichiometric metallic reducing agents; excellent scalability; high Turnover Numbers (TON); safe hydride source.
Costs/Drawbacks: The Ruthenium catalyst is expensive upfront; requires strict air-free handling during initiation; trace heavy metal contamination must be purged from the final API.
Biocatalysis represents the apex of green chemistry for asymmetric reductions. Engineered Ketoreductases (KREDs) utilize NADPH as a cofactor to perform highly enantiospecific reductions[4].
Mechanistic Causality
Enzymatic reduction relies on the perfect chiral environment of the KRED active site. By selecting a "Prelog-selective" KRED, the enzyme binds the bulky 5-fluoro-2-methoxyphenyl group in its large binding pocket and the methyl group in its small pocket, exposing only the Re-face of the carbonyl to the NADPH hydride donor[4]. To make the process economically viable, a coupled cofactor recycling system is mandatory. Isopropanol (IPA) is used in excess; the same KRED oxidizes IPA to acetone, regenerating NADPH from NADP+[5].
KRED-mediated biocatalytic reduction with in situ NADPH cofactor recycling via isopropanol.
Self-Validating Protocol
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄.
Reaction Assembly: Dissolve 1.0 eq of ketone in IPA (acting as co-solvent and hydride source, 15% v/v total volume). Add to the buffer.
Biocatalyst Addition: Add 0.1 mg/mL of NADP+ and 5 wt% of the engineered Prelog-KRED powder. Causality: The high concentration of IPA shifts the equilibrium toward ketone reduction and acetone formation[5].
Incubation & Validation: Stir at 30 °C for 24 hours.
Self-Validating Checkpoint: The reaction is self-buffering, but a drop in pH indicates ester hydrolysis (if impurities exist) or enzyme degradation. Monitor conversion via reverse-phase HPLC. Enantiomeric excess is typically absolute (>99.5% ee), validating the lock-and-key specificity of the selected KRED variant.
Cost-Benefit Analysis
Benefits: Unmatched enantioselectivity (>99% ee); operates in aqueous media at ambient temperature; zero heavy metal residue; lowest E-factor (environmental impact).
Costs/Drawbacks: Enzyme screening requires specialized kits and lead time; high substrate concentrations can sometimes cause enzyme inhibition, requiring fed-batch engineering.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three methodologies when scaled for the production of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Metric
CBS Reduction
ATH (Ru-TsDPEN)
Biocatalysis (KRED)
Typical Yield (%)
85 - 90%
92 - 95%
95 - 98%
Enantiomeric Excess (ee)
92 - 95%
96 - 98%
> 99.5%
Catalyst Loading
10 mol%
0.1 - 0.5 mol%
2 - 5 wt%
Reaction Temperature
-20 °C to 0 °C
40 °C
30 °C
Primary Safety Hazard
H₂ gas evolution, Borane
Formic acid handling
Minimal (Aqueous/IPA)
Cost per kg (Estimated)
$ (High reagent cost)
(High cat. cost, low loading)
$ (Low operational cost)
Scalability / E-Factor
Poor / High
Excellent / Medium
Excellent / Low
Conclusion & Recommendations
For bench-scale research where speed and immediate availability of reagents are prioritized, the CBS Reduction remains a reliable workhorse. However, its reliance on stoichiometric borane makes it economically and safely prohibitive for pilot-plant scaling.
For mid-to-large scale pharmaceutical manufacturing, Asymmetric Transfer Hydrogenation (ATH) offers a robust, highly scalable chemocatalytic route with excellent TONs, provided that heavy metal remediation protocols are in place.
Ultimately, for modern, sustainable, and highly regulated API manufacturing, Biocatalytic KRED Reduction is the superior alternative. Despite the initial R&D investment required for enzyme screening, its near-perfect enantioselectivity, ambient operating conditions, and negligible environmental footprint provide the highest long-term ROI.
References
[1] London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. ResearchGate.1
[2] Quantum Mechanical Study of Stereoselectivity in the Oxazaborolidine-Catalyzed Reduction of Acetophenone. Journal of the American Chemical Society. 2
[3] Synthesis of (R)-salbutamol via asymmetric transfer hydrogenation of α-iminoketone. Chinese Journal of Organic Chemistry / ResearchGate.3
[4] Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. SciELO. 4
[5] Ketoreductase polypeptides for the production of azetidinone. US Patent 20150197731A1 / Google Patents. 5
Comparative Guide: Kinetic Resolution of Racemic 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
Executive Summary The chiral secondary alcohol 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly valuable building block in the synthesis of targeted therapeutics and agrochemicals. The presence of the ortho-methoxy and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chiral secondary alcohol 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a highly valuable building block in the synthesis of targeted therapeutics and agrochemicals. The presence of the ortho-methoxy and meta-fluoro substituents presents unique steric and electronic variables that heavily influence enantiomeric recognition. Because asymmetric reduction of its corresponding ketone can sometimes yield moderate enantiomeric excess (ee), kinetic resolution (KR) of the racemic alcohol remains the gold standard for achieving >99% ee.
This guide objectively compares three field-proven methodologies for the kinetic resolution of this substrate: Enzymatic Acylation , Organocatalytic Asymmetric Acylation , and Aerobic Oxidative Kinetic Resolution .
Mechanistic Pathways
Figure 1: Mechanistic pathways for the kinetic resolution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
Method 1: Enzymatic Kinetic Resolution (CALB)
Expertise & Causality
Candida antarctica Lipase B (CALB), commercially available as immobilized Novozym 435, is the industry standard for the resolution of 1-arylethanols. The enzyme's deep, narrow active site perfectly accommodates the hydrophobic aromatic ring while enforcing strict stereochemical recognition of the methyl versus the aryl group.
The choice of vinyl acetate as the acyl donor is a critical self-validating parameter. Upon transesterification, the leaving group (ethenol) rapidly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink prevents the reverse reaction, driving the resolution to exactly 50% conversion with exceptional selectivity (E > 200)[1].
Experimental Protocol
Preparation: In a flame-dried 100 mL flask, dissolve 10.0 mmol of racemic 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol in 50 mL of anhydrous methyl tert-butyl ether (MTBE) or hexane.
Acylation: Add 15.0 mmol (1.5 eq) of vinyl acetate.
Catalysis: Introduce 100 mg of Novozym 435 (immobilized CALB).
Incubation: Seal the flask and incubate at 35°C with orbital shaking (150 rpm) for 12–24 hours. Monitor the reaction via chiral HPLC until exactly 50% conversion is reached.
Isolation: Filter the mixture to recover the enzyme beads (which can be washed and reused up to 5 times). Concentrate the filtrate under reduced pressure.
Purification: Separate the highly lipophilic (R)-acetate from the polar (S)-alcohol using silica gel flash chromatography (Hexanes/EtOAc gradient).
When biological agents must be avoided or rapid reaction times are required, non-enzymatic asymmetric acylation using Birman’s Benzotetramisole (BTM) is the premier alternative. BTM is a highly nucleophilic, chiral amidine-based catalyst.
For this specific substrate, the ortho-methoxy group plays a pivotal role. In the transition state,
π−π
stacking and cation-
π
interactions between the benzotetramisole core and the electron-rich aromatic ring of the substrate stabilize the transition state for one enantiomer over the other. This structural pre-organization leads to outstanding selectivity factors (s > 100) in non-aqueous environments [2].
Experimental Protocol
Preparation: Dissolve 10.0 mmol of the racemic alcohol in 40 mL of anhydrous toluene under an inert argon atmosphere.
Catalyst Loading: Add 0.5 mmol (5 mol%) of (R)-BTM catalyst.
Reagent Addition: Introduce 7.5 mmol (0.75 eq) of isobutyric anhydride, followed by 10.0 mmol of an achiral base (e.g.,
N,N
-diisopropylethylamine) to act as an acid scavenger.
Reaction: Stir the mixture at 0°C to 20°C for 2–4 hours. The non-enzymatic nature allows for rapid turnover.
Quench & Isolation: Quench the reaction with 5 mL of methanol to destroy excess anhydride. Concentrate the mixture and purify via column chromatography to isolate the (S)-ester and the unreacted (R)-alcohol.
Unlike acylation methods that yield an ester byproduct, oxidative kinetic resolution converts the undesired enantiomer into a ketone (1-(5-fluoro-2-methoxyphenyl)ethanone). The causality of this method rests on the chiral Pd-sparteine complex, which selectively undergoes
β
-hydride elimination with one enantiomer of the coordinated alkoxide.
This method is highly prized in drug development for its atom economy : ambient oxygen is used as the stoichiometric oxidant, and the resulting ketone byproduct can be easily isolated, non-selectively reduced back to the racemic alcohol using NaBH
4
, and recycled through the process to achieve >50% theoretical yield [3].
Experimental Protocol
Complex Generation: Charge a reaction vessel with 0.5 mmol (5 mol%) of Pd(nbd)Cl
2
and 2.0 mmol (20 mol%) of (-)-sparteine in 25 mL of toluene. Stir under an O
2
balloon for 15 minutes to generate the active Pd-peroxo complex.
Substrate Addition: Add 10.0 mmol of racemic 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol and 3.0 equivalents of finely powdered Cs
2
CO
3
.
Oxidation: Heat the suspension to 60°C for 24–48 hours under a continuous O
2
atmosphere. Monitor the disappearance of the (R)-enantiomer via chiral GC.
Isolation: Cool the mixture, filter through a pad of Celite to remove palladium and salts, and concentrate.
Purification: Separate the unreacted (S)-alcohol from the ketone byproduct via chromatography. The ketone can be retained for recycling.
Performance Comparison Data
The following table synthesizes the expected experimental outcomes for the resolution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol based on the respective methodologies:
Parameter
Method 1: CALB (Novozym 435)
Method 2: BTM Acylation
Method 3: Pd-Sparteine Oxidation
Selectivity Factor (s/E)
> 200
~ 120
~ 40 - 60
Target Enantiomer
(S)-Alcohol (unreacted)
(R)-Alcohol (unreacted)
(S)-Alcohol (unreacted)
Enantiomeric Excess (ee)
> 99%
> 98%
> 95%
Reaction Time
12 - 24 hours
2 - 4 hours
24 - 48 hours
Byproduct Fate
(R)-Acetate (Discarded/Hydrolyzed)
(S)-Ester (Discarded/Hydrolyzed)
Ketone (Easily Recycled)
Moisture Tolerance
Moderate (Enzyme requires trace H
2
O)
Strictly Anhydrous
Strictly Anhydrous
Scale-Up Suitability
Excellent (Mild, Green)
Good (High throughput)
Excellent (Recyclable waste)
Conclusion & Selection Matrix
Choose Method 1 (CALB) if your primary goal is achieving the highest possible enantiomeric purity (>99% ee) under the greenest, mildest conditions. It is the most robust choice for standard laboratory and pilot-scale operations.
Choose Method 2 (BTM) if you require extremely rapid reaction times, are operating in strictly anhydrous environments, or if biological catalysts are incompatible with your downstream processing regulations.
Choose Method 3 (Pd-Sparteine) for large-scale pharmaceutical manufacturing where atom economy is paramount. The ability to recycle the ketone byproduct circumvents the strict 50% yield limit inherent to standard kinetic resolutions.
References
Fan, Y., et al. "Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems." Kinetics and Catalysis, 2011.[Link]
Birman, V. B., & Li, X. "Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst." Organic Letters, 2006.[Link]
Stoltz, B. M., et al. "The Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols with Molecular Oxygen." Journal of the American Chemical Society, 2001.[Link]
Validation
Comprehensive Comparison Guide: Chiral Stationary Phases for the Separation of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
The enantioseparation of 1-arylalkanols is a critical bottleneck in pharmaceutical development, as the stereochemistry of these secondary alcohols directly dictates their pharmacokinetics, efficacy, and toxicity profiles...
Author: BenchChem Technical Support Team. Date: March 2026
The enantioseparation of 1-arylalkanols is a critical bottleneck in pharmaceutical development, as the stereochemistry of these secondary alcohols directly dictates their pharmacokinetics, efficacy, and toxicity profiles. 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol presents a unique chromatographic challenge: it possesses a chiral center adjacent to an aromatic ring that is heavily influenced by the electron-withdrawing meta-fluoro group and the sterically demanding, electron-donating ortho-methoxy group.
This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the resolution of this specific analyte, synthesizing mechanistic theory with field-proven experimental protocols.
Mechanistic Overview of Chiral Recognition
To successfully separate the enantiomers of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, the chosen CSP must satisfy the "three-point interaction" model[1]. The transient diastereomeric complexes formed between the analyte and the CSP must differ sufficiently in thermodynamic stability to achieve resolution[2].
Hydrogen Bonding: The secondary hydroxyl (-OH) group of the analyte acts as a primary interaction site. CSPs with carbamate linkages (NH and C=O) serve as excellent hydrogen bond donors and acceptors[3].
π−π
Stacking: The electron-rich aromatic ring of the analyte (enhanced by the -OCH3 group) engages in
π−π
interactions with the phenyl rings of the stationary phase[3].
Steric Fit & Dipole Interactions: The ortho-methoxy and meta-fluoro substituents create a highly specific spatial footprint. The chiral grooves of polysaccharide phases or the confined cavities of nanostructured phases must accommodate this geometry to induce differential retention[4].
Mechanistic pathway of chiral recognition between the analyte and the stationary phase.
Comparative Analysis of Chiral Stationary Phases
A. Polysaccharide-Based CSPs (The Gold Standard)
Derivatized cellulose and amylose polymers coated or immobilized on silica are the first-line choice for 1-arylalkanols[5].
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Offers deep chiral grooves. The 3,5-dimethylphenyl groups provide optimal electron density for
π−π
stacking with the fluorinated aromatic ring of the analyte[3].
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of amylose differs from cellulose, often resulting in a reversed elution order or enhanced resolution for sterically hindered ortho-substituted compounds[6].
B. Cyclodextrin-Based CSPs
Immobilized
β
-cyclodextrin (
β
-CD) phases separate enantiomers via inclusion complexation[7]. The hydrophobic cavity encapsulates the fluoro-methoxyphenyl ring, while the secondary alcohol interacts with the hydroxyl groups at the cavity's rim[7]. While effective in reversed-phase liquid chromatography (RPLC), they generally offer lower loading capacities than polysaccharides.
C. Emerging Supramolecular Nanotubes (GC Applications)
Recent breakthroughs in gas chromatography (GC) have introduced homochiral porous organic imine supramolecular nanotubes (e.g., TCC1-R)[4]. These nanostructured CSPs provide permanent, confined cavities that exhibit exceptional shape selectivity for volatile structural isomers and racemates, including fluorinated phenylethanol derivatives[8].
Decision workflow for selecting the optimal chiral stationary phase based on separation goals.
Quantitative Data Comparison
Note: As direct literature on the exact analyte is limited, the following performance metrics are extrapolated from the highly documented enantioseparation of structurally homologous 1-arylalkanols (e.g., 1-(4-fluorophenyl)ethanol and 1-(2-methoxyphenyl)ethanol) under optimized conditions[8],[4],[3].
To ensure rigorous scientific integrity, the following protocol utilizes a normal-phase HPLC approach on a polysaccharide CSP.
Causality of Phase Selection: Normal phase (Hexane/Alcohol) is strictly preferred over reversed-phase for this analyte on polysaccharide columns. In aqueous conditions, water fiercely competes for the carbamate hydrogen-bonding sites on the CSP. By using non-polar hexane, the analyte is thermodynamically forced to interact with the polar chiral selector, maximizing stereoselective hydrogen bonding[1].
Step-by-Step Methodology
1. System Preparation & Mobile Phase Formulation
Mobile Phase: Prepare a volumetric mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.
Causality: IPA acts as a polar modifier. A 10% concentration is high enough to elute the secondary alcohol within a reasonable timeframe (avoiding peak broadening) but low enough to prevent the disruption of the delicate hydrogen-bond network required for chiral recognition.
Degassing: Sonicate the mobile phase for 15 minutes to prevent micro-bubble formation in the pump head, which causes baseline instability.
2. Self-Validating System Suitability Test (SST)
Action: Before injecting the target analyte, inject a 1 mg/mL racemic mixture of a known standard (e.g., 1-phenylethanol)[9].
Validation Criteria: The system is only validated for use if the standard achieves a Resolution (
Rs
)
≥2.0
and a tailing factor
≤1.2
. This proves the column's chiral integrity has not degraded.
3. Sample Preparation & Injection
Preparation: Dissolve racemic 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol in the mobile phase to a concentration of 1.0 mg/mL. Never dissolve the sample in a solvent stronger than the mobile phase (e.g., pure IPA or DCM), as this causes severe peak distortion (the "solvent effect").
Injection: Inject 10 µL at a flow rate of 1.0 mL/min. Maintain the column compartment at exactly 25°C.
Causality: Chiral recognition is an enthalpy-driven process. Strict temperature control is mandatory because fluctuations alter the thermodynamic equilibrium of the transient diastereomeric complexes, directly impacting
α
and
Rs
.
4. Data Verification (The 50:50 Rule)
Action: Integrate the two resulting enantiomer peaks using UV detection (typically at 254 nm or 220 nm).
Validation: For a true racemate, the peak area ratio must be exactly 50:50 (
±1%
). If the ratio is skewed, the system is failing due to detector saturation (UV non-linearity) or column overloading. Dilute the sample 1:10 and re-inject to validate the method.
References
Chen, J., Xie, Y., Zhang, H.-C., Wang, B.-J., & Yuan, L.-M. (2026). "Homochiral Porous Organic Imine Supramolecular Nanotube as a Stationary Phase for Highly Efficient Separation of Isomers and Racemates in Gas Chromatography." Analytical Chemistry. Available at:[Link]
Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Molecules, 24(5), 865. Available at:[Link]
Fernandes, C., et al. (2021). "Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods." Molecules, 26(18), 5477. Available at:[Link]
Kannappan, V. (2022). "Direct chiral HPLC separation on CSPs." Chiralpedia. Available at:[Link]
Kannappan, V. (2022). "Cyclodextrin-based CSPs." Chiralpedia. Available at: [Link]
Comprehensive Safety and Operational Guide for Handling (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 156597-64-7) is a chiral, fluorinated aromatic alcohol widely utilized as a critical building block in pharmaceutical synthesis and drug development. While its unique stru...
Author: BenchChem Technical Support Team. Date: March 2026
(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 156597-64-7) is a chiral, fluorinated aromatic alcohol widely utilized as a critical building block in pharmaceutical synthesis and drug development. While its unique structural motifs—a fluorine atom and a methoxy group on a chiral benzyl alcohol framework—impart favorable pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs), they also present specific occupational hazards that require rigorous laboratory controls.
This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure maximum safety and regulatory compliance when handling this compound.
Hazard Assessment & Mechanistic Causality
To establish an effective safety protocol, it is essential to understand the mechanistic causality behind the chemical's hazards. According to standardized Safety Data Sheets (SDS)[1], this compound carries specific Globally Harmonized System (GHS) hazard statements.
The lipophilic nature of the fluorinated aromatic ring facilitates rapid absorption through the stratum corneum, exacerbating skin and eye irritation. Furthermore, the volatility of the secondary alcohol group, combined with its lipophilicity, allows vapors to cross the blood-brain barrier upon inhalation, leading to central nervous system (CNS) depression.
Table 1: GHS Hazard Profile and Causality
GHS Code
Hazard Description
Mechanistic Causality
H302
Harmful if swallowed
Systemic toxicity upon gastrointestinal absorption.
H315
Causes skin irritation
Lipophilic fluorinated ring facilitates dermal penetration, causing localized inflammation.
H319
Causes serious eye irritation
Contact with the secondary alcohol group disrupts corneal epithelial integrity.
H335
May cause respiratory irritation
Volatilization of the compound irritates the mucosal lining of the respiratory tract.
H336
May cause drowsiness/dizziness
Vapor inhalation allows the molecule to cross the blood-brain barrier, inducing CNS depression.
Personal Protective Equipment (PPE) Matrix
The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment (29 CFR 1910 Subpart I)[2]. Given the irritant and CNS-depressant properties of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, the following PPE matrix must be strictly adhered to.
Table 2: Required PPE Specifications
Protection Zone
Required Equipment
Standard / Specification
Operational Rationale
Ocular / Facial
Chemical Splash Goggles
ANSI Z87.1
Protects against liquid splashes and vapors. Standard safety glasses lack vapor seals and are insufficient.
Dermal (Hands)
Nitrile Gloves (Double-gloved)
Minimum 4 mil thickness
Nitrile provides resistance to organic alcohols. Double-gloving ensures a secondary barrier against micro-tears.
Dermal (Body)
Laboratory Coat
100% Cotton or FR-rated
Prevents chemical permeation to clothing. Synthetic fabrics should be avoided as they can degrade upon contact.
Respiratory
Chemical Fume Hood
Face velocity: 80–120 fpm
Primary defense against H335/H336 hazards. Respirators are not required if handled strictly within a certified hood[3].
Operational Protocol: Safe Handling
Every protocol must be a self-validating system. Do not rely on a single point of failure; ensure engineering controls and PPE work in tandem.
Ventilation Verification: Do not open the chemical container until you have verified the chemical fume hood is operational. Check the digital monitor to ensure a face velocity of 80–120 feet per minute (fpm).
Workspace Preparation: Clear the hood of unnecessary clutter to prevent airflow disruption. Line the working surface with a chemical-resistant, absorbent bench pad to contain potential micro-spills.
Phase 2: PPE Donning Sequence
Body Protection: Don your laboratory coat, ensuring all buttons are fastened and cuffs are fully extended.
Eye Protection: Equip ANSI Z87.1-certified chemical splash goggles. Ensure a tight seal against the face.
Hand Protection: Don the first pair of nitrile gloves, followed by a second pair. Pull the outer glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.
Phase 3: Chemical Handling & Transfer
Vessel Opening: Open the reagent bottle only within the certified fume hood. Position the sash at or below the indicated safe operating height to maximize vapor capture.
Dispensing: Use dedicated, chemically inert spatulas (e.g., PTFE-coated) or glass pipettes.
Weighing: If weighing is required outside the hood, pre-weigh the material into a tared vial within the hood, securely seal the cap, and then transfer the sealed vial to the analytical balance. This prevents vapor release into the general laboratory environment.
Spill Response and Disposal Plan
Because this compound contains a fluorine atom, it must be strictly segregated from standard organic waste streams to prevent the formation of toxic fluorinated gases during incineration.
Minor Spill Protocol (< 50 mL/g, contained within the fume hood):
Alert & Secure: Notify personnel in the immediate vicinity. Keep the fume hood sash lowered to maximize vapor capture.
Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a commercial chemical spill pad). Do not use paper towels, as they can exacerbate vapor release.
Collection: Carefully sweep the saturated absorbent using a non-sparking tool into a compatible, sealable hazardous waste container.
Decontamination: Wash the affected area with a suitable solvent (e.g., isopropanol) followed by soap and water.
Major Spill Protocol (> 50 mL/g or outside the fume hood):
Evacuate: Immediately evacuate the laboratory, closing doors behind you to isolate the area and prevent vapor migration.
Isolate: Post "Do Not Enter - Chemical Spill" signs on all access points.
Notify: Contact Environmental Health and Safety (EHS). Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA) and a Level B hazmat suit.
Waste Disposal:
Collect all residual chemical, contaminated wipes, and primary washings in a designated "Halogenated Organic Waste" container. Label the container clearly with the chemical name and its specific hazards (Irritant, Harmful).
Workflow Visualization
Workflow for the safe handling and spill response of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.
References
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC. Available at:[Link]